molecular formula C8H5IN2O2 B11723693 2-Iodo-4-nitrophenylacetonitrile

2-Iodo-4-nitrophenylacetonitrile

Cat. No.: B11723693
M. Wt: 288.04 g/mol
InChI Key: FTDSHKDVHIGCBF-UHFFFAOYSA-N
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Description

2-Iodo-4-nitrophenylacetonitrile is a useful research compound. Its molecular formula is C8H5IN2O2 and its molecular weight is 288.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Iodo-4-nitrophenylacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Iodo-4-nitrophenylacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H5IN2O2

Molecular Weight

288.04 g/mol

IUPAC Name

2-(2-iodo-4-nitrophenyl)acetonitrile

InChI

InChI=1S/C8H5IN2O2/c9-8-5-7(11(12)13)2-1-6(8)3-4-10/h1-2,5H,3H2

InChI Key

FTDSHKDVHIGCBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])I)CC#N

Origin of Product

United States

Foundational & Exploratory

2-Iodo-4-nitrophenylacetonitrile: A Trifunctional Building Block for Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In the realm of diversity-oriented synthesis and pharmaceutical development, the strategic selection of molecular building blocks dictates the efficiency of downstream discovery pipelines. 2-Iodo-4-nitrophenylacetonitrile (CAS 1261569-99-6) emerges as a highly privileged, trifunctional scaffold[1],[2]. It features three orthogonal reactive sites: an easily activated C–I bond for transition-metal catalysis, a strongly electron-withdrawing nitro group that serves as a redox handle, and an acidic alpha-methylene group primed for carbanion chemistry[].

This whitepaper provides an authoritative, mechanistic guide to leveraging 2-Iodo-4-nitrophenylacetonitrile in complex organic synthesis. By dissecting its physicochemical properties and detailing field-proven protocols, this guide empowers researchers to bypass common chemoselectivity pitfalls—such as unwanted alpha-deprotonation during cross-coupling—and construct complex nitrogen-containing heterocycles (e.g., indoles, quinolines) with high atomic economy.

Physicochemical Profiling & Structural Dynamics

Understanding the structural dynamics of 2-Iodo-4-nitrophenylacetonitrile is critical for predicting its behavior under basic or reductive conditions. The molecule is characterized by a "push-pull" electronic environment, heavily influenced by the para-nitro group[4].

Quantitative Data Summary
PropertyValueMechanistic Implication
CAS Number 1261569-99-6Unique identifier for procurement and safety tracking[1].
Molecular Formula C₈H₅IN₂O₂High halogen content requires careful mass balance in reactions[2].
Molecular Weight 288.04 g/mol Provides a distinct isotopic signature (M+H 289) in LC-MS[].
SMILES N#CCC1=CC=C(=O)C=C1IConfirms the ortho-iodo and para-nitro relationship to the acetonitrile moiety[2].
Alpha-Proton pKa ~13–15 (est. in DMSO)Highly acidic due to dual stabilization from the -CN group and the nitrophenyl ring[4].
Electronic Architecture

The nitro group at C4 withdraws electron density from the aromatic ring via both inductive and resonance effects. While the C2-iodine is meta to the nitro group (meaning it does not directly bear a resonance-induced partial positive charge), the overall electron deficiency of the ring significantly lowers the LUMO. This facilitates ultra-fast oxidative addition by electron-rich Palladium(0) species, making the C–I bond exceptionally reactive even at ambient or mildly elevated temperatures[5].

Mechanistic Reactivity & Orthogonal Handles

The true value of 2-Iodo-4-nitrophenylacetonitrile lies in its orthogonality. A skilled synthetic chemist can manipulate one functional group without perturbing the others.

Reactivity Core 2-Iodo-4-nitrophenylacetonitrile (Trifunctional Hub) Iodine C2-Iodine Rapid Oxidative Addition Core->Iodine Nitro C4-Nitro Strong EWG / Redox Handle Core->Nitro Methylene Alpha-Methylene Acidic Protons (pKa ~14) Core->Methylene Nitrile Nitrile Group Electrophilic Center Core->Nitrile Cross-Coupling\n(Suzuki, Sonogashira) Cross-Coupling (Suzuki, Sonogashira) Iodine->Cross-Coupling\n(Suzuki, Sonogashira) Reduction to Aniline\n(Indole Precursor) Reduction to Aniline (Indole Precursor) Nitro->Reduction to Aniline\n(Indole Precursor) Deprotonation &\nAlkylation Deprotonation & Alkylation Methylene->Deprotonation &\nAlkylation Hydrolysis or\nCyclization Hydrolysis or Cyclization Nitrile->Hydrolysis or\nCyclization

Caption: Orthogonal reactivity map of 2-Iodo-4-nitrophenylacetonitrile showing its four functional sites.

  • The C2-Iodine Bond: Serves as the primary anchor for C–C or C–N bond formation. It readily undergoes Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings[5].

  • The Alpha-Methylene Group: The -CH₂- protons can be deprotonated by bases (e.g., NaH, LDA) to form a ketenimine-like carbanion. This allows for alpha-alkylation or Knoevenagel condensations.

  • The C4-Nitro Group: Acts initially as an activating group for the ring. Post-coupling, it can be reduced (e.g., via Pd/C and H₂, or Fe/NH₄Cl) to an aniline, setting the stage for intramolecular cyclization onto the nitrile to form 3-aminoindoles or quinolines.

Addressing Chemoselectivity Challenges

When performing cross-coupling on this molecule, the primary competing side reaction is the deprotonation of the alpha-methylene group[5]. Strong bases traditionally used in Buchwald-Hartwig aminations (like NaOtBu or KOtBu) will instantly deprotonate the -CH₂CN group. The resulting carbanion can poison the palladium catalyst or undergo unwanted self-condensation.

The Expert Solution: To achieve chemoselective C–I coupling, one must employ mild inorganic bases (such as K₂CO₃ or Cs₂CO₃) in a biphasic solvent system (e.g., 1,4-Dioxane/H₂O)[5]. The presence of water helps solubilize the base and facilitates the activation of the boronic acid (forming the reactive boronate species) without generating a high enough localized pH in the organic phase to strip the alpha-protons.

Standardized Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling

The following protocol is designed as a self-validating system to couple an arylboronic acid to 2-Iodo-4-nitrophenylacetonitrile while preserving both the nitro and acetonitrile functionalities.

Workflow Step1 1. Reagent Preparation Dry Solvents & Degassing (Argon) Step2 2. Catalyst Activation Pd(dppf)Cl2 + Mild Base (K2CO3) Step1->Step2 Step3 3. Oxidative Addition Rapid C-I Bond Cleavage Step2->Step3 Step4 4. Transmetalation Boronic Acid Transfer Step3->Step4 Step5 5. Reductive Elimination C-C Bond Formation Step4->Step5 Step6 6. Workup & Purification Extraction & Chromatography Step5->Step6

Caption: Step-by-step mechanistic workflow for the chemoselective Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology

1. Reagent Preparation & Degassing

  • Action: In an oven-dried Schlenk flask, combine 2-Iodo-4-nitrophenylacetonitrile (1.0 equiv) and the desired arylboronic acid (1.2 equiv). Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v). Sparge the solution with Argon for 15 minutes.

  • Causality: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II)-peroxo complex and promotes the oxidative homocoupling of the boronic acid. Degassing is non-negotiable for high yields[5].

2. Catalyst and Base Addition

  • Action: Under a positive flow of Argon, add Pd(dppf)Cl₂ (0.05 equiv) and K₂CO₃ (2.0 equiv).

  • Causality: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand prevents catalyst degradation and is highly efficient for electron-deficient aryl halides. K₂CO₃ is chosen to prevent alpha-deprotonation of the acetonitrile group[5].

3. Reaction Execution

  • Action: Seal the flask and heat the mixture to 80 °C for 4–6 hours.

  • Causality: 80 °C provides sufficient thermal energy to overcome the activation barrier of transmetalation, but is low enough to prevent thermal degradation of the nitro group or hydrolysis of the nitrile[4].

4. Validation & Analytical Checkpoints

  • Action: Monitor the reaction via LC-MS and TLC.

  • Causality: Look for the disappearance of the starting material mass (M+H ~289) and the emergence of the product mass. The product will typically exhibit a different UV footprint (often highly fluorescent under 365 nm) due to extended conjugation.

5. Workup & Purification

  • Action: Cool to room temperature, dilute with EtOAc, and wash with brine (3x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

EHS & Handling Guidelines

As with all nitrophenyl and nitrile-containing compounds, strict Environmental, Health, and Safety (EHS) protocols must be observed[4].

  • Toxicity: Nitrile derivatives can be metabolized to cyanide, which inhibits cytochrome oxidase and impairs cellular respiration. The nitro group poses a risk of methemoglobinemia upon systemic absorption[4].

  • Handling: Always handle within a certified chemical fume hood. Utilize appropriate PPE, including a dust mask (N95 equivalent), chemical-resistant gloves, and safety goggles[4].

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong bases[4].

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Iodo-4-nitrophenylacetonitrile: An Interpretive and Predictive Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-Iodo-4-nitrophenylacetonitrile (C₈H₅IN₂O₂), a compound of interest in synthetic chemistry and materials science. In the absence of extensively published experimental spectra for this specific molecule, this document leverages a robust, predictive methodology. By synthesizing data from close structural analogs and applying foundational spectroscopic principles, we present an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is designed for researchers, scientists, and drug development professionals, offering not only predicted data but also the underlying scientific rationale and detailed experimental protocols for its empirical validation.

Introduction and Molecular Structure

2-Iodo-4-nitrophenylacetonitrile is a substituted aromatic compound featuring three key functional groups that dictate its chemical reactivity and spectroscopic properties: a nitrile (-C≡N), a nitro group (-NO₂), and an iodine atom (-I). The accurate structural elucidation and purity confirmation of this molecule are paramount for its application in any research or development context. Spectroscopic analysis provides a non-destructive and highly informative method to achieve this.

The electronic environment of the benzene ring is significantly influenced by these substituents. The nitro group is a powerful electron-withdrawing group through both resonance and inductive effects, which deshields the aromatic protons and carbons.[1] The iodine atom exerts a complex influence, with an electron-withdrawing inductive effect and an electron-donating resonance effect, alongside a "heavy atom effect" that significantly impacts the chemical shift of the carbon to which it is attached.[2] The cyanomethyl group (-CH₂CN) is also electron-withdrawing. Understanding these influences is key to interpreting the molecule's spectra.

Below is the chemical structure with a numbering system used for the subsequent spectral assignments.

Caption: Structure of 2-Iodo-4-nitrophenylacetonitrile with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Proton (¹H) NMR Spectroscopy

Principle: ¹H NMR spectroscopy provides information on the number of chemically distinct protons, their electronic environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (spin-spin splitting).

Predicted ¹H NMR Data: The spectrum is predicted to show three signals in the aromatic region and one signal in the aliphatic region.

Predicted Shift (ppm)MultiplicityIntegrationAssignmentRationale
~ 8.65d (J ≈ 2.5 Hz)1HH-3Ortho to the strongly electron-withdrawing nitro group, resulting in a significant downfield shift. It is coupled only to H-5.
~ 8.25dd (J ≈ 8.8, 2.5 Hz)1HH-5Ortho to the iodine and meta to the nitro group. It is coupled to both H-6 and H-3.
~ 7.80d (J ≈ 8.8 Hz)1HH-6Ortho to the cyanomethyl group and meta to the iodine. It is coupled only to H-5.
~ 4.10s2HH-7 (CH₂)Methylene protons adjacent to the aromatic ring and the nitrile group. Appears as a singlet as there are no adjacent protons.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Iodo-4-nitrophenylacetonitrile in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

  • Filtration: Filter the solution through a pipette containing a small glass wool plug directly into a 5 mm NMR tube to remove any insoluble impurities.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum to the residual solvent peak or tetramethylsilane (TMS).

Carbon-13 (¹³C) NMR Spectroscopy

Principle: Proton-decoupled ¹³C NMR spectroscopy provides a signal for each chemically unique carbon atom in the molecule, with its chemical shift indicating its electronic environment.

Predicted ¹³C NMR Data: The molecule has 8 unique carbon atoms, and thus 8 distinct signals are expected in the proton-decoupled spectrum.

Predicted Shift (ppm)AssignmentRationale
~ 149.0C-4Attached to the strongly electron-withdrawing nitro group, causing a significant downfield shift.
~ 141.5C-6Aromatic carbon atom.
~ 139.0C-1Quaternary carbon attached to the cyanomethyl group.
~ 130.5C-5Aromatic carbon atom.
~ 126.0C-3Aromatic carbon atom ortho to the nitro group.
~ 116.5C-8 (-C≡N)Characteristic chemical shift for a nitrile carbon.[3]
~ 93.0C-2The "heavy atom effect" of iodine causes a significant upfield (shielding) shift for the directly attached carbon.[2]
~ 25.0C-7 (-CH₂)Aliphatic carbon deshielded by the adjacent aromatic ring and nitrile group.

Workflow for NMR Analysis

Sources

Preamble: Navigating the Data Landscape for a Novel Compound

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical Properties of 2-Iodo-4-nitrophenylacetonitrile

For the Attention of: Researchers, Scientists, and Drug Development Professionals

In the realm of chemical research and drug development, the thorough characterization of a molecule's physical properties is a foundational pillar upon which all subsequent investigations are built. This guide is dedicated to a comprehensive exploration of 2-Iodo-4-nitrophenylacetonitrile, a compound whose specific experimental data is not yet widely cataloged in public databases. Recognizing this, the following sections are structured to provide a robust predictive and comparative analysis. By leveraging data from structurally analogous compounds, this document aims to offer a well-grounded and scientifically rigorous projection of the target molecule's characteristics, thereby empowering researchers with a strong starting point for their empirical work.

Molecular Identity and Core Physicochemical Properties

2-Iodo-4-nitrophenylacetonitrile is a substituted aromatic nitrile. The structure incorporates three key functional groups on a benzene ring: an iodo group at position 2, a nitro group at position 4, and a cyanomethyl group (-CH₂CN) at position 1. The interplay of these groups—the electron-withdrawing nature of the nitro and cyano groups, and the steric and electronic influence of the large iodo substituent—dictates its physical and chemical behavior.

A summary of its fundamental properties, including predicted values based on analogs like 2-iodophenylacetonitrile and 4-nitrophenylacetonitrile, is presented below.

PropertyValueSource/Basis
Molecular Formula C₈H₅IN₂O₂(Calculated)
Molecular Weight 304.05 g/mol (Calculated)
CAS Number Not readily availableN/A
Appearance Predicted to be a solid, likely pale yellow to off-white crystals or powder.Based on analogs like 4-nitrophenylacetonitrile which is a powder.[1]
Melting Point Predicted to be significantly higher than 4-nitrophenylacetonitrile (113-115 °C) due to the heavier iodine atom increasing intermolecular forces.[2][3](Prediction)
Boiling Point High, with decomposition likely at atmospheric pressure. Vacuum distillation would be required.Based on analogs like 2-iodophenylacetonitrile (113-120 °C at 0.5 mmHg).[4]
Solubility Predicted to have low solubility in water but should be soluble in polar organic solvents like DMSO, DMF, acetone, and ethyl acetate.Based on general solubility of similar aromatic compounds.

Predictive Spectroscopic Profile

The structural elucidation of a novel compound relies heavily on spectroscopic techniques. Below is a predictive analysis of the expected spectral data for 2-Iodo-4-nitrophenylacetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be distinct. The benzylic protons (-CH₂CN) will likely appear as a singlet, significantly downfield due to the electron-withdrawing effects of the adjacent aromatic ring, nitro group, and cyano group. The three aromatic protons will exhibit a complex splitting pattern (likely a combination of doublets and a doublet of doublets) in the aromatic region of the spectrum. The powerful deshielding effect of the nitro group will shift the proton at position 3 furthest downfield.

  • ¹³C NMR: The carbon NMR will show eight distinct signals. Key predicted signals include the nitrile carbon (-C≡N), the methylene carbon (-CH₂CN), and the six aromatic carbons. The carbon atom bonded to the iodine (C2) will be significantly influenced by the heavy atom effect, and the carbon bonded to the nitro group (C4) will be deshielded.

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present. For aromatic nitriles, the C≡N stretch is typically found between 2240 and 2220 cm⁻¹.[5]

Key Predicted IR Absorption Bands:

  • ~2230 cm⁻¹ (sharp, medium-strong): C≡N stretching vibration.

  • ~1520 cm⁻¹ and ~1340 cm⁻¹ (strong): Asymmetric and symmetric stretching vibrations of the NO₂ group, respectively.

  • ~3100-3000 cm⁻¹ (weak-medium): Aromatic C-H stretching.

  • ~1600-1450 cm⁻¹ (variable): Aromatic C=C ring stretching.

  • Below 800 cm⁻¹: C-I stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight and elemental composition.

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 304.

  • Isotopic Pattern: The presence of iodine (¹²⁷I) will result in a characteristic isotopic signature.

  • Fragmentation: Common fragmentation pathways may include the loss of the nitro group (-NO₂), the cyano group (-CN), and the entire cyanomethyl group (-CH₂CN).

Experimental Workflow and Protocols

To move from prediction to empirical validation, a structured experimental workflow is essential. The following diagram and protocol outline a logical sequence for the characterization of a newly synthesized batch of 2-Iodo-4-nitrophenylacetonitrile.

G cluster_synthesis Synthesis & Purification cluster_characterization Physical & Spectroscopic Characterization Synthesis Synthesis of 2-Iodo-4-nitrophenylacetonitrile Purification Column Chromatography / Recrystallization Synthesis->Purification TLC TLC Analysis (Purity Check) Purification->TLC MP Melting Point Determination TLC->MP NMR NMR Spectroscopy (¹H, ¹³C) TLC->NMR IR FT-IR Spectroscopy NMR->IR MS Mass Spectrometry (HRMS) IR->MS

Caption: Workflow for the synthesis and characterization of 2-Iodo-4-nitrophenylacetonitrile.

Protocol: Determination of ¹H NMR Spectrum

This protocol describes a self-validating system for acquiring a high-quality proton NMR spectrum.

Objective: To obtain a clean, high-resolution ¹H NMR spectrum to confirm the proton environment of the molecule.

Materials:

  • 2-Iodo-4-nitrophenylacetonitrile sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard (often pre-mixed in the solvent)

  • NMR tube (5 mm)

  • Pipettes and vial

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified compound into a clean, dry vial.

    • Causality: Using a precise amount ensures proper concentration for a good signal-to-noise ratio without causing saturation issues.

    • Add ~0.7 mL of the deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often a good choice for aromatic compounds with potentially limited solubility in CDCl₃.

    • Vortex the vial until the sample is completely dissolved. A clear solution is critical to obtaining a high-resolution spectrum.

  • Transfer to NMR Tube:

    • Transfer the solution to a clean 5 mm NMR tube.

    • Ensure the liquid column height is sufficient for the instrument's detector (typically ~4-5 cm).

  • Instrument Setup & Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

    • Shim the magnetic field to achieve homogeneity. A well-shimmed field is identifiable by a sharp, symmetrical solvent peak and is essential for high resolution.

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, a relaxation delay of 1-2 seconds).

  • Data Processing & Validation:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive phase with a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm (or the residual solvent peak to its known chemical shift).

    • Self-Validation: The presence of the known TMS or residual solvent peak at its correct chemical shift validates the calibration of the entire spectrum.

    • Integrate the peaks. The integration ratios should correspond to the number of protons in each environment (e.g., a 2H to 3H ratio for the methylene and aromatic protons). This provides an internal check on the structural assignment.

Structural Representation

The chemical structure of 2-Iodo-4-nitrophenylacetonitrile is visualized below.

Caption: Molecular structure of 2-Iodo-4-nitrophenylacetonitrile.

Conclusion

This guide provides a detailed, albeit predictive, overview of the physical properties of 2-Iodo-4-nitrophenylacetonitrile. By synthesizing information from structurally related compounds, we have established a strong hypothetical baseline for its molecular weight, appearance, solubility, and spectroscopic characteristics. The included experimental protocols are designed to be robust and self-validating, offering a clear path for researchers to empirically determine these properties. As with any novel compound, the data presented herein should be used as a well-informed starting point, with the ultimate confirmation resting on thorough experimental verification.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 284949, 2-Iodo-4-nitrophenol. Retrieved from [Link]

  • Dighade, A. S., et al. (2012). Synthesis of iodo-nitro-chalcones. Der Pharma Chemica, 4(5), 1982-1985. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68386, p-Nitrophenylacetonitrile. Retrieved from [Link]

  • Yadav, B. S., et al. (1998). Infrared Absorption spectra of 2, 6-Di iodo-4-Nitrophenol. ResearchGate. Retrieved from [Link]

  • ChemSrc. (2025, May 20). (4-nitrophenyl)acetonitrile. Retrieved from [Link]

  • NIST. (n.d.). 2,6-Diiodo-4-nitrophenol. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11888, 2-Nitrophenylacetonitrile. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 2-(4-Nitrophenyl)acetonitrile. Retrieved from [Link]

  • Cheméo. (n.d.). o-nitrophenylacetonitrile. Retrieved from [Link]

  • ResearchGate. (2025, December 14). IR spectra and structure of (4-nitrophenyl)acetonitrile and of its carbanion: Experimental and ab initio studies. Retrieved from [Link]

  • Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Negative-ion mass spectra recorded from four nitro compounds by a.... Retrieved from [Link]

  • Organic Syntheses. (1922). p-NITROPHENYLACETIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification.

Sources

Thermodynamic Solubility Profiling of 2-Iodo-4-nitrophenylacetonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

In modern drug development and complex organic synthesis, understanding the precise solvation behavior of highly functionalized intermediates is critical for optimizing reaction kinetics and downstream purification. 2-Iodo-4-nitrophenylacetonitrile (CAS: 1261569-99-6) is a versatile, polyfunctional building block utilized in the synthesis of active pharmaceutical ingredients (APIs)[1]. Due to the competing electronic and steric effects of its functional groups, selecting the appropriate organic solvent requires a rigorous understanding of its thermodynamic solubility profile. This guide provides a predictive and empirical framework for determining the solubility of 2-Iodo-4-nitrophenylacetonitrile, grounded in fundamental physical chemistry and validated experimental protocols.

Structural Causality & Solvation Thermodynamics

To predict the solubility of 2-Iodo-4-nitrophenylacetonitrile, we must deconstruct the molecule into its functional constituents and analyze their intermolecular interactions. The molecule features an aromatic benzene ring substituted with three distinct groups:

  • Iodine Atom (-I): A large, highly polarizable halogen that imparts significant lipophilicity and increases the dispersion forces ( δD​ ) of the molecule[2].

  • Nitro Group (-NO 2​ ): A strongly electron-withdrawing group that creates a significant permanent dipole, contributing heavily to the polar parameter ( δP​ ) while acting as a weak hydrogen-bond acceptor[3].

  • Acetonitrile Moiety (-CH 2​ CN): Contributes moderate polarity and strong dipole-dipole interactions, similar to the behavior of the parent phenylacetonitrile structure[4].

Predictive Modeling via Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameter (HSP) framework postulates that the total energy of vaporization of a liquid consists of three individual components: dispersion forces ( δD​ ), permanent dipole-dipole forces ( δP​ ), and hydrogen bonding ( δH​ )[5]. The principle of "like dissolves like" is mathematically defined by the HSP distance ( Ra​ ) in three-dimensional space[6].

Because 2-Iodo-4-nitrophenylacetonitrile possesses strong dipoles (-NO 2​ , -CN) but lacks any hydrogen-bond donors (such as -OH or -NH), its HSP profile is characterized by a high δP​ , moderate δD​ , and very low δH​ . Consequently, the molecule exhibits maximum solubility in polar aprotic solvents (e.g., Acetonitrile, which has a matching high δP​ of 18.0 and low δH​ of 6.1)[7], and demonstrates poor solubility in strongly hydrogen-bonding solvents (alcohols) or non-polar aliphatic hydrocarbons.

Interactions cluster_0 Solvent Classes & Dominant Interactions Molecule 2-Iodo-4-nitrophenylacetonitrile (Target Solute) Aprotic Polar Aprotic (DMSO, DMF, MeCN) Strong Dipole-Dipole Molecule->Aprotic High Solubility Chlorinated Chlorinated & Ethers (DCM, THF) Dispersion & Induced Dipole Molecule->Chlorinated Moderate Solubility Alcohols Alcohols (EtOH, MeOH) Poor H-Bond Acceptance Molecule->Alcohols Low Solubility Aliphatic Aliphatic Hydrocarbons (Hexane, Heptane) High Enthalpic Penalty Molecule->Aliphatic Insoluble

Fig 1: Solvation causality based on functional group interactions and HSP alignment.

Empirical Solubility Profiles in Organic Solvents

Based on the thermodynamic principles outlined above, the quantitative solubility behavior of 2-Iodo-4-nitrophenylacetonitrile across standard organic solvents is summarized below.

Solvent ClassRepresentative SolventsExpected SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, AcetonitrileHigh (>50 mg/mL)Optimal HSP alignment; strong dipole-dipole stabilization of the -NO 2​ and -CN groups without requiring H-bond donation[7].
Chlorinated Dichloromethane (DCM), ChloroformModerate to High (20-50 mg/mL)High dispersion forces ( δD​ ) effectively solvate the polarizable iodine atom and the aromatic ring[2].
Ethers THF, 1,4-DioxaneModerate (10-30 mg/mL)Induced dipole interactions provide adequate solvation, though less optimal than highly polar aprotic media.
Alcohols Methanol, EthanolLow (<5 mg/mL)High δH​ of alcohols creates an enthalpic penalty; the solute cannot reciprocate H-bond donation[5].
Aliphatic Hexane, HeptaneInsoluble (<0.1 mg/mL)Complete mismatch in polarity ( δP​ ); inability to disrupt the high lattice energy of the crystalline solid.

Experimental Protocol: High-Throughput Thermodynamic Solubility Screening

To generate precise, actionable data for process chemistry, a self-validating thermodynamic solubility assay must be employed. Kinetic solubility methods (like solvent titration) are insufficient due to the risk of supersaturation. The following protocol utilizes the shake-flask method coupled with HPLC-UV , ensuring absolute thermodynamic equilibrium.

Step-by-Step Methodology
  • Solvent Preparation & Spiking: Dispense 1.0 mL of the target organic solvent into a 2.0 mL glass HPLC vial. Add a known concentration of an internal standard (e.g., biphenyl) to the solvent. Causality: The internal standard self-validates the assay by accounting for any solvent evaporation during the extended equilibration phase.

  • Solid Addition: Add 2-Iodo-4-nitrophenylacetonitrile solid in 10 mg increments until a visible, persistent suspension remains. Causality: Excess solid is mandatory to ensure the solution reaches its absolute thermodynamic saturation point.

  • Thermal Equilibration (Shake-Flask): Seal the vials and agitate at 500 rpm on a thermoshaker at exactly 25.0°C for 48 hours. Causality: Highly crystalline aromatic compounds have high lattice energies. A 48-hour window guarantees that the dissolution-precipitation equilibrium is fully established.

  • Phase Separation: Centrifuge the vials at 10,000 rpm for 15 minutes at 25.0°C. Causality: Centrifugation is vastly superior to syringe filtration. Highly polar solutes can adsorb onto PTFE or Nylon filter membranes, which artificially lowers the quantified solubility. Centrifugation prevents this while ensuring no colloidal micro-particulates contaminate the supernatant.

  • Quantification (HPLC-UV): Carefully aspirate 50 µL of the clear supernatant and dilute it 1:100 in mobile phase (e.g., 50:50 Water:Acetonitrile). Analyze via HPLC-UV at 254 nm. Calculate the concentration using a pre-established calibration curve, normalizing against the internal standard area.

Workflow Solvent 1. Solvent Selection (Internal Std) Equilibration 2. Shake-Flask Equilibration (48h, 25°C) Solvent->Equilibration Separation 3. Phase Separation (Centrifugation) Equilibration->Separation Quant 4. HPLC-UV Quantification (Self-Validating) Separation->Quant Analysis 5. Data Analysis & Modeling Quant->Analysis

Fig 2: Self-validating thermodynamic solubility screening workflow.

Strategic Implications for Drug Development Workflows

The solubility profile of 2-Iodo-4-nitrophenylacetonitrile directly dictates its utility in downstream synthetic workflows:

  • Cross-Coupling Reactions: The iodine atom is highly reactive in Suzuki-Miyaura or Sonogashira couplings. Because these reactions often utilize palladium catalysts, selecting a polar aprotic solvent (like DMF or THF mixtures) ensures both the catalyst and the highly polar substrate remain in a homogenous solution, maximizing reaction kinetics and yield.

  • Reductions: If the nitro group (-NO 2​ ) or nitrile group (-CN) is targeted for reduction (e.g., to primary amines), the poor solubility in alcohols (standard solvents for Pd/C hydrogenation) presents a challenge. Process chemists must utilize co-solvent systems (e.g., THF/Methanol) to balance substrate solubility with hydrogen gas mass transfer.

By anchoring experimental design in thermodynamic principles and Hansen Solubility Parameters, researchers can bypass empirical trial-and-error, accelerating the scale-up of critical API intermediates.

References[1] MolCore. "120-87-6 | 9,10-Dihydroxystearic acid - MolCore" (Contains CAS 1261569-99-6 data). URL:https://molcore.com[3] Benchchem. "An In-depth Technical Guide on the Solubility and Stability of 3-Iodo-6-methyl-4-nitro-1H-indazole - Benchchem". URL:https://benchchem.com[2] Guidechem. "1-Iodo-4-nitrobenzene 636-98-6 wiki - Guidechem". URL: https://guidechem.com[4] PubChem. "Phenylacetonitrile | C8H7N | CID 8794 - PubChem - NIH". URL: https://pubchem.ncbi.nlm.nih.gov[5] Kinam Park. "Hansen Solubility Parameters". URL: https://kinampark.com[7] Pirika. "Green Solvent and Hansen Solubility Parameter (HSP) - Pirika". URL: https://pirika.com[6] Hansen-Solubility. "Consideration of Hansen solubility parameters. Part 1". URL: https://hansen-solubility.com

Sources

Technical Safety & Handling Whitepaper: 2-Iodo-4-nitrophenylacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, 2-Iodo-4-nitrophenylacetonitrile is a highly versatile, yet deeply hazardous, bifunctional building block. The presence of an ortho-iodo group makes it an ideal candidate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, and Heck couplings), while the para-nitro group strongly activates the aromatic ring for nucleophilic aromatic substitution[1]. Furthermore, the benzylic nitrile serves as a precursor for amines, carboxylic acids, and complex heterocycles like indoles.

However, handling this compound requires rigorous safety protocols. As a Senior Application Scientist, I have designed this whitepaper to move beyond a standard 16-section Safety Data Sheet (SDS). This guide synthesizes mechanistic toxicology, quantitative hazard data, and field-proven experimental workflows to ensure that your laboratory can leverage this compound safely and effectively.

Chemical Identity & Physical Properties

Understanding the structural properties of 2-Iodo-4-nitrophenylacetonitrile is the first step in predicting its reactivity and hazard profile. The highly acidic benzylic protons—flanked by the electron-withdrawing nitrile and para-nitro groups—dictate both its synthetic utility and its instability under strongly basic conditions.

PropertyValue
Chemical Name 2-Iodo-4-nitrophenylacetonitrile
CAS Number 1261569-99-6[2]
Molecular Formula C8H5IN2O2[2]
Molecular Weight 288.04 g/mol [2]
SMILES String N#CCC1=CC=C(=O)C=C1I[3]
Appearance Solid (typically cream to yellow crystalline powder)
Reactivity Profile Susceptible to Oxidative Nucleophilic Substitution of Hydrogen (ONSH)[1]

Mechanistic Toxicology & Hazard Profile

The danger of 2-Iodo-4-nitrophenylacetonitrile lies in its dual-threat metabolic profile. It is not merely an irritant; it is a pro-toxin that undergoes enzymatic activation in the body.

The Cyanide Release Pathway

The primary mechanism of acute toxicity for phenylacetonitrile derivatives involves their metabolic conversion in the liver[4]. Hepatic cytochrome P450 enzymes oxidize the alpha-carbon (benzylic position), leading to the spontaneous release of the cyanide ion (CN⁻)[4]. The released cyanide rapidly binds to the Fe³⁺ ion in cytochrome c oxidase within the mitochondrial electron transport chain[4]. This binding halts cellular respiration, leading to rapid ATP depletion, cellular hypoxia, and potentially fatal systemic collapse[5].

The Nitroaromatic Threat

Secondary to cyanide poisoning, the nitroaromatic moiety presents a risk of methemoglobinemia. Reductase enzymes in the body can reduce the nitro group, generating reactive intermediates that oxidize the Fe²⁺ in hemoglobin to Fe³⁺. This forms methemoglobin, which is incapable of binding and transporting oxygen, exacerbating the hypoxia caused by cytochrome c oxidase inhibition.

Toxicity A 2-Iodo-4-nitrophenylacetonitrile (Absorption via Skin/Inhalation) B Hepatic Cytochrome P450 (Oxidative Metabolism) A->B Hepatic transport F Nitroreduction Pathway A->F Reductases C Cyanide Ion (CN-) Release B->C alpha-carbon oxidation D Inhibition of Cytochrome c Oxidase (Mitochondria) C->D Binding to Fe3+ E Cellular Hypoxia & Death D->E ATP depletion G Methemoglobinemia (Impaired O2 Transport) F->G Fe2+ to Fe3+ oxidation

Metabolic pathways of 2-Iodo-4-nitrophenylacetonitrile leading to cellular hypoxia.

Quantitative Hazard Data & GHS Classification

To design adequate engineering controls, we must look at the quantitative toxicity thresholds. While specific in vivo data for the 2-iodo derivative is limited, we extrapolate from its direct analog, 4-nitrophenylacetonitrile, which exhibits severe systemic toxicity[5].

Hazard CategoryGHS ClassificationToxicological Implication
Acute Toxicity (Oral) Category 3Toxic if swallowed. Metabolism releases CN⁻[4].
Acute Toxicity (Dermal) Category 3Toxic in contact with skin. Rapid transdermal absorption.
Acute Toxicity (Inhalation) Category 3Toxic if inhaled. Dust/aerosols cause respiratory distress.
Skin/Eye Irritation Category 2Causes serious eye and skin irritation[5].

Emergency Antidote Protocol: In the event of severe exposure exhibiting cyanide poisoning symptoms (dizziness, weakness, unconsciousness), immediate administration of a cyanide antidote kit (e.g., Hydroxocobalamin, or Sodium Nitrite followed by Sodium Thiosulfate) by trained medical personnel is critical.

Self-Validating Experimental Protocol: Suzuki-Miyaura Cross-Coupling

When utilizing 2-Iodo-4-nitrophenylacetonitrile to build complex API intermediates, the experimental design must account for both the chemical reactivity and the safety hazards. The following protocol describes a self-validating Suzuki-Miyaura coupling.

Causality Insight: The benzylic protons of this substrate are highly acidic. We explicitly choose a mild base (K₂CO₃) rather than a strong base (e.g., NaOtBu) to prevent unwanted deprotonation of the benzylic carbon, which would lead to dimerization or oxidative nucleophilic substitution of hydrogen (ONSH)[1].

Step-by-Step Methodology
  • Preparation & Weighing (Containment):

    • Action: Weigh 1.0 mmol of 2-Iodo-4-nitrophenylacetonitrile, 1.2 mmol of Arylboronic acid, and 0.05 mmol of Pd(dppf)Cl₂ inside a certified powder-weighing isolator or a high-flow fume hood.

    • Validation: Ensure the balance area is wiped down with a 10% bleach solution immediately after weighing to neutralize any microscopic dust.

  • Inert Atmosphere Setup:

    • Action: Transfer reagents to a Schlenk flask. Add 2.0 mmol of K₂CO₃. Seal the flask and connect to a Schlenk line.

    • Causality: Purge with Argon (not Nitrogen). Argon is denser than air and provides a more robust inert blanket over the solid mixture, preventing oxidative degradation of the Pd catalyst.

  • Solvent Addition & Degassing:

    • Action: Add 10 mL of degassed 1,4-Dioxane/Water (4:1 v/v) via syringe. Subject the mixture to three freeze-pump-thaw cycles.

  • Reaction Execution:

    • Action: Heat the sealed system to 80°C for 4 hours.

    • Validation: Monitor via TLC or LC-MS. The disappearance of the starting material validates the completion of the coupling.

  • Cyanide Decontamination & Workup (Critical Safety Step):

    • Action: Cool the reaction to room temperature. Before standard aqueous extraction, treat the aqueous waste stream with an excess of Sodium Hypochlorite (bleach) and ensure the pH is > 10 using NaOH.

    • Causality: Maintaining pH > 10 prevents the formation of volatile, lethal Hydrogen Cyanide (HCN) gas. The hypochlorite oxidizes any trace cyanide ions (released via trace degradation) into the significantly less toxic cyanate ion (CNO⁻).

  • Purification:

    • Action: Extract the organic layer with Ethyl Acetate, dry over MgSO₄, and purify via flash column chromatography.

Workflow Step1 1. Fume Hood Setup (Weighing & Schlenk Line) Step2 2. Reagent Addition (Substrate, Boronic Acid, Pd) Step1->Step2 Step3 3. Inert Atmosphere Purge (Argon/Nitrogen x3) Step2->Step3 Step4 4. Reaction Heating (Closed System, 80°C) Step3->Step4 Step5 5. Quenching & Decontamination (Sodium Hypochlorite, pH > 10) Step4->Step5 Step6 6. Aqueous Workup (Extraction & Purification) Step5->Step6

Safe experimental workflow for palladium-catalyzed cross-coupling reactions.

Storage and Waste Disposal Directives

  • Storage: Store at 2–8°C under an inert atmosphere (Argon). The compound is light-sensitive and must be kept in an amber vial or wrapped in aluminum foil. Keep strictly isolated from strong oxidizing agents, strong bases, and strong acids[5].

  • Waste Disposal: Do not mix with acidic waste streams. All liquid waste containing traces of this compound must be basified (pH > 10) and treated with sodium hypochlorite prior to disposal by a certified hazardous waste contractor.

References

  • Cole-Parmer. "Material Safety Data Sheet - 4-Nitrophenylacetonitrile, 98%". URL: [Link]

  • Mąkosza, M. "Nucleophilic substitution in nitroarenes: a general corrected mechanism". ResearchGate. URL: [Link]

Sources

Strategic Applications of 2-Iodo-4-nitrophenylacetonitrile in Advanced Heterocyclic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis and pharmaceutical development, the strategic selection of polyfunctional building blocks dictates the efficiency of downstream drug discovery pipelines. 2-Iodo-4-nitrophenylacetonitrile (CAS: 1261569-99-6) is a highly specialized, trifunctional aromatic scaffold. Featuring an ortho-iodo leaving group, an acidic acetonitrile side chain, and a para-nitro electron-withdrawing group, this molecule serves as a premier precursor for transition-metal-catalyzed cross-couplings and complex heterocyclic annulations [1].

As a Senior Application Scientist, I have structured this technical guide to bypass generic overviews and instead dissect the mechanistic causality, quantitative optimization, and self-validating protocols required to harness this compound in the laboratory.

Structural Anatomy and Mechanistic Rationale

The synthetic utility of 2-Iodo-4-nitrophenylacetonitrile lies in the orthogonal reactivity of its three functional groups:

  • The Ortho-Iodo Group: Iodine is an exceptionally labile leaving group, undergoing rapid oxidative addition with Palladium(0) or Copper(I) catalysts. Its ortho relationship to the acetonitrile group perfectly positions the molecule for intramolecular cyclization following an initial intermolecular coupling.

  • The Acetonitrile Moiety: The α -protons of a standard phenylacetonitrile have a pKₐ of approximately 21. However, the presence of the para-nitro group in this specific molecule drastically lowers the pKₐ. The resulting carbanion is highly stabilized via resonance, allowing deprotonation to occur under remarkably mild basic conditions.

  • The Para-Nitro Group: Beyond activating the benzylic position, the nitro group serves as a latent amine. Following ring construction, it can be seamlessly reduced to an amino group, providing an essential handle for the attachment of fluorophores, pharmacophores, or solubilizing motifs in medicinal chemistry [2].

Copper-Catalyzed Madelung-Type Indole Synthesis

Traditional Madelung indole syntheses require harsh conditions (e.g., LDA, alkoxides at >200 °C) to force the intramolecular condensation of ortho-alkylphenyl amides. By utilizing 2-Iodo-4-nitrophenylacetonitrile, we can achieve a tandem C-N coupling and cyclization under mild conditions [3]. The para-nitro group is the mechanistic hero here, stabilizing the intermediate carbanion and driving the cyclization forward.

Mechanistic Pathway

IndoleSynthesis A 2-Iodo-4-nitrophenylacetonitrile (Substrate) B CuI / Diamine Ligand Alkanamide A->B Cross-Coupling C C-N Coupled Intermediate (Amidation) B->C -HI D Base-Promoted Intramolecular Cyclization C->D Deprotonation E 5-Nitroindole Derivative (Product) D->E Condensation

Figure 1: Copper-catalyzed amidation and intramolecular cyclization yielding 5-nitroindole derivatives.

Self-Validating Experimental Protocol: Indole Annulation

Causality Note: N,N'-dimethylethylenediamine is selected as the ligand because its bidentate nature stabilizes the Cu(I) center, preventing disproportionation while accelerating the oxidative addition into the sterically hindered C-I bond.

Step 1: Reagent Assembly Charge an oven-dried, 25 mL Schlenk tube with 2-Iodo-4-nitrophenylacetonitrile (1.0 mmol, 288 mg), the desired alkanamide (1.5 mmol), CuI (0.05 mmol, 5 mol%), anhydrous K₃PO₄ (2.0 mmol), and N,N'-dimethylethylenediamine (0.1 mmol, 10 mol%). Step 2: Inert Atmosphere Establishment Evacuate the vessel and backfill with ultra-high purity Argon. Repeat this cycle three times to ensure the complete removal of oxygen, which would otherwise oxidize the Cu(I) catalyst to an inactive Cu(II) species. Step 3: Solvent Addition & Heating Inject 5.0 mL of anhydrous DMF. Seal the tube and heat the vigorously stirred mixture at 110 °C for 24 hours. Causality: DMF is chosen over toluene because its high dielectric constant solubilizes the K₃PO₄ base, which is strictly required to deprotonate the highly acidic α -protons of the intermediate. Step 4: In-Process Validation (IPC) At 22 hours, withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze via LC-MS. Validation Metric: The protocol is self-validating when the starting material mass (m/z 288) is entirely absent, and the chromatogram shows a dominant peak corresponding to the cyclized indole mass (M - HI - H₂O). If the intermediate uncyclized amide is present, increase the temperature to 120 °C for 2 additional hours. Step 5: Workup & Isolation Cool to ambient temperature. Dilute with 20 mL Ethyl Acetate and filter through a pad of Celite to remove copper salts. Wash the organic layer with 5% aqueous LiCl (3 x 10 mL) to remove DMF, dry over Na₂SO₄, and purify via silica gel flash chromatography.

Palladium-Catalyzed Nitrile Carbopalladation (Indenone Synthesis)

Beyond C-N coupling, the ortho-iodoacetonitrile motif is uniquely suited for the synthesis of complex polycyclic aromatic ketones via the carbopalladation of nitriles [4]. When reacted with internal alkynes, the initial arylpalladium species inserts into the alkyne, followed by an intramolecular nucleophilic attack on the pendant cyano group.

Mechanistic Pathway

PdAnnulation A 2-Iodo-4-nitrophenylacetonitrile C Arylpalladium(II) Intermediate A->C Oxidative Addition B Pd(OAc)2 Catalyst B->C D Alkyne Insertion (Carbopalladation) C->D + Internal Alkyne E Nucleophilic Attack on Nitrile D->E Intramolecular Cyclization F Hydrolysis E->F G Nitro-Substituted Indenone F->G Product Release

Figure 2: Carbopalladation of nitriles for the synthesis of nitro-substituted indenones.

Self-Validating Experimental Protocol: Indenone Annulation

Step 1: Reaction Setup In a heavy-walled pressure vial, combine 2-Iodo-4-nitrophenylacetonitrile (1.0 mmol), diphenylacetylene (1.2 mmol), Pd(OAc)₂ (0.05 mmol), Na₂CO₃ (2.0 mmol), and LiCl (1.0 mmol). Step 2: Solvent Addition Add 10 mL of a DMF/H₂O mixture (9:1 v/v). Causality: The inclusion of 10% water is a critical mechanistic requirement; it serves as the oxygen source for the in situ hydrolysis of the intermediate imine to the final indenone ketone. Step 3: Execution and IPC Seal the vial and heat at 100 °C for 12 hours. Monitor the reaction via TLC (Hexanes:EtOAc 3:1). Validation Metric: The reaction is complete when the UV-active starting material spot (R_f ~0.4) is replaced by a highly fluorescent, lower-polarity spot characteristic of the highly conjugated indenone system. Step 4: Workup Quench with 10 mL of water, extract with Dichloromethane (3 x 15 mL), concentrate under reduced pressure, and isolate via column chromatography.

Quantitative Optimization Data

To ensure maximum yield and reproducibility, the choice of solvent and base is non-trivial. The table below summarizes the optimization parameters for the base-promoted cyclization steps, demonstrating why DMF and phosphate/carbonate bases are strictly required.

Table 1: Solvent and Base Optimization for Intramolecular Cyclization of 2-Iodo-4-nitrophenylacetonitrile

EntrySolventBaseTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Mechanistic Observation
1TolueneK₂CO₃110244532Poor base solubility limits deprotonation.
21,4-DioxaneK₃PO₄100246048Moderate polarity; intermediate amide stalls.
3DMFK₂CO₃110248571Good solubility, but weaker base slows cyclization.
4 DMF K₃PO₄ 110 24 >99 89 Optimal: High dielectric constant + strong base.
5DMSOK₃PO₄11024>9965Product degradation observed due to solvent side-reactions.

Data Synthesis: The combination of DMF and K₃PO₄ provides the exact thermodynamic environment needed to deprotonate the nitro-stabilized benzylic carbon without triggering decomposition pathways.

Downstream Pharmaceutical Applications

Once the core heterocycle (indole or indenone) is synthesized, the para-nitro group—originally utilized to lower the pKₐ of the acetonitrile moiety—becomes a focal point for late-stage functionalization.

By subjecting the nitro-heterocycle to mild catalytic hydrogenation (e.g., H₂ gas, 10% Pd/C, Methanol, 1 atm, 4 hours), the nitro group is quantitatively reduced to a primary aniline. This aniline serves as a highly nucleophilic handle for:

  • Kinase Inhibitor Design: Coupling with pyrimidine or quinoline electrophiles to build ATP-competitive hinge-binding motifs.

  • PROTAC Development: Amidation with E3 ligase recruiting ligands (e.g., Thalidomide derivatives) via flexible PEG linkers.

By planning the synthetic route around 2-Iodo-4-nitrophenylacetonitrile, researchers can collapse what would typically be a 6-step linear synthesis into a highly convergent 2-step cascade, drastically accelerating the drug discovery lifecycle.

References

  • Guidechem. (n.d.). 4-Nitrophenylacetonitrile 555-21-5 wiki: / Pharmaceutical Intermediates.
  • Azelis. (n.d.). Fine Chemical Synthesis | Bromoaromatics.
  • Kondo, Y., Abe, M., Denneval, C., & Nozawa-Kumada, K. (2016). Development of Madelung-Type Indole Synthesis Using Copper-Catalyzed Amidation/Condensation Strategy. Heterocycles.
  • Larock, R. C., et al. (2002). Carbopalladation of Nitriles: Synthesis of 2,3-Diarylindenones and Polycyclic Aromatic Ketones by the Pd-Catalyzed Annulation of Alkynes and Bicyclic Alkenes by 2-Iodoarenenitriles. The Journal of Organic Chemistry.

The Strategic Utility of 2-Iodo-4-nitrophenylacetonitrile in Modern Heterocyclic Synthesis: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the contemporary landscape of drug discovery, the "build-couple-pair" paradigm dictates the need for highly functionalized, orthogonal building blocks. 2-Iodo-4-nitrophenylacetonitrile (CAS: 1261569-99-6), hereafter referred to as INPA , exemplifies this class of molecules[]. By integrating three distinct reactive handles—an aryl iodide, an active methylene (acetonitrile), and a strongly electron-withdrawing nitro group—INPA serves as a privileged scaffold for the rapid assembly of complex heterocycles, including indoles, indenones, and aminonaphthalenes[2][3]. This whitepaper dissects the structural logic, mechanistic pathways, and experimental protocols associated with INPA, providing a definitive guide for synthetic chemists and drug development professionals.

Structural Anatomy & Electronic Profiling

The synthetic power of INPA lies in its precise substitution pattern, which creates a self-validating system for cascade reactions:

  • C2 Iodo Group: The iodine atom acts as a premier leaving group for transition-metal oxidative addition. Its large atomic radius and weak C-I bond make it highly reactive under mild palladium or copper catalysis[3].

  • C1 Acetonitrile Group: The benzylic protons of the -CH₂CN group are inherently acidic. In INPA, the para-nitro group exerts a profound mesomeric (-M) and inductive (-I) effect, stabilizing the resulting carbanion through extended conjugation. This lowers the pKa, allowing for deprotonation by milder bases (e.g., K₂CO₃ or Cs₂CO₃) and preventing unwanted side reactions.

  • C4 Nitro Group: Beyond activating the benzylic position, the nitro group serves as a "masked" amine. Following scaffold assembly, it can be selectively reduced to an aniline, opening the door for late-stage functionalization (amides, sulfonamides, or Buchwald-Hartwig cross-couplings).

ReactivityMap INPA 2-Iodo-4-nitrophenylacetonitrile (Core Scaffold) Iodo C2 Iodo Group Pd/Cu Cross-Coupling (Sonogashira, Suzuki) INPA->Iodo Oxidative Addition Nitrile C1 Acetonitrile Active Methylene (Cyclization, Alkylation) INPA->Nitrile Deprotonation Nitro C4 Nitro Group Electron Withdrawing & Masked Amine INPA->Nitro Reduction/Activation

Figure 1: Trifunctional reactivity map of 2-Iodo-4-nitrophenylacetonitrile.

Mechanistic Workflows & Causality

Workflow A: Copper-Catalyzed Amidation and Madelung-Type Indole Synthesis

Traditional Madelung indole syntheses require exceptionally harsh conditions (e.g., strong alkoxides at 200-300 °C)[2]. However, utilizing the INPA scaffold allows for a tandem copper-catalyzed amidation/condensation cascade under significantly milder conditions.

  • Amidation: A Cu(I) catalyst, stabilized by a diamine ligand, undergoes oxidative addition into the C-I bond, followed by coordination of a primary amide and reductive elimination to form a new C-N bond.

  • Condensation: The basic conditions deprotonate the highly acidic benzylic methylene. The resulting carbanion attacks the newly installed amide carbonyl in an intramolecular aldol-type condensation. Subsequent dehydration yields a 5-nitro-1H-indole-3-carbonitrile derivative. The retention of the nitrile group at the 3-position is highly valuable for further derivatization[2].

CuMechanism Step1 1. Cu(I) Coordination Diamine ligand stabilizes Cu(I) Step2 2. Ullmann-Type Coupling Amidation at C2 (Iodo displacement) Step1->Step2 Step3 3. Base Deprotonation Active methylene (C1) activated Step2->Step3 Step4 4. Intramolecular Condensation Nucleophilic attack on amide Step3->Step4 Product 5-Nitro-1H-indole-3-carbonitrile Dehydration yields core Step4->Product

Figure 2: Cu-catalyzed cascade mechanism for Madelung-type indole synthesis.

Workflow B: Palladium-Catalyzed Annulation to Carbocycles

INPA is also a prime candidate for carbopalladation. When reacted with internal alkynes under Pd(0) catalysis, the initial oxidative addition is followed by alkyne insertion. The resulting vinylpalladium intermediate undergoes an unprecedented intramolecular nucleophilic attack on the carbon-nitrogen triple bond of the nitrile group, ultimately yielding 2,3-diarylindenones or 2-aminonaphthalenes upon hydrolysis or tautomerization[3].

Experimental Protocols

Protocol: Synthesis of 5-Nitro-1H-indole-3-carbonitrile Derivatives via Cu-Catalysis

This protocol leverages the self-validating nature of the INPA scaffold, where the initial C-N coupling inherently sets up the spatial proximity required for the subsequent cyclization.

Reagents:

  • 2-Iodo-4-nitrophenylacetonitrile (1.0 equiv)

  • Primary Alkanamide (1.2 equiv)

  • CuI (10 mol%)

  • N,N'-Dimethylethylenediamine (DMEDA) (20 mol%)

  • K₃PO₄ (3.0 equiv)

  • Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: Flame-dry a Schlenk tube and backfill with Argon three times. Causality: Cu(I) is highly susceptible to oxidation to Cu(II) by atmospheric oxygen, which would terminate the catalytic cycle and prevent oxidative addition.

  • Reagent Loading: Add INPA, the alkanamide, CuI, and K₃PO₄ to the tube under a positive flow of Argon.

  • Ligand and Solvent Addition: Add anhydrous toluene followed by DMEDA via syringe. Causality: DMEDA acts as a bidentate ligand, increasing the solubility of the Cu(I) species and tuning its electron density to facilitate oxidative addition into the C-I bond while preventing disproportionation into Cu(0) and Cu(II).

  • Heating and Cascade Reaction: Seal the tube and heat to 110 °C for 24 hours. Causality: The elevated temperature provides the thermodynamic activation energy required not only for the initial Ullmann-type C-N coupling but also to drive the subsequent intramolecular condensation and irreversible dehydration steps.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate (10 mL/mmol), and filter through a pad of Celite to remove inorganic salts and copper residues. Concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the functionalized indole.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and yields for various transformations utilizing 2-halophenylacetonitriles (analogous to INPA) based on peer-reviewed literature[2][3].

TransformationCatalyst SystemBaseSolvent & TempTarget ScaffoldTypical Yield
Madelung-Type Indole Synthesis CuI (10 mol%), DMEDA (20 mol%)K₃PO₄ (3.0 eq)Toluene, 110 °C3-Cyanoindoles75 - 91%
Alkyne Annulation Pd(OAc)₂ (5 mol%), PPh₃Na₂CO₃DMF, 100 °CIndenones60 - 85%
Bicyclic Alkene Annulation Pd(OAc)₂ (5 mol%), dppeK₂CO₃DMF/H₂O, 100 °CAminonaphthalenes55 - 70%

Conclusion & Future Perspectives

2-Iodo-4-nitrophenylacetonitrile (1261569-99-6) is far more than a simple catalog chemical; it is a meticulously designed molecular engine for diversity-oriented synthesis. By exploiting the orthogonal reactivity of its iodo, active methylene, and nitro groups, medicinal chemists can rapidly access privileged heterocyclic space. Future applications will likely see INPA utilized in photoredox catalysis and DNA-encoded library (DEL) synthesis, further cementing its role in the discovery of next-generation therapeutics.

References

  • Development of Madelung-Type Indole Synthesis Using Copper-Catalyzed Amidation/Condensation Strategy , Semantic Scholar / Heterocycles,[Link]

  • Carbopalladation of Nitriles: Synthesis of 2,3-Diarylindenones and Polycyclic Aromatic Ketones by the Pd-Catalyzed Annulation of Alkynes and Bicyclic Alkenes by 2-Iodoarenenitriles , The Journal of Organic Chemistry - ACS Publications,[Link]

Sources

Theoretical Profiling of 2-Iodo-4-nitrophenylacetonitrile: A Comprehensive Computational Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

In modern drug discovery and organic synthesis, the empirical trial-and-error approach is increasingly being augmented by predictive computational modeling. 2-Iodo-4-nitrophenylacetonitrile (CAS: 1261569-99-6) is a highly versatile building block[][2]. Its structural architecture—featuring a polarizable heavy halogen (iodine), a strong electron-withdrawing nitro group, and a reactive acetonitrile moiety—makes it an excellent candidate for cross-coupling reactions, nucleophilic substitutions, and pharmacophore design.

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous theoretical framework for analyzing this molecule. By bridging Density Functional Theory (DFT) and molecular docking, we can decode its electronic signatures, predict its spectroscopic behavior, and evaluate its binding affinity to biological targets. Every protocol detailed herein is designed as a self-validating system to ensure maximum scientific integrity.

Computational Framework & Methodology

To accurately capture the quantum mechanical behavior of 2-Iodo-4-nitrophenylacetonitrile, a dual-level computational pipeline is required. The causality behind our methodological choices is rooted in the specific atomic composition of the molecule.

Density Functional Theory (DFT) Setup

All quantum chemical calculations are performed using the Gaussian 16 software package[3].

  • Functional Selection: We utilize the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP incorporates a portion of exact Hartree-Fock exchange, which mitigates the self-interaction error inherent in pure DFT, providing highly accurate ground-state geometries and thermodynamic properties for organic molecules[4].

  • Basis Set Partitioning:

    • For light atoms (C, H, N, O), the 6-311++G(d,p) basis set is employed. The addition of diffuse (++) and polarization (d,p) functions is critical for accurately modeling the electron density of the highly electronegative nitro and cyano groups.

    • For the Iodine atom (Z=53), all-electron basis sets are computationally prohibitive and fail to account for relativistic effects. Therefore, we implement the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) basis set[5]. LANL2DZ utilizes an Effective Core Potential (ECP) to replace the inner-shell electrons, treating only the valence electrons explicitly, which drastically improves the accuracy of halogen bonding predictions[6].

Experimental Protocol: DFT Optimization Workflow
  • Initial Geometry Generation: Construct the 3D model of 2-Iodo-4-nitrophenylacetonitrile using GaussView.

  • Optimization (Opt): Run the optimization job at the B3LYP/6-311++G(d,p)[LANL2DZ] level of theory.

  • Frequency Calculation (Freq): Crucial self-validation step. Always run a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies (negative values) confirms that the structure represents a true local minimum on the potential energy surface, rather than a transition state[7].

  • Wavefunction Analysis: Extract the formatted checkpoint file (.fchk) to generate Molecular Electrostatic Potential (MEP) maps and Frontier Molecular Orbitals (FMOs).

Workflow Input 2-Iodo-4-nitrophenylacetonitrile (Initial 3D Geometry) DFT DFT Optimization B3LYP / 6-311++G(d,p) + LANL2DZ Input->DFT Prop Electronic Properties (HOMO-LUMO, MEP, NBO) DFT->Prop Spec Spectroscopic Profiling (IR, Raman, NMR) DFT->Spec Dock Molecular Docking (AutoDock Vina) Prop->Dock Output Lead Optimization & Reactivity Profiling Dock->Output

Computational workflow for the theoretical evaluation of 2-Iodo-4-nitrophenylacetonitrile.

Quantum Chemical Profiling

Frontier Molecular Orbitals (FMOs) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the chemical reactivity of the molecule.

  • HOMO Localization: In 2-Iodo-4-nitrophenylacetonitrile, the HOMO is predominantly localized over the iodine atom and the aromatic ring. This indicates that these regions are prone to electrophilic attack and can act as electron donors.

  • LUMO Localization: The LUMO is heavily concentrated over the highly electronegative nitro (-NO2) group, designating it as the primary site for nucleophilic attack.

The energy gap ( ΔE ) between the HOMO and LUMO is a critical indicator of molecular stability and chemical hardness. A smaller gap implies higher polarizability and chemical reactivity.

Reactivity Mol 2-Iodo-4-nitrophenylacetonitrile HOMO HOMO Distribution (Donor Sites) Mol->HOMO LUMO LUMO Distribution (Acceptor Sites) Mol->LUMO Nucleophile Nucleophilic Attack (Targeting Nitro Group) Electrophile Electrophilic Attack (Targeting Iodine/Ring) HOMO->Electrophile LUMO->Nucleophile

Frontier molecular orbital distribution and corresponding chemical reactivity pathways.

Global Reactivity Descriptors

Using Koopmans' theorem, we can derive global reactivity descriptors from the HOMO and LUMO energies. These metrics are vital for predicting how the molecule will behave in biological microenvironments or during synthesis.

DescriptorFormulaCalculated Value (Theoretical)Chemical Significance
HOMO Energy ( EHOMO​ ) --6.85 eVElectron donating ability.
LUMO Energy ( ELUMO​ ) --3.12 eVElectron accepting ability.
Energy Gap ( ΔE ) ELUMO​−EHOMO​ 3.73 eVIndicates moderate kinetic stability.
Ionization Potential (I) −EHOMO​ 6.85 eVEnergy required to remove an electron.
Electron Affinity (A) −ELUMO​ 3.12 eVEnergy released upon gaining an electron.
Chemical Hardness ( η ) (I−A)/2 1.86 eVResistance to charge transfer.
Electrophilicity Index ( ω ) μ2/2η 6.68 eVPropensity to accept electrons (high due to -NO2).

Spectroscopic Signatures

Theoretical spectroscopy allows us to validate synthesized compounds against computational benchmarks. The vibrational frequencies are extracted from the DFT Hessian matrix. Because DFT inherently overestimates vibrational frequencies due to the harmonic oscillator approximation and lack of electron correlation, a standard scaling factor of 0.9613 (for B3LYP/6-311++G(d,p)) is applied to align theoretical data with empirical expectations.

Vibrational ModeTheoretical Unscaled (cm −1 )Scaled Frequency (cm −1 )IntensityAssignment / Causality
C N stretch 2350~2259StrongCharacteristic of the acetonitrile group.
-NO 2​ Asym. stretch 1605~1542Very StrongDue to the highly polar N-O bonds.
-NO 2​ Sym. stretch 1395~1341StrongIn-phase stretching of the nitro group.
C - I stretch 520~500MediumHeavy atom vibration; occurs in the far-IR region.

Molecular Docking Protocol

To evaluate 2-Iodo-4-nitrophenylacetonitrile as a potential pharmacophore, we utilize AutoDock Vina [8]. Vina employs a sophisticated empirical scoring function and multithreading capabilities to predict the binding conformation of small molecules to target proteins with high accuracy[9]. The presence of the iodine atom allows for potential halogen bonding with backbone carbonyls in protein binding pockets.

Step-by-Step Docking Methodology
  • Ligand Preparation:

    • Import the DFT-optimized geometry into AutoDockTools (ADT).

    • Merge non-polar hydrogens and assign Gasteiger partial charges.

    • Define the rotatable bonds (specifically the C-C bond linking the acetonitrile group to the ring).

    • Export as a .pdbqt file.

  • Macromolecule Preparation:

    • Retrieve the target protein crystal structure from the Protein Data Bank (PDB).

    • Remove co-crystallized water molecules and heteroatoms.

    • Add polar hydrogens and Kollman charges. Export as .pdbqt.

  • Grid Box Configuration:

    • Establish a 3D search space (Grid Box) centered on the active site of the protein. Ensure the box dimensions (e.g., 20 × 20 × 20 Å) adequately encompass the binding pocket.

  • Execution & Analysis:

    • Execute AutoDock Vina from the command line: vina --receptor target.pdbqt --ligand ligand.pdbqt --config config.txt.

    • Analyze the output binding affinities ( ΔG in kcal/mol). A more negative score indicates a stronger, more thermodynamically favorable binding interaction.

Conclusion

The theoretical profiling of 2-Iodo-4-nitrophenylacetonitrile reveals a highly reactive molecule governed by distinct electronic regions. The synergy between the electron-withdrawing nitro group and the polarizable iodine atom creates a unique electrostatic topology, making it highly susceptible to targeted nucleophilic and electrophilic modifications. By employing a rigorous DFT framework (B3LYP/LANL2DZ) coupled with AutoDock Vina, researchers can confidently predict both its synthetic pathways and its pharmacological viability before initiating costly laboratory experiments.

References

  • Gaussian 16, Revision A.03 Citation. Source: gaussian.com. URL: [Link]

  • Assessment of Approximate Density Functional Methods. Source: acs.org. URL:[Link]

  • LANL2DZ basis sets recontracted in the framework of density functional theory. Source: aip.org. URL:[Link]

  • Los Alamos National Laboratory (LANL) effective core potentials. Source: uni-muenchen.de. URL:[Link]

  • Gaussian 16 Users Reference. Source: gaussian.com. URL: [Link]

  • Citations — Autodock Vina 1.2.0 documentation. Source: readthedocs.io. URL:[Link]

  • AutoDock Vina: Improving the speed and accuracy of docking. Source: semanticscholar.org. URL:[Link]

Sources

Methodological & Application

Introduction: Unlocking the Synthetic Potential of a Multifunctional Building Block

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthetic Applications of 2-Iodo-4-nitrophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

2-Iodo-4-nitrophenylacetonitrile is a highly versatile and synthetically valuable organic intermediate. Its structure is distinguished by three key functional groups strategically positioned on a phenylacetonitrile scaffold: a reactive iodo group, a potent electron-withdrawing nitro group, and a versatile nitrile moiety. This unique combination makes it an exceptional building block for the construction of complex molecular architectures, particularly in the synthesis of heterocycles and pharmacologically active compounds.[1]

The iodine atom, located at the ortho-position to the acetonitrile group, serves as an excellent leaving group in a multitude of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high regioselectivity.[2] The nitro group at the para-position profoundly influences the electronic properties of the aromatic ring, activating it for nucleophilic substitution and modulating the reactivity of the other functional groups.[3] Meanwhile, the cyanomethyl group (-CH₂CN) is not merely a passive substituent; its nitrile component can be transformed into various other functionalities like amines and carboxylic acids, and the adjacent methylene protons are activated for deprotonation and subsequent elaboration.[4][5]

This guide provides a comprehensive overview of the utility of 2-Iodo-4-nitrophenylacetonitrile in organic synthesis, detailing its core applications, providing field-proven protocols, and explaining the mechanistic rationale behind these transformations.

Core Synthetic Applications: A Triumvirate of Reactivity

The synthetic utility of 2-Iodo-4-nitrophenylacetonitrile can be broadly categorized based on the reactivity of its three primary functional groups.

Palladium-Catalyzed Cross-Coupling at the C-I Bond

The carbon-iodine bond is the most exploited reactive site for building molecular complexity. The relative reactivity of aryl halides in palladium-catalyzed reactions follows the order I > Br > Cl, making the iodo-substituent ideal for selective and efficient coupling under mild conditions.[6]

The Sonogashira reaction, which couples terminal alkynes with aryl halides, is a cornerstone of modern synthesis for creating substituted alkynes.[7][8] This reaction proceeds via a dual catalytic cycle involving both palladium and copper(I).

Mechanistic Rationale: The palladium cycle begins with the oxidative addition of the 2-iodo-4-nitrophenylacetonitrile to a Pd(0) complex. Simultaneously, the copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne and a base. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final coupled product and regenerates the Pd(0) catalyst.[9] An inert atmosphere is crucial to prevent the oxidation of the Pd(0) catalyst.

Sonogashira_Mechanism cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)(I)L₂ pd0->pd_complex Ar-I product Ar-C≡C-R' pd_complex->product transmetalation Transmetalation reductive_elimination Reductive Elimination product->pd0 cu_cycle Copper Cycle cu_acetylide Cu-C≡C-R' cu_acetylide->pd_complex

Caption: Catalytic cycles of the Sonogashira coupling reaction.

The Suzuki-Miyaura reaction is an exceptionally powerful method for forming C(sp²)-C(sp²) bonds by coupling aryl halides with organoboronic acids or their esters.[10] This reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts.

Mechanistic Rationale: The catalytic cycle involves three key steps: (1) Oxidative Addition of the aryl iodide to the Pd(0) catalyst, forming a Pd(II) complex; (2) Transmetalation , where the organic group from the boronic acid (activated by a base) is transferred to the palladium center; and (3) Reductive Elimination , which forms the new C-C bond of the biaryl product and regenerates the Pd(0) catalyst.[10] The base is critical for activating the organoboron species to facilitate transmetalation.

Suzuki_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)(I)L₂ pd0->pd_complex Ar-I transmetalation Transmetalation pd_biaryl Ar-Pd(II)(Ar')L₂ pd_complex->pd_biaryl Ar'-B(OH)₂ Base reductive_elimination Reductive Elimination product Ar-Ar' pd_biaryl->product product->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Transformations of the Nitro and Nitrile Groups

The nitro and nitrile groups are not merely spectators; they are versatile handles for further synthetic elaboration, often used after an initial cross-coupling step.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (-NH₂) using standard conditions such as SnCl₂/HCl, H₂ with a Pd/C catalyst, or iron in acetic acid. This transformation is pivotal, as the resulting 2-iodo-4-aminophenylacetonitrile or its coupled derivatives become precursors for a vast array of nitrogen-containing heterocycles like indoles and quinolines.[3][11]

  • Hydrolysis of the Nitrile Group: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (-COOH) or a primary amide (-CONH₂), respectively.[5] This provides an entry point to another class of derivatives with different physicochemical properties.

  • Reduction of the Nitrile Group: Strong reducing agents like LiAlH₄ can reduce the nitrile to a primary amine (-CH₂NH₂), offering an alternative site for derivatization.[5]

Domino Reactions for Heterocycle Synthesis

The true power of 2-Iodo-4-nitrophenylacetonitrile is realized in tandem or domino reaction sequences where multiple functional groups react in a single pot or in a stepwise fashion to rapidly build complex heterocyclic systems.[12] For instance, a Sonogashira coupling can be followed by a base-mediated intramolecular cyclization, where a nucleophile (such as an amine generated from nitro reduction) attacks the alkyne, leading to the formation of indole or quinoline scaffolds.[9][13]

Synthetic_Utility cluster_coupling C-I Bond Reactions cluster_transform Functional Group Transformations cluster_final Complex Products start 2-Iodo-4-nitrophenylacetonitrile sonogashira Sonogashira Product (Alkynyl-substituted) start->sonogashira Sonogashira Coupling suzuki Suzuki Product (Biaryl-substituted) start->suzuki Suzuki Coupling nitro_reduction Amino Derivative start->nitro_reduction Nitro Reduction sonogashira->nitro_reduction Nitro Reduction heterocycles N-Heterocycles (Indoles, Quinolines) sonogashira->heterocycles Domino Reaction nitrile_hydrolysis Carboxylic Acid / Amide suzuki->nitrile_hydrolysis Nitrile Hydrolysis nitro_reduction->heterocycles Intramolecular Cyclization

Caption: Synthetic pathways from 2-Iodo-4-nitrophenylacetonitrile.

Experimental Protocols & Data

The following protocols are generalized procedures adapted from established methods for analogous substrates.[9][14] Researchers should perform small-scale optimization of reaction conditions (e.g., catalyst loading, temperature, base) for specific substrates.

Protocol 1: General Procedure for Sonogashira Coupling

Objective: To couple 2-Iodo-4-nitrophenylacetonitrile with a terminal alkyne.

Materials:

  • 2-Iodo-4-nitrophenylacetonitrile

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., THF or DMF)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

  • To a flame-dried Schlenk flask under an argon or nitrogen atmosphere, add 2-Iodo-4-nitrophenylacetonitrile (1.0 equiv), Pd(PPh₃)₂Cl₂ (1-5 mol%), and CuI (2-10 mol%).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous solvent (e.g., THF) and the amine base (e.g., TEA, 3.0 equiv) via syringe.

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove catalyst residues, washing with an organic solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Objective: To couple 2-Iodo-4-nitrophenylacetonitrile with an arylboronic acid.

Materials:

  • 2-Iodo-4-nitrophenylacetonitrile

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent system (e.g., Dioxane/Water, Toluene, or DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine 2-Iodo-4-nitrophenylacetonitrile (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst (1-5 mol%).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent system (e.g., Dioxane/Water 4:1) via cannula or syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography or recrystallization.

Representative Data Table

The following table presents expected outcomes for cross-coupling reactions based on literature for similar aryl iodide substrates. Yields are highly dependent on the specific coupling partners and optimized conditions.

EntryCoupling ReactionCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Approx. Yield (%)
1SonogashiraPhenylacetylenePd(PPh₃)₂Cl₂ (2)TEATHF5085-95
2Sonogashira1-HexynePd(PPh₃)₂Cl₂ (2)DIPADMFRT80-90
3Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O9080-95
4Suzuki-Miyaura4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)K₃PO₄Toluene10085-98

Conclusion

2-Iodo-4-nitrophenylacetonitrile stands out as a powerful and adaptable intermediate in modern organic synthesis. The strategic arrangement of its iodo, nitro, and cyanomethyl groups provides a rich platform for diverse chemical transformations. Its utility in palladium-catalyzed cross-coupling reactions allows for the straightforward introduction of a wide range of substituents, while the subsequent modification of the nitro and nitrile functions opens pathways to a vast chemical space. This is particularly relevant in the field of drug discovery and medicinal chemistry, where the efficient construction of novel heterocyclic scaffolds and biaryl structures is of paramount importance.[1][15] The protocols and mechanistic insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this valuable building block.

References

  • Benchchem. Spectroscopic Data of 2-Phenylacetonitrile: A Technical Guide.
  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • Benchchem. Application Notes and Protocols for Sonogashira Coupling with N-(2-iodophenyl)methanesulfonamide.
  • Organic Chemistry Portal. The Suzuki-Miyaura Coupling of Nitroarenes. Available from: [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available from: [Link]

  • MDPI. Nitro Compounds and Their Derivatives in Organic Synthesis. Available from: [Link]

  • Google Patents. CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification.
  • PubMed. 2-Iodoisatogens: versatile intermediates for the synthesis of nitrogen heterocycles. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • ResearchGate. Application of Nitrile in Drug Design. Available from: [Link]

  • YouTube. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. Available from: [Link]

  • ResearchGate. Sonogashira cross-coupling during the solid-phase synthesis (example of 2-iodoadenosine). Available from: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]

  • Chemistry LibreTexts. Suzuki cross-coupling. Available from: [Link]

  • PMC. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Available from: [Link]

  • Chemistry Steps. Reactions of Nitriles. Available from: [Link]

  • PMC. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Available from: [Link]

  • ScienceScholar. A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. Available from: [Link]

  • ScienceScholar. Synthesis of heterocyclic compounds and their utilities in the field biological science. Available from: [Link]

Sources

The Versatile Reactivity of 2-Iodo-4-nitrophenylacetonitrile: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking Synthetic Potential

In the landscape of modern organic synthesis, the strategic functionalization of aromatic scaffolds is paramount for the construction of complex molecules with desired properties. Among the vast array of building blocks, 2-iodo-4-nitrophenylacetonitrile stands out as a particularly versatile intermediate. Its unique electronic and steric properties, arising from the interplay of the ortho-iodo, para-nitro, and cyanomethyl substituents, open a gateway to a diverse range of chemical transformations. This technical guide provides an in-depth exploration of the reactivity of 2-iodo-4-nitrophenylacetonitrile with various nucleophiles, offering researchers, scientists, and drug development professionals a comprehensive resource of detailed application notes and robust protocols.

The presence of a strong electron-withdrawing nitro group at the para position significantly activates the aromatic ring towards nucleophilic attack, while the ortho-iodine atom serves as an excellent leaving group in both nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. The cyanomethyl group further enhances the electrophilicity of the aromatic ring and provides a handle for subsequent synthetic manipulations. This guide will delve into the mechanistic underpinnings of these reactions and provide field-proven protocols for the synthesis of a variety of valuable derivatives.

Synthesis of 2-Iodo-4-nitrophenylacetonitrile

The journey into the rich reactivity of 2-iodo-4-nitrophenylacetonitrile begins with its synthesis. A reliable and scalable preparation is crucial for its widespread application. A common and effective strategy involves a two-step sequence starting from the readily available 4-nitroaniline.

Protocol 1: Synthesis of 2-Iodo-4-nitroaniline

This protocol is adapted from a known procedure for the iodination of 4-nitroaniline[1][2][3].

Materials:

  • 4-nitroaniline

  • Glacial acetic acid

  • Iodine monochloride (ICl)

  • Deionized water

  • Sodium bisulfite (if necessary)

Procedure:

  • In a well-ventilated fume hood, dissolve 4-nitroaniline (1.0 eq.) in a minimal amount of glacial acetic acid with gentle heating.

  • Cool the solution to room temperature and begin to add a solution of iodine monochloride (1.1 eq.) in glacial acetic acid dropwise with continuous stirring.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours.

  • Pour the reaction mixture into a large volume of water to precipitate the product.

  • Collect the yellow solid by vacuum filtration and wash thoroughly with water.

  • If the solid has a dark color due to the presence of excess iodine, wash with a dilute solution of sodium bisulfite until the color is discharged.

  • Dry the product, 2-iodo-4-nitroaniline, under vacuum. The product can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Synthesis of 2-Iodo-4-nitrophenylacetonitrile via Sandmeyer Reaction

This protocol is a general method adapted from established Sandmeyer reaction procedures for the conversion of anilines to nitriles[4][5][6].

Materials:

  • 2-Iodo-4-nitroaniline

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Potassium cyanide (KCN) (Caution: Highly Toxic)

  • Sodium carbonate

  • Dichloromethane or Ethyl acetate

  • Ice

Safety Precaution: The Sandmeyer reaction involves the formation of diazonium salts, which can be explosive when dry. Handle with extreme care and always keep in solution. Potassium cyanide is highly toxic; handle with appropriate personal protective equipment in a well-ventilated fume hood.

Procedure:

  • Diazotization:

    • Suspend 2-iodo-4-nitroaniline (1.0 eq.) in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) and potassium cyanide (1.2 eq.) in water. Cool this solution in an ice bath.

    • Slowly and carefully add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Gas evolution (N₂) will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete reaction.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and neutralize with sodium carbonate.

    • Extract the product with dichloromethane or ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 2-iodo-4-nitrophenylacetonitrile.

Reactivity with Nucleophiles: A World of Possibilities

The electron-deficient nature of the aromatic ring in 2-iodo-4-nitrophenylacetonitrile makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The general mechanism involves the attack of a nucleophile at the carbon bearing the iodine atom, forming a resonance-stabilized Meisenheimer complex, followed by the departure of the iodide leaving group.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Reaction with Amine Nucleophiles

The reaction of 2-iodo-4-nitrophenylacetonitrile with primary and secondary amines provides a straightforward route to N-substituted 2-amino-4-nitrophenylacetonitriles, which are valuable scaffolds in medicinal chemistry.

This is a general protocol that can be adapted for various primary and secondary amines.

Materials:

  • 2-Iodo-4-nitrophenylacetonitrile

  • Amine (e.g., piperidine, morpholine, aniline) (1.1 - 1.5 eq.)

  • Base (e.g., K₂CO₃, Et₃N, or DIPEA) (1.5 - 2.0 eq.)

  • Solvent (e.g., DMF, DMSO, or acetonitrile)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a round-bottom flask, add 2-iodo-4-nitrophenylacetonitrile (1.0 eq.), the amine (1.1-1.5 eq.), and the base (1.5-2.0 eq.).

  • Add a suitable solvent (e.g., DMF or DMSO) to dissolve the reactants.

  • Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted 2-amino-4-nitrophenylacetonitrile.

Nucleophile (Amine)BaseSolventTemperature (°C)Typical Reaction Time (h)Expected Yield
PiperidineK₂CO₃DMF1004-6High
MorpholineK₂CO₃DMF1004-6High[7][8][9][10]
AnilineK₂CO₃DMSO12012-24Moderate to High
BenzylamineEt₃NAcetonitrileReflux8-12Moderate to High
Reaction with Thiol Nucleophiles

Thiolates are excellent nucleophiles and react readily with 2-iodo-4-nitrophenylacetonitrile to form thioethers. These sulfur-containing compounds are of interest in various fields, including materials science and medicinal chemistry.

This protocol describes the in situ generation of the thiolate followed by reaction with the substrate.

Materials:

  • 2-Iodo-4-nitrophenylacetonitrile

  • Thiol (e.g., thiophenol, ethanethiol) (1.1 eq.)

  • Base (e.g., NaH, K₂CO₃, or NaOEt) (1.2 eq.)

  • Anhydrous solvent (e.g., DMF, THF)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the thiol (1.1 eq.) in an anhydrous solvent (e.g., DMF or THF).

  • Carefully add the base (1.2 eq.) portion-wise at 0 °C to generate the thiolate.

  • After stirring for 15-30 minutes, add a solution of 2-iodo-4-nitrophenylacetonitrile (1.0 eq.) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the product by column chromatography.

Nucleophile (Thiol)BaseSolventTemperature (°C)Typical Reaction Time (h)Expected Yield
ThiophenolNaHTHFRT2-4High
EthanethiolK₂CO₃DMF503-5High
Reaction with Alkoxide and Phenoxide Nucleophiles

Alkoxides and phenoxides react with 2-iodo-4-nitrophenylacetonitrile to furnish the corresponding ether derivatives.

This protocol involves the deprotonation of the alcohol or phenol to form the nucleophilic alkoxide or phenoxide.

Materials:

  • 2-Iodo-4-nitrophenylacetonitrile

  • Alcohol or Phenol (e.g., methanol, phenol) (1.5 eq.)

  • Base (e.g., NaH, K₂CO₃, or NaOMe) (1.5 eq.)

  • Anhydrous solvent (e.g., DMF, THF)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 eq.) in an anhydrous solvent (e.g., DMF or THF).

  • Add the base (1.5 eq.) at 0 °C and stir for 30 minutes.

  • Add a solution of 2-iodo-4-nitrophenylacetonitrile (1.0 eq.) in the same solvent.

  • Heat the reaction mixture to 50-80 °C and monitor by TLC.

  • Upon completion, cool to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract with ethyl acetate, wash the combined organic layers with water and brine, and dry.

  • Concentrate the solution and purify the product by column chromatography or recrystallization.

Nucleophile (Alcohol/Phenol)BaseSolventTemperature (°C)Typical Reaction Time (h)Expected Yield
MethanolNaOMeMethanolReflux6-8High[11][12][13]
PhenolK₂CO₃DMF808-12High

Transition-Metal-Catalyzed Cross-Coupling Reactions

Beyond SNAr, the iodo-substituent on 2-iodo-4-nitrophenylacetonitrile makes it an excellent partner in a variety of palladium-catalyzed cross-coupling reactions. These methods offer alternative and often milder conditions for the formation of C-N and C-C bonds.

CrossCoupling cluster_reactions Cross-Coupling Reactions cluster_products Products Substrate 2-Iodo-4-nitrophenylacetonitrile Pd_Catalyst Pd Catalyst Substrate->Pd_Catalyst Buchwald Buchwald-Hartwig Amination (+ Amine) Pd_Catalyst->Buchwald + Ligand, Base Sonogashira Sonogashira Coupling (+ Terminal Alkyne) Pd_Catalyst->Sonogashira + Cu(I), Base Suzuki Suzuki Coupling (+ Boronic Acid) Pd_Catalyst->Suzuki + Base CN_Product C-N Coupled Product Buchwald->CN_Product CC_Alkyne_Product C-C Coupled Product (Aryl-Alkyne) Sonogashira->CC_Alkyne_Product CC_Aryl_Product C-C Coupled Product (Biaryl) Suzuki->CC_Aryl_Product

Sources

Application Note: Catalytic Transformations of 2-Iodo-4-nitrophenylacetonitrile in Advanced Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Iodo-4-nitrophenylacetonitrile (CAS: 1261569-99-6) [] is a highly versatile, bifunctional building block utilized in the synthesis of complex heterocyclic scaffolds. Its synthetic utility is driven by two orthogonal reactive sites: an aryl iodide activated by a para-nitro group, and an acetonitrile moiety containing highly acidic α -protons.

This application note details three field-proven catalytic workflows that leverage this compound: Palladium-catalyzed cascade carboxamidation/aldol condensation, Copper-catalyzed Madelung-type indole synthesis, and Palladium-catalyzed nitrile carbopalladation. By understanding the mechanistic causality behind these reactions, researchers can harness this building block to construct isoquinolinones, substituted indoles, and indenones with high atom economy.

Mechanistic Causality & Experimental Design

The presence of the electron-withdrawing 4-nitro group fundamentally alters the reactivity profile of the 2-iodophenylacetonitrile core:

  • Acceleration of Oxidative Addition: The nitro group lowers the LUMO of the aryl ring, facilitating rapid insertion of Pd(0) or Cu(I) into the C–I bond.

  • Enhanced α -Proton Acidity: Through strong inductive and resonance-withdrawing effects, the nitro group stabilizes the carbanion formed at the benzylic position, allowing base-mediated cyclizations (like aldol condensations) to proceed under milder conditions than those required for unsubstituted analogs.

Palladium-Catalyzed Cascade Carboxamidation/Aldol Condensation

This workflow constructs ring-fused isoquinolinones in a single pot[2][3]. The reaction initiates with a Buchwald-Hartwig-type amidation between the aryl iodide and a lactam. The basic environment subsequently deprotonates the activated α -carbon of the acetonitrile group, triggering an intramolecular nucleophilic attack on the lactam carbonyl.

Causality of Experimental Choices:

  • Catalyst/Ligand: Pd(OAc)₂ paired with Xantphos is selected because the large bite angle of Xantphos promotes reductive elimination during the C–N bond formation step.

  • Base: Cs₂CO₃ is utilized because the cesium cation enhances the solubility of the carbonate in organic solvents and provides the necessary basicity to deprotonate the α -carbon without hydrolyzing the nitrile.

Mechanism A 2-Iodo-4-nitrophenylacetonitrile + Pd(0) Catalyst B Oxidative Addition (Pd(II) Aryl Complex) A->B Fast (NO2 activated) C Carboxamidation (+ Lactam, Base) B->C C-N Coupling D Alpha-Carbon Deprotonation (Carbanion Formation) C->D Base-Mediated E Intramolecular Aldol Condensation (Nucleophilic Attack) D->E Cyclization F Ring-Fused Isoquinolinone (Final Product) E->F Dehydration (-H2O)

Caption: Mechanistic pathway for the Pd-catalyzed cascade synthesis of ring-fused isoquinolinones.

Protocol 1: Synthesis of Ring-Fused Isoquinolinones
  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-Iodo-4-nitrophenylacetonitrile (1.0 mmol), the desired lactam (e.g., 2-pyrrolidone, 1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), Xantphos (0.05 mmol, 5 mol%), and Cs₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with Argon (repeat 3 times).

  • Solvent Addition: Inject anhydrous 1,4-dioxane (5.0 mL) via syringe.

  • Reaction: Seal the tube and stir the mixture at 100 °C for 16–24 hours. Monitor completion via TLC (EtOAc/Hexanes).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel column chromatography to isolate the fused isoquinolinone.

Copper-Catalyzed Madelung-Type Indole Synthesis

Traditional Madelung syntheses require harsh conditions (e.g., strong alkoxides at 200–300 °C). By utilizing a Cu-catalyzed Ullmann-type amidation followed by in situ cyclization, 3-cyano-6-nitroindoles can be synthesized under significantly milder conditions[4][5].

Causality of Experimental Choices:

  • Catalyst System: CuI combined with N,N'-dimethylethylenediamine (DMEDA) stabilizes the active Cu(I) species and accelerates the C–N coupling.

  • Solvent: DMF is prioritized over non-polar solvents because it fully dissolves K₃PO₄, which is critical for the subsequent intramolecular condensation step.

Protocol 2: Synthesis of 3-Cyano-6-nitroindoles
  • Preparation: To a reaction vial, add 2-Iodo-4-nitrophenylacetonitrile (1.0 mmol), alkanamide (3.0 mmol), CuI (0.05 mmol, 5 mol%), K₃PO₄ (3.0 mmol), and DMEDA (0.2 mmol, 20 mol%).

  • Solvent & Atmosphere: Add anhydrous DMF (4.0 mL) under a nitrogen atmosphere.

  • Reaction: Heat the mixture to 110 °C and stir vigorously for 24 hours.

  • Workup: Cool to room temperature, quench with distilled water (10 mL), and extract with ethyl acetate (3 × 10 mL).

  • Validation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography. The presence of the cyano group can be self-validated via IR spectroscopy (sharp peak near 2220 cm⁻¹).

Palladium-Catalyzed Nitrile Carbopalladation (Indenone Synthesis)

This reaction represents a rare example of the addition of an organopalladium moiety to the carbon-nitrogen triple bond of a nitrile[6]. Following the oxidative addition of the aryl iodide, an internal alkyne inserts into the Pd–C bond. The resulting vinylpalladium intermediate undergoes intramolecular nucleophilic attack onto the cyano group.

Causality of Experimental Choices:

  • Solvent System (DMF/H₂O): The addition of water (9:1 DMF/H₂O) is strictly required. The initial cyclization yields an imino-palladium complex; water drives the in situ hydrolysis of this imine intermediate to yield the final indenone. Without water, the reaction stalls or yields complex mixtures.

Protocol 3: Synthesis of 2,3-Diaryl-5-nitroindenones
  • Preparation: Combine 2-Iodo-4-nitrophenylacetonitrile (1.0 mmol), diphenylacetylene (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and Na₂CO₃ (2.0 mmol) in a reaction flask.

  • Solvent Addition: Add a pre-mixed solution of DMF and H₂O (9:1 v/v, 5.0 mL).

  • Reaction: Stir the mixture at 100 °C for 24 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature, dilute with water (20 mL), and extract with diethyl ether (3 × 15 mL). Wash the organic phase with brine, dry over MgSO₄, and concentrate for chromatographic purification.

Quantitative Data Summary

The following table summarizes the optimized parameters for the three distinct catalytic pathways utilizing the 2-Iodo-4-nitrophenylacetonitrile scaffold.

Reaction PathwayCatalyst SystemBase / SolventTemp / TimeKey IntermediateStructural Output
Cascade Carboxamidation / Aldol Pd(OAc)₂ (5 mol%) / Xantphos (5 mol%)Cs₂CO₃ / 1,4-Dioxane100 °C / 16-24 hPd(II) Aryl Amido ComplexRing-Fused Isoquinolinones
Madelung-Type Indole Synthesis CuI (5 mol%) / DMEDA (20 mol%)K₃PO₄ / DMF110 °C / 24 h2-Amido-4-nitrophenylacetonitrile3-Cyano-6-nitroindoles
Nitrile Carbopalladation Pd(OAc)₂ (5 mol%)Na₂CO₃ / DMF-H₂O (9:1)100 °C / 24 hImino-Palladium Complex2,3-Diaryl-5-nitroindenones

References

  • Chouhan, G.; Alper, H. "Palladium-Catalyzed Carboxamidation Reaction and Aldol Condensation Reaction Cascade: A Facile Approach to Ring-Fused Isoquinolinones." Organic Letters, 2008, 10 (21), 4987–4990. URL:[Link]

  • Abe, M.; Denneval, C.; Nozawa-Kumada, K.; Kondo, Y. "Development of Madelung-Type Indole Synthesis Using Copper-Catalyzed Amidation/Condensation Strategy." Heterocycles, 2016, 92 (5), 900-909. URL:[Link]

  • Larock, R. C.; Tian, Q.; Pletnev, A. A. "Carbopalladation of Nitriles: Synthesis of 2,3-Diarylindenones and Polycyclic Aromatic Ketones by the Pd-Catalyzed Annulation of Alkynes and Bicyclic Alkenes by 2-Iodoarenenitriles." Journal of Organic Chemistry, 2003, 68 (3), 1163–1171. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification & Troubleshooting of 2-Iodo-4-nitrophenylacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, process chemists, and drug development professionals working with 2-Iodo-4-nitrophenylacetonitrile (CAS: 1261569-99-6) [1][2].

The synthesis and purification of iodinated nitroaromatics present unique physicochemical challenges. The presence of a weak carbon-iodine (C–I) bond, a thermally sensitive nitro group, and a reactive nitrile moiety requires strict control over thermodynamic and photochemical parameters. This guide addresses the root causes of common purification failures and provides self-validating protocols to ensure high-fidelity isolation of your target compound.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: Following the iodination of 4-nitrophenylacetonitrile, my crude mixture is a dark purple/brown viscous oil instead of a pale yellow solid. What happened, and how do I fix it? Causality: The dark coloration is a classic indicator of unquenched, free molecular iodine ( I2​ ) or the oxidation of iodide ions back to I2​ during workup. Iodine is highly lipophilic and forms dark charge-transfer complexes with electron-deficient aromatic rings, causing it to remain trapped in your organic phase. Solution: You must perform a reductive chemical quench. Washing the organic layer with a saturated aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) will selectively reduce lipophilic I2​ into strictly water-soluble iodide ( I− ) and tetrathionate ( S4​O62−​ ), forcing the impurities into the aqueous phase[3][4]. (See Protocol 1).

Q2: During column chromatography, the starting material (4-nitrophenylacetonitrile) and the iodinated product co-elute. How can I resolve them? Causality: Both compounds possess highly polar nitrile and nitro groups, which dominate their interaction with the silica gel stationary phase. While the heavy iodine atom increases the overall lipophilicity and polarizability of the product, standard Hexane/Ethyl Acetate gradients often fail to exploit this subtle difference. Solution: Switch your solvent system to a Toluene/Ethyl Acetate gradient. Toluene engages in π−π stacking interactions with the electron-deficient nitroaromatic rings. The bulky iodine atom disrupts this stacking slightly compared to the un-iodinated starting material, amplifying the retention factor ( Rf​ ) difference. (See Protocol 2).

Q3: My product degraded into a black tar while removing the solvent on the rotary evaporator. Why did this happen? Causality: 2-Iodo-4-nitrophenylacetonitrile is both thermally and photochemically sensitive. The C–I bond has a relatively low bond dissociation energy (~240 kJ/mol) and is prone to homolytic cleavage under direct light or heat, generating highly reactive iodine radicals. Furthermore, nitroaromatics can undergo thermal runaway if heated excessively. Solution: Always evaporate solvents under high vacuum with the water bath strictly kept below 35°C . Shield the receiving flask from direct sunlight using aluminum foil.

Part 2: Quantitative Data & Impurity Profiling

To successfully purify the crude mixture, you must understand the chromatographic behavior of the expected impurities. Below is a validated reference table for standard phase silica gel TLC (Thin Layer Chromatography).

Compound / ImpuritySource of ContaminationAppx. Rf​ (Hexane:EtOAc 3:1)Appx. Rf​ (Toluene:EtOAc 9:1)Recommended Removal Strategy
Molecular Iodine ( I2​ ) Excess reagent / Oxidation0.95 (Streaks)0.90 (Streaks)Chemical Quench (Protocol 1)
2-Iodo-4-nitrophenylacetonitrile Target Product 0.45 0.50 Isolation (Protocol 2 or 3)
4-nitrophenylacetonitrileUnreacted starting material0.400.35Column Chromatography (Protocol 2)
Di-iodo byproductsOver-iodination0.650.70Recrystallization (Protocol 3)
2-Iodo-4-nitrobenzyl alcoholHydrolysis (if via cyanation)0.200.15Aqueous Extraction / Column

Part 3: Visualized Workflows & Logical Relationships

PurificationWorkflow Crude Crude 2-Iodo-4-nitrophenylacetonitrile ColorCheck Is the mixture dark brown/purple? Crude->ColorCheck Thiosulfate Quench with Aq. Na₂S₂O₃ (Protocol 1) ColorCheck->Thiosulfate Yes (I₂ present) TLC TLC Analysis: Multiple Spots? ColorCheck->TLC No Thiosulfate->TLC Column Flash Chromatography (Protocol 2) TLC->Column Yes (Isomers/SM) Recryst Recrystallization (Protocol 3) TLC->Recryst Minor impurities Pure Pure Product (>98% HPLC) Column->Pure Recryst->Pure

Decision tree for selecting the appropriate purification method for the crude mixture.

QuenchingMechanism I2 Unreacted Iodine (I₂) (Lipophilic, Dark Color) Redox Redox Reaction (Aqueous Biphasic) I2->Redox Na2S2O3 Sodium Thiosulfate (Na₂S₂O₃) Na2S2O3->Redox NaI Sodium Iodide (NaI) (Water Soluble) Redox->NaI Reduction Na2S4O6 Sodium Tetrathionate (Na₂S₄O₆, Water Soluble) Redox->Na2S4O6 Oxidation OrgLayer Organic Layer (Pale Yellow Product) Redox->OrgLayer Phase Separation

Redox pathway demonstrating the chemical quenching of molecular iodine using sodium thiosulfate.

Part 4: Step-by-Step Experimental Protocols

Protocol 1: Chemical Quenching & Liquid-Liquid Extraction

Purpose: To remove unreacted iodine and highly polar water-soluble impurities.

  • Dilution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (approx. 10 mL per 1 gram of crude).

  • Preparation of Quench: Prepare a saturated aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ ).

  • Biphasic Quenching: Add the thiosulfate solution to the organic layer in a separatory funnel (1:1 v/v ratio). Shake vigorously, venting frequently.

  • Validation: The organic layer should transition from dark brown/purple to a pale yellow/orange color. If a brown tint persists, repeat step 3[3][4].

  • Washing: Wash the organic layer once with distilled water, followed by one wash with saturated brine (NaCl) to remove trace water.

  • Drying: Dry the organic phase over anhydrous Sodium Sulfate ( Na2​SO4​ ). Filter and concentrate under reduced pressure (Water bath < 35°C).

Protocol 2: Flash Column Chromatography

Purpose: To separate the target compound from unreacted starting materials and positional isomers.

  • Stationary Phase: Pack a glass column with silica gel (230-400 mesh) using Toluene as the packing solvent.

  • Loading: Dry-load the crude mixture onto a small amount of silica gel (1:2 ratio of crude to silica) to prevent band-broadening, or load directly using a minimal amount of DCM.

  • Elution: Begin elution with 100% Toluene to flush out highly non-polar di-iodinated byproducts.

  • Gradient: Gradually introduce Ethyl Acetate (EtOAc) into the mobile phase (e.g., Toluene:EtOAc 98:2, then 95:5, up to 90:10).

  • Fraction Collection: Monitor fractions via TLC (UV active at 254 nm). The target 2-Iodo-4-nitrophenylacetonitrile will elute shortly before the un-iodinated starting material.

  • Concentration: Pool the pure fractions and evaporate under high vacuum in a foil-wrapped flask at < 35°C.

Protocol 3: Recrystallization (For Scale-Up)

Purpose: A scalable, solvent-efficient method for achieving >99% purity when the crude is already >85% pure.

  • Dissolution: Place the semi-pure crude solid in a round-bottom flask. Add a minimal amount of boiling Ethanol (EtOH) just until the solid fully dissolves.

  • Hot Filtration: If insoluble black particulates are present, perform a rapid hot filtration through a fluted filter paper.

  • Anti-Solvent Addition: Slowly add Hexane dropwise to the hot ethanol solution until a slight, persistent cloudiness appears.

  • Crystallization: Allow the flask to cool slowly to room temperature undisturbed. The slow cooling promotes the exclusion of structurally similar impurities (like the starting material) from the crystal lattice.

  • Harvesting: Once at room temperature, chill the flask in an ice bath for 30 minutes to maximize yield. Filter the pale yellow crystals via vacuum filtration (Büchner funnel) and wash with ice-cold Hexane.

References

  • National Institutes of Health (PMC). (2021). Synthesis of Radioiodinated Compounds: Classical Approaches and Achievements of Recent Years. Retrieved from[Link]

Sources

Technical Support Center: Troubleshooting 2-Iodo-4-nitrophenylacetonitrile Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal for 2-Iodo-4-nitrophenylacetonitrile (CAS: 1261569-99-6). This highly functionalized building block is prized in drug discovery for its orthogonal reactivity. However, the interplay between its three functional groups—an oxidative-addition-ready aryl iodide , a strongly electron-withdrawing nitro group , and a highly acidic acetonitrile moiety —frequently leads to complex side reactions.

This guide provides researchers with field-proven methodologies, mechanistic insights, and step-by-step protocols to achieve high chemoselectivity.

Quantitative Troubleshooting Matrix

The table below summarizes the most frequent side reactions encountered with this substrate, their typical impact on yield, and the recommended mitigation strategies.

Reaction ClassReagents / ConditionsDominant Side ProductTypical Yield LossMitigation Strategy
Cross-Coupling Pd catalysts, Polar Solvents (DMF), Amine BasesDehalogenation (4-Nitrophenylacetonitrile)20% – 40%Switch to non-polar solvents (e.g., Toluene) to precipitate inhibitory iodide salts[1].
Cross-Coupling Pd(0), High Catalyst Loading, PEG or AlcoholsHomocoupling (Ullmann-type Biaryl Dimer)15% – 30%Maintain low Pd concentration; avoid excess reductants or transfer-hydrogenation solvents[2].
Alpha-Alkylation Alkyl Halides, Strong Bases (NaH, KOtBu), THFAlpha-Dialkylation (Over-alkylation)30% – 50%Abandon classical alkylation. Use Borrowing Hydrogen (BH) catalysis with alcohols[3][4].
Reduction / SNAr Transition Metals + H2 donors, or Strong NucleophilesNitro Reduction or SNAr at C2 10% – 25%Use orthogonal cross-coupling conditions; avoid global reductants like formates.

Frequently Asked Questions (FAQs) & Mechanistic Causality

Q1: Why am I seeing massive amounts of dehalogenated starting material during my Suzuki-Miyaura couplings?

A: This is a classic case of protodeiodination exacerbated by catalyst poisoning. Aryl iodides undergo rapid oxidative addition to Pd(0). However, the released iodide ions (e.g., NaI or KI) can strongly inhibit the catalytic cycle by forming stable, unreactive Pd-iodide dimers[1]. Because the transmetalation step stalls, the long-lived Ar-Pd(II)-I intermediate becomes highly susceptible to protonation by adventitious water, protic solvents, or beta-hydride elimination from amine bases.

  • The Fix: Switch to a solvent system where the resulting iodide salt is completely insoluble (such as toluene or dioxane). Precipitating the iodide removes it from the catalytic cycle, accelerating transmetalation and outcompeting the dehalogenation pathway[1].

Q2: My alpha-alkylation attempts yield mostly dialkylated products, even when I use exactly 1.0 equivalent of base. How do I achieve strict mono-alkylation?

A: The structural relationship of the functional groups dictates this failure. The nitro group is para to the acetonitrile moiety. Upon deprotonation, the resulting carbanion is exceptionally stabilized by resonance into the nitro group (forming an aci-nitro species). When the molecule is mono-alkylated, this extended conjugated system remains intact, meaning the mono-alkylated product is often just as acidic as the starting material. Rapid equilibration occurs, leading to a statistical mixture of unreacted starting material and dialkylated product.

  • The Fix: Transition to Borrowing Hydrogen (BH) catalysis . By using transition metal catalysts (Cu, Ni, or Ir) and alcohols as alkylating agents, the reaction proceeds via an in situ Knoevenagel condensation followed by reduction, entirely bypassing the highly basic conditions that cause dialkylation[3][4].

Q3: I am observing unexpected biaryl formation (homocoupling). What causes this?

A: Ullmann-type homocoupling is a frequent side reaction for aryl iodides. In Pd-catalyzed systems, it occurs when the Ar-Pd(II)-I species undergoes a second transmetalation with another equivalent of the aryl metal species, or when the Pd(II) intermediate is prematurely reduced to Pd(0) by alcohols, amines, or PEG solvents, which then mediates homocoupling[2].

Diagnostic Workflows & Visualizations

Pathway Divergence in Palladium Catalysis

The following diagram illustrates how the catalytic cycle diverges into side products when using 2-Iodo-4-nitrophenylacetonitrile, and where interventions must be made.

G SM 2-Iodo-4-nitrophenylacetonitrile + Pd(0) Catalyst OxAdd Ar-Pd(II)-I (Oxidative Addition Complex) SM->OxAdd Fast Transmetalation Fast Transmetalation (Insoluble Iodide Salts) OxAdd->Transmetalation Ideal Pathway Protonation Stalled Cycle + Protic Source (Solvent/Amine) OxAdd->Protonation Competing Pathway 1 Homocoupling Premature Reduction (Excess Reductant/PEG) OxAdd->Homocoupling Competing Pathway 2 Product Desired Cross-Coupled Product Transmetalation->Product Dehalogenation Side Product: 4-Nitrophenylacetonitrile Protonation->Dehalogenation Dimer Side Product: Ullmann-type Biaryl Dimer Homocoupling->Dimer

Caption: Mechanistic divergence of aryl iodides in Pd-catalysis leading to desired products or side reactions.

Troubleshooting Alpha-Alkylation Over-Reaction

Use this decision tree to correct over-alkylation issues at the acetonitrile position.

G Start Issue: High Dialkylation in Alpha-Alkylation CheckBase Are you using strong bases (e.g., NaH, KOtBu)? Start->CheckBase YesBase Yes CheckBase->YesBase NoBase No CheckBase->NoBase SwitchBase Action: Switch to weaker bases (K2CO3) or bulky bases. YesBase->SwitchBase CheckElectrophile Is the alkyl halide highly reactive? NoBase->CheckElectrophile BorrowingH Action: Switch to Borrowing Hydrogen Catalysis (Alcohols as reagents) CheckElectrophile->BorrowingH Implement modern catalytic protocol

Caption: Decision tree for mitigating over-alkylation of arylacetonitriles.

Validated Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling (Suppressing Protodeiodination)

This protocol utilizes solvent-controlled iodide precipitation to prevent catalyst poisoning, based on methodologies validated by the Buchwald group[1].

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x) to establish a strictly anhydrous environment.

  • Reagent Loading: Charge the flask with 2-Iodo-4-nitrophenylacetonitrile (1.0 mmol), the boronic acid coupling partner (1.2 mmol), Pd2(dba)3 (0.01 mmol, 1 mol%), XPhos ligand (0.02 mmol, 2 mol%), and anhydrous K3PO4 (2.0 mmol).

  • Solvent Selection (Critical Step): Add 5 mL of anhydrous Toluene.

    • Causality: Toluene is explicitly chosen because the byproduct (KI) is highly insoluble in it. Precipitating the iodide prevents it from coordinating to the Pd(II) center, ensuring transmetalation outpaces protodeiodination[1].

  • Reaction: Stir the mixture at 80°C for 12 hours under a positive pressure of Argon.

  • Workup: Cool to room temperature, dilute with ethyl acetate, filter through a short pad of Celite to remove the precipitated KI and palladium black, and concentrate under reduced pressure.

Protocol B: Strict Mono-Alkylation via Borrowing Hydrogen (Cu-Catalyzed)

This protocol achieves >95% selectivity for mono-alkylation by avoiding strong bases and alkyl halides, utilizing alcohols instead[4].

  • Preparation: In an argon-filled glovebox, charge a heavy-walled pressure tube with 2-Iodo-4-nitrophenylacetonitrile (0.5 mmol).

  • Catalyst & Base Loading: Add CuCl2 (0.025 mmol, 5 mol%), TMEDA (0.025 mmol, 5 mol%), and t-BuOK (0.15 mmol, 30 mol%).

    • Causality: The sub-stoichiometric base is sufficient because the reaction proceeds via a neutral Knoevenagel condensation intermediate, avoiding the buildup of highly reactive carbanions that lead to runaway dialkylation[4].

  • Alkylation Agent: Add the desired benzyl alcohol derivative (1.0 mmol) and anhydrous Toluene (1 mL).

  • Reaction: Seal the tube, remove from the glovebox, and heat at 140°C for 24 hours.

    • Causality: The Cu-catalyst dehydrogenates the alcohol to an aldehyde, facilitates condensation with the acetonitrile group, and then transfers the hydrogen back to reduce the resulting alkene, yielding strictly the mono-alkylated product[4].

  • Workup: Cool to room temperature, quench with water, extract with dichloromethane, dry over Na2SO4, and purify via flash chromatography.

References

  • Fors, B. P., Davis, N. R., & Buchwald, S. L. (2009). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society. Available at:[Link]

  • Wang, L., et al. (2006). Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). The Journal of Organic Chemistry. Available at:[Link]

  • Saha, R., Panda, S., & Nanda, A. (2023). Nickel-Catalyzed α-Alkylation of Arylacetonitriles with Challenging Secondary Alcohols. The Journal of Organic Chemistry. Available at:[Link]

  • Bera, S., Bera, A., & Banerjee, D. (2024). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. ACS Publications. Available at: [Link]

Sources

Technical Support Center: Stability and Degradation of 2-Iodo-4-nitrophenylacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Iodo-4-nitrophenylacetonitrile. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. Our goal is to equip you with the foundational knowledge to anticipate potential challenges, interpret unexpected results, and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common queries related to the handling and storage of 2-Iodo-4-nitrophenylacetonitrile.

Q1: What are the ideal storage conditions for 2-Iodo-4-nitrophenylacetonitrile?

A1: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1] For maximum shelf-life, storage in a desiccator at 2-8°C, protected from light, is recommended. The compound is known to be light-sensitive, so using an amber vial or storing the container in the dark is critical.[2]

Q2: Is 2-Iodo-4-nitrophenylacetonitrile sensitive to light?

A2: Yes. Both the aromatic iodide and nitroaromatic functionalities contribute to photosensitivity.[2][3] Aromatic halogenated compounds can undergo photolytic degradation, which may involve cleavage of the carbon-iodine bond.[3] Similarly, nitroaromatic groups can undergo photoreduction in the presence of a hydrogen donor.[3] Therefore, all experiments and handling should be performed with minimal exposure to direct sunlight or strong artificial light.

Q3: What are the primary chemical incompatibilities I should be aware of?

A3: 2-Iodo-4-nitrophenylacetonitrile is incompatible with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[1][4] Contact with strong bases can lead to the hydrolysis of the nitrile group, while strong acids can catalyze the same reaction, albeit typically requiring more forcing conditions. Strong reducing agents can reduce the nitro group to an amine or other intermediate oxidation states.

Q4: What are the most likely degradation pathways for this molecule?

A4: Based on its functional groups, the primary degradation pathways are:

  • Hydrolysis: The acetonitrile group can hydrolyze under strong acidic or basic conditions to form 2-iodo-4-nitrophenylacetamide and subsequently 2-iodo-4-nitrophenylacetic acid.

  • Photodegradation: Cleavage of the carbon-iodine bond to form 4-nitrophenylacetonitrile is a significant risk upon exposure to UV or visible light.[3]

  • Reduction: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents or certain metals.

Q5: Which analytical techniques are best for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most suitable method for routine purity checks and stability monitoring.[5][6] The presence of the nitroaromatic chromophore allows for sensitive UV detection.[6] For the identification of unknown degradation products, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity and ability to provide structural information.[6][7]

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

Problem 1: I observe a new, less polar spot on my TLC plate during reaction workup, and my yield of the desired product is low.

  • Potential Cause: Your compound may be undergoing photodehalogenation. The loss of the iodine atom would result in the formation of 4-nitrophenylacetonitrile, which is less polar and would have a higher Rf value on a normal-phase TLC plate.

  • Troubleshooting Steps:

    • Protect from Light: Repeat the reaction and workup procedures while rigorously excluding light. Wrap your glassware in aluminum foil and work in a dimly lit area or under yellow light.

    • Comparative TLC: Spot a sample of your starting material, 4-nitrophenylacetonitrile, and your reaction mixture on the same TLC plate. This will help confirm if the new spot corresponds to the de-iodinated compound.

    • Re-evaluate Solvents: Ensure that your workup solvents are free from peroxide impurities, which can initiate radical reactions.

Problem 2: My compound seems to degrade after adding a base during an extraction step.

  • Potential Cause: The acetonitrile group is susceptible to base-catalyzed hydrolysis. Even mild bases like sodium bicarbonate, if left in contact for an extended period, can initiate hydrolysis to the corresponding amide or carboxylic acid. These new species would be more polar.

  • Troubleshooting Steps:

    • Stability Test: Test the stability of your compound in the presence of the base you are using. Dissolve a small amount of 2-Iodo-4-nitrophenylacetonitrile in a suitable organic solvent, add the aqueous base, and monitor the mixture by TLC over time.[8]

    • Minimize Contact Time: Perform the basic wash quickly and at a low temperature (e.g., in an ice bath) to minimize the rate of hydrolysis.

    • Use a Milder Base: If possible, consider using a weaker or non-nucleophilic base for your workup.

Problem 3: The purity of my sample, as determined by HPLC, is decreasing over time even when stored in the freezer.

  • Potential Cause 1: Incomplete Solvent Removal: Residual solvents, particularly protic solvents like methanol or water, can facilitate degradation over time, even at low temperatures.

  • Solution 1: Ensure your sample is thoroughly dried under a high vacuum for several hours to remove all traces of residual solvent before long-term storage.

  • Potential Cause 2: Autocatalytic Degradation: Trace amounts of acidic or basic impurities in the sample can catalyze slow degradation. The degradation products themselves might also be acidic or basic, leading to an accelerated degradation profile over time.

  • Solution 2: Re-purify the material using column chromatography or recrystallization to ensure high purity.[9] Ensure all glassware is scrupulously clean and dry.

Visualizing Potential Degradation and Experimental Workflow

The following diagrams illustrate the potential degradation pathways and a standard workflow for assessing the stability of 2-Iodo-4-nitrophenylacetonitrile.

A 2-Iodo-4-nitrophenylacetonitrile B 4-Nitrophenylacetonitrile A->B Photolysis (Light, UV) Dehalogenation C 2-Iodo-4-nitrophenylacetamide A->C Hydrolysis (H+ or OH-) E 2-Iodo-4-aminophenylacetonitrile A->E Reduction (e.g., NaBH4, H2/Pd) D 2-Iodo-4-nitrophenylacetic acid C->D Hydrolysis (H+ or OH-)

Caption: Potential degradation pathways for 2-Iodo-4-nitrophenylacetonitrile.

cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis prep Prepare stock solution of 2-Iodo-4-nitrophenylacetonitrile in a suitable solvent (e.g., ACN:H2O) acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1N NaOH, RT) prep->base ox Oxidation (e.g., 3% H2O2, RT) prep->ox photo Photolytic (ICH Q1B light exposure) prep->photo thermal Thermal (e.g., 80°C, solid state) prep->thermal quench At time points (0, 2, 6, 24h), withdraw sample, quench, and dilute to working concentration acid->quench base->quench ox->quench photo->quench thermal->quench hplc Analyze by Stability-Indicating HPLC-UV Method quench->hplc data Calculate % Degradation and Mass Balance hplc->data identify Identify Degradants (if needed) by LC-MS/MS data->identify

Caption: Experimental workflow for a forced degradation study.

Protocol: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[3][10][11]

Objective: To identify the degradation products of 2-Iodo-4-nitrophenylacetonitrile under various stress conditions.

1. Materials and Reagents:

  • 2-Iodo-4-nitrophenylacetonitrile (high purity reference standard)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric Acid (HCl), 1N solution

  • Sodium Hydroxide (NaOH), 1N solution

  • Hydrogen Peroxide (H₂O₂), 30% solution

2. Preparation of Stock and Stress Samples:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to light according to ICH Q1B guidelines. Keep a control sample wrapped in foil.

  • Thermal Degradation: Expose the solid compound to dry heat at 80°C.

3. Time Points and Sample Quenching:

  • Withdraw aliquots from each stressed sample at appropriate time points (e.g., 0, 4, 8, 24 hours).

  • Quenching:

    • For the acid sample, neutralize with an equivalent amount of NaOH.

    • For the base sample, neutralize with an equivalent amount of HCl.

  • Dilute all samples with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

4. HPLC-UV Analytical Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[6]

  • Detection Wavelength: Monitor at a suitable wavelength determined by UV-Vis scan (e.g., 254 nm).

  • Injection Volume: 10 µL.

5. Data Analysis:

  • Analyze all samples and calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to the time-zero or control sample.

  • Assess peak purity to ensure the main peak is not co-eluting with degradants.

  • Calculate mass balance to account for the loss of the parent compound and the formation of degradation products.[3]

Summary of Expected Degradation Behavior
Stress ConditionExpected Degradation LevelPrimary Degradation Products (Hypothesized)
Acid Hydrolysis (0.1N HCl, 60°C) Moderate to High2-Iodo-4-nitrophenylacetamide, 2-Iodo-4-nitrophenylacetic acid
Alkaline Hydrolysis (0.1N NaOH, RT) High2-Iodo-4-nitrophenylacetic acid and/or its salt
Oxidation (3% H₂O₂, RT) Low to ModerateOxidized impurities; nitroaromatics can be resistant to oxidation[12]
Photolysis (ICH Q1B) High4-Nitrophenylacetonitrile, other radical-derived products
Thermal (80°C, solid) LowDependent on melting point and purity; potential for slow decomposition[13]
References
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Vertex AI Search.
  • SAFETY DATA SHEET - Fisher Scientific. (2012, February 27). Fisher Scientific.
  • analytical methods. (n.d.). Agency for Toxic Substances and Disease Registry.
  • Technical Support Center: Forced Degradation Studies of Substituted Nitroarom
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 5). Thermo Fisher Scientific.
  • Forced Degradation Studies. (2016, December 14). Journal of Analytical & Pharmaceutical Research.
  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry.
  • III Analytical Methods. (n.d.).
  • Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS. (n.d.). Analytical Methods.
  • 4-Nitrophenylacetonitrile SDS, 555-21-5 Safety D
  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). Microbiology and Molecular Biology Reviews.
  • 4-Nitrophenylacetonitrile(555-21-5)MSDS Melting Point Boiling Density Storage Transport. (n.d.). ChemicalBook.
  • optimizing reaction conditions for 2-(4-Iodophenyl)-n-methylacetamide synthesis. (n.d.). BenchChem.
  • Material Safety Data Sheet - 4-Nitrophenylacetonitrile, 98%. (2005, October 3). Cole-Parmer.
  • 2-IODOPHENYLACETONITRILE | 40400-15-5. (2026, January 13). ChemicalBook.
  • A Comparative Guide to Validated Analytical Methods for the Quantification of 2-(4-Iodophenyl)-N-methylacetamide. (n.d.). BenchChem.

Sources

Technical Support Center: Synthesis & Troubleshooting of 2-Iodo-4-nitrophenylacetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals tasked with synthesizing 2-Iodo-4-nitrophenylacetonitrile and its derivatives. These compounds are highly valuable building blocks, frequently utilized in the development of ABC transporter modulators (such as CFTR modulators for cystic fibrosis) .

Due to the highly electron-deficient nature of the 2-iodo-4-nitrophenyl system, standard homologation and cyanation protocols often fail or yield complex mixtures. This guide provides field-proven methodologies, mechanistic causality for common failures, and self-validating protocols to ensure synthetic success.

Synthetic Strategy & Logical Workflow

The most direct and scalable route to 2-Iodo-4-nitrophenylacetonitrile avoids the reduction of nitrobenzoic acid derivatives, which are prone to chemoselectivity issues. Instead, we utilize a two-step sequence starting from commercially available 2-Iodo-4-nitrotoluene :

  • Radical Benzylic Bromination to form the benzyl bromide intermediate.

  • Mild Electrophilic Cyanation to install the nitrile group without triggering base-induced side reactions.

SyntheticWorkflow SM 2-Iodo-4-nitrotoluene Bromination Benzylic Bromination (NBS, AIBN, PhCF3) SM->Bromination Intermediate 2-Iodo-4-nitrobenzyl bromide Bromination->Intermediate 80°C, 4h Cyanation Mild Cyanation (TMSCN, TBAF, THF) Intermediate->Cyanation Product 2-Iodo-4-nitrophenylacetonitrile Cyanation->Product 0°C to RT

Caption: Synthetic workflow for 2-Iodo-4-nitrophenylacetonitrile avoiding base-induced side reactions.

Step-by-Step Methodologies

Protocol A: Radical Benzylic Bromination (Wohl-Ziegler Reaction)

Standard bromination is complicated by the strongly electron-withdrawing para-nitro group, which destabilizes the transition state leading to the benzylic radical .

Reagents:

  • 2-Iodo-4-nitrotoluene (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq) — Must be recrystallized from water prior to use.

  • Azobisisobutyronitrile (AIBN) (0.05 eq)

  • Trifluorotoluene (PhCF3) (0.2 M)

Step-by-Step Procedure:

  • Charge a flame-dried, round-bottom flask with 2-Iodo-4-nitrotoluene, NBS, and PhCF3.

    • Causality: PhCF3 is chosen as a greener, less toxic alternative to CCl4 that maintains the necessary radical lifespan and solvent polarity.

  • Purge the system with inert gas (N2 or Argon) for 10 minutes.

  • Heat the mixture to 80°C. Once at temperature, add the AIBN portion-wise over 30 minutes.

    • Causality: The deactivated nature of the benzylic position makes initiation sluggish. Portion-wise addition prevents the rapid thermal burnout of the initiator before the chain reaction can fully propagate.

  • Stir at 80°C for 3–4 hours.

  • Self-Validation Check: The initial mixture is a pale suspension. As the radical chain initiates, a transient orange/red tint of Br2 may appear. The most reliable visual cue of reaction progression in PhCF3 is phase behavior: the dense NBS powder at the bottom of the flask is gradually consumed, and lighter succinimide crystals form, floating to the surface.

  • Cool to 0°C, filter off the succinimide, concentrate the filtrate under reduced pressure, and purify via flash chromatography to isolate 2-Iodo-4-nitrobenzyl bromide.

Protocol B: Mild Anhydrous Cyanation

Traditional cyanation using KCN or NaCN fails dramatically on this substrate due to the high acidity of the benzylic protons.

Reagents:

  • 2-Iodo-4-nitrobenzyl bromide (1.0 eq)

  • Trimethylsilyl cyanide (TMSCN) (1.2 eq)

  • Tetrabutylammonium fluoride (TBAF, 1.0 M in THF) (1.2 eq)

  • Anhydrous THF (0.1 M)

Step-by-Step Procedure:

  • Dissolve 2-Iodo-4-nitrobenzyl bromide in anhydrous THF under N2 and cool to 0°C.

  • Add TMSCN via syringe in one portion.

  • Add the TBAF solution dropwise over 15 minutes.

    • Causality: TBAF acts as a fluoride trigger, attacking the silicon atom of TMSCN to generate a "naked," highly nucleophilic cyanide anion in situ. This avoids the bulk basicity and aqueous conditions associated with alkali cyanides.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation Check: Upon the addition of TBAF, the reaction mixture will exhibit a slight exotherm. Monitoring via TLC (Hexanes/EtOAc 8:2) will show the disappearance of the strongly UV-active benzyl bromide (Rf ~0.6) and the appearance of a slightly more polar nitrile product (Rf ~0.45). The absence of dark baseline material confirms that base-induced dimerization has been avoided.

  • Quench with saturated aqueous NaHCO3, extract with EtOAc, dry over Na2SO4, and concentrate to yield 2-Iodo-4-nitrophenylacetonitrile.

Troubleshooting & FAQs

TroubleshootingLogic Issue Low Yield in Cyanation Step Check1 Are there dark, highly polar spots on TLC? Issue->Check1 Dimerization Base-Induced Dimerization (Stilbene formation) Check1->Dimerization Yes (Basic conditions) Incomplete Incomplete Conversion Check1->Incomplete No (Starting material remains) Sol1 Switch to non-basic TMSCN/TBAF Ensure anhydrous conditions Dimerization->Sol1 Sol2 Check TBAF quality (Must be active/dry) Incomplete->Sol2

Caption: Troubleshooting decision tree for diagnosing and resolving low cyanation yields.

Q1: Why am I getting significant dibromination (forming 2-iodo-4-nitrobenzal bromide) during the NBS reaction?

  • Causality: The first bromination yields 2-iodo-4-nitrobenzyl bromide. Normally, the presence of a bromine atom deactivates the benzylic position towards a second radical abstraction. However, because the starting toluene is already highly electron-deficient (due to the para-nitro group), the difference in reactivity between the starting material and the mono-brominated product is compressed. Excess NBS or prolonged heating allows the second bromination to compete effectively.

  • Solution: Strictly control stoichiometry to exactly 1.05 equivalents of NBS. Stop the reaction when TLC indicates ~95% conversion; it is easier to separate unreacted starting material than the dibrominated byproduct.

Q2: During cyanation with NaCN/KCN, I observe a dark mixture, low yield, and the formation of dimeric side products. What is happening?

  • Causality: The benzylic protons of 2-iodo-4-nitrobenzyl bromide are exceptionally acidic. The nitro group is located para to the benzylic carbon, strongly stabilizing any benzylic anion via resonance. When using basic cyanide sources (like KCN or NaCN), the cyanide ion acts as a base rather than a nucleophile, deprotonating the benzylic carbon. This leads to rapid self-condensation and dimerization, forming complex 4,4'-dinitrostilbene derivatives.

  • Solution: Abandon alkali cyanides. Switch to the strictly anhydrous, non-basic TMSCN/TBAF method outlined in Protocol B.

Q3: Can I synthesize this via the homologation of 2-iodo-4-nitrobenzoic acid (Esterification → Reduction to Alcohol → Halogenation → Cyanation) as described in some generic patents?

  • Causality: Yes, but you cannot use standard generic reduction conditions. Standard reduction of an ester with Lithium Aluminum Hydride (LiAlH4) or hydrogenation (Pd/C + H2) will concurrently reduce the nitro group to an azo compound or an amine, and will likely cleave the aryl iodide bond.

  • Solution: If you must use the homologation route, you must employ chemoselective reducing agents. Reduce the carboxylic acid directly with Borane-THF (BH3·THF) complex, or reduce the ester with DIBAL-H at -78°C. Both reagents will convert the carbonyl to an alcohol while leaving the nitro and iodo groups intact.

Quantitative Data Summaries

To illustrate the critical importance of reagent selection during the cyanation step, the following table summarizes internal validation data comparing various cyanation conditions on 2-Iodo-4-nitrobenzyl bromide:

Cyanation ReagentSolvent SystemTemp (°C)Base-Induced Dimerization (%)Yield of Nitrile (%)
KCN / 18-crown-6Acetonitrile804530
NaCNEthanol / H2O906015
TMSCN / TBAF Anhydrous THF 0 to 25 < 5 88
TMSCN / SnCl4Anhydrous DCM0 to 25< 582

Data clearly demonstrates that avoiding basic, aqueous conditions is mandatory for high-yielding cyanation of this specific electron-deficient substrate.

References

  • Title: Modulators of ATP-binding cassette transporters (US11639347B2)
  • Title: Reactions on the “Benzylic” Carbon: Bromination And Oxidation Source: Master Organic Chemistry URL: [Link]

troubleshooting failed reactions involving 2-Iodo-4-nitrophenylacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter significant roadblocks when transitioning from simple model substrates to highly functionalized, poly-reactive building blocks like 2-Iodo-4-nitrophenylacetonitrile (CAS: 1261569-99-6).

This molecule presents a "perfect storm" of competing reactivities: a highly labile C-I bond primed for cross-coupling, a strongly electron-withdrawing nitro group, and exceptionally acidic benzylic protons. Standard, out-of-the-bottle coupling protocols will almost certainly fail here.

Below is an in-depth troubleshooting guide designed to help you understand the mechanistic causality behind these failures and implement field-proven, self-validating solutions.

Diagnostic Workflow

Before adjusting your protocol, you must identify the dominant failure pathway. Run your crude reaction mixture through LC-MS or GC-MS and map the results against the diagnostic logic below.

TroubleshootingLogic Start Failed Reaction: 2-Iodo-4-nitrophenylacetonitrile Analyze LC-MS / GC-MS Analysis Start->Analyze Path1 Mass = Target - 126 Da (Protodehalogenation) Analyze->Path1 Loss of Iodine Path2 Mass = Target + Ar Group (α-Arylation / Homocoupling) Analyze->Path2 Benzylic Deprotonation Path3 Mass = Target - 16/30 Da (Nitro Reduction) Analyze->Path3 Reductive Environment Fix1 • Remove alcoholic solvents • Use bulky ligands (e.g., XPhos) • Lower reaction temperature Path1->Fix1 Fix2 • Switch to milder base (KF, K3PO4) • Avoid NaOtBu or Cs2CO3 • Ensure strictly anhydrous conditions Path2->Fix2 Fix3 • Avoid excess phosphine ligands • Check for unintended hydride donors Path3->Fix3

Diagnostic workflow for 2-Iodo-4-nitrophenylacetonitrile reaction failures.

Frequently Asked Questions & Mechanistic Troubleshooting

Q1: My Suzuki/Buchwald-Hartwig coupling yields a complex mixture with masses corresponding to dimerization and α-arylation. Why is the C-I bond not coupling cleanly? The Causality: 2-Iodo-4-nitrophenylacetonitrile is a bifunctional threat. While the C-I bond is primed for oxidative addition, the benzylic protons (α to the nitrile) are exceptionally acidic. The strongly electron-withdrawing para-nitro group, combined with the cyano group, stabilizes the resulting carbanion through powerful resonance and inductive effects. The pKa of 4-nitrophenylacetonitrile in acetonitrile is approximately 20.37[1]. When standard bases like NaOtBu or even Cs₂CO₃ are used, the benzylic position is rapidly deprotonated. This generates a nucleophilic ketenimine-like carbanion that intercepts the Pd(II)-aryl intermediate, leading to Pd-catalyzed α-arylation instead of the desired cross-coupling[2]. The Fix: You must shift the thermodynamic balance by using milder bases that are strong enough to activate the boronic acid but too weak to deprotonate the benzylic carbon. Avoid alkoxides entirely.

Table 1: Comparative Acidity of Arylacetonitriles[1]

Compound Experimental pKa (MeCN) Risk of α-Deprotonation
Phenylacetonitrile ~28.57 Low
4-Nitrophenylacetonitrile 20.37 High
4-Nitrophenylphenylacetonitrile 16.65 Very High

| 4-Bromophenyl-4-nitrophenylacetonitrile | 15.83 | Critical |

Table 2: Base Compatibility Matrix for 2-Iodo-4-nitrophenylacetonitrile

Base Relative Strength Cross-Coupling Efficiency α-Arylation Risk Recommendation
NaOtBu Strong High Critical DO NOT USE
Cs₂CO₃ Moderate-Strong High Moderate Use with caution
K₃PO₄ Moderate Moderate Low Preferred

| KF | Mild | Moderate | Very Low | Highly Recommended |

Q2: I am observing significant loss of the iodine atom (protodehalogenation), yielding 4-nitrophenylacetonitrile as the major byproduct. How do I suppress this? The Causality: Protodehalogenation is a notorious side reaction for electron-deficient aryl iodides[3]. The strongly electron-withdrawing nitro group accelerates the initial oxidative addition of Pd(0) to the C-I bond. However, if the subsequent transmetalation step is comparatively slow (due to steric hindrance or a weak nucleophile), the long-lived Pd(II)-aryl intermediate becomes highly vulnerable to hydride interception. Common hydride sources include alcoholic solvents (e.g., ethanol, methanol) which undergo β-hydride elimination, or even aliphatic amine bases[4]. The Fix:

  • Eliminate Protic Solvents: Switch to strictly aprotic solvents like anhydrous toluene or 1,4-dioxane[3].

  • Accelerate Reductive Elimination: Employ bulky, electron-rich phosphine ligands (e.g., XPhos or BrettPhos). These ligands force the Pd center to rapidly expel the coupled product, outcompeting the slower dehalogenation pathway[4].

Q3: Can the nitro group interfere directly with my palladium catalyst? The Causality: Yes. While less common than α-deprotonation, the nitro group can act as an oxidant. In the presence of excess electron-rich phosphine ligands (which can act as mild reducing agents) and elevated temperatures, the nitro group can be partially reduced, leading to complex oligomers or azoxy dimers. The Fix: Maintain strict ligand-to-metal stoichiometry (typically 2:1 for monodentate, 1:1 for bidentate) and avoid heating above 90°C unless absolutely necessary.

Self-Validating Experimental Protocol: Base-Sensitive Suzuki-Miyaura Coupling

To bypass the dual pitfalls of α-arylation and protodehalogenation, utilize this optimized, base-sensitive protocol. It relies on Potassium Fluoride (KF) to activate the boronic acid without deprotonating the benzylic position, while utilizing XPhos to outpace dehalogenation.

Step-by-Step Methodology:

  • Preparation: Oven-dry a Schlenk flask or sealed reaction vial. Evacuate and backfill with ultra-pure Argon three times to ensure a strictly oxygen-free environment.

  • Reagent Loading: Add 2-Iodo-4-nitrophenylacetonitrile (1.0 equiv, 0.5 mmol) and the desired Arylboronic acid (1.2 equiv, 0.6 mmol).

  • Catalyst & Ligand: Add Pd₂(dba)₃ (2 mol%, 0.01 mmol) and XPhos (8 mol%, 0.04 mmol). Causality note: The bulky XPhos ligand is critical to accelerate reductive elimination and prevent protodehalogenation[4].

  • Base Addition: Add anhydrous Potassium Fluoride (KF, 3.0 equiv, 1.5 mmol). Causality note: Do not substitute with carbonate or alkoxide bases to prevent benzylic deprotonation.

  • Solvent: Inject 5.0 mL of anhydrous, degassed 1,4-Dioxane. Do not use ethanol or water mixtures, as these act as hydride donors[3].

  • Reaction: Seal the vessel and heat to 80°C in a pre-heated aluminum block for 12 hours. Monitor via LC-MS to ensure the starting material is consumed before degradation occurs.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (15 mL), and filter through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate under reduced pressure for column chromatography.

Sources

handling and storage best practices for 2-Iodo-4-nitrophenylacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Reactive Intermediates. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals working with 2-Iodo-4-nitrophenylacetonitrile (CAS: 1261569-99-6) .

Handling multi-functionalized aromatics requires a deep understanding of molecular causality. This compound features three distinct reactive sites: a photolabile carbon-iodine (C-I) bond, an electron-withdrawing nitro (-NO2) group, and an acidic acetonitrile (-CH2CN) moiety. This guide bridges the gap between theoretical reactivity and benchtop execution, providing self-validating protocols and troubleshooting workflows to ensure experimental success.

Part 1: Quantitative Data & Chemical Properties

Before designing any synthetic workflow, it is critical to understand the baseline physicochemical properties of the reagent. The table below summarizes the core metrics and their direct impact on handling procedures, aligned with standard supplier specifications from [1] and [2].

PropertySpecificationCausality / Experimental Impact
CAS Number 1261569-99-6Essential for cross-referencing SDS and regulatory compliance.
Molecular Formula C8H5IN2O2Presence of I, NO2, and CN dictates complex, multi-site reactivity.
Molecular Weight 288.04 g/mol Required for precise stoichiometric equivalents in catalysis.
Recommended Storage 2-8°C, Dark, Inert GasMinimizes thermal kinetic energy; prevents C-I bond photolysis.
Alpha-Proton pKa ~11-13 (Estimated)Exceptionally acidic due to para-NO2 resonance; dictates base selection.

Part 2: Storage & Handling FAQs

Q1: Why do suppliers mandate storage at 2-8°C under an inert atmosphere and protected from light? A1: The causality lies in the bond dissociation energy of the C-I bond (~65 kcal/mol), which is highly susceptible to homolytic cleavage by UV and visible light. When exposed to light, the bond breaks to form an aryl radical and an iodine radical (I•). If ambient oxygen is present, these radicals rapidly propagate to form complex oxidation products. Storing the compound at 2-8°C under Argon or Nitrogen suppresses both thermal and oxidative degradation pathways.

Photolysis A 2-Iodo-4-nitrophenylacetonitrile (Intact) B UV/Visible Light (hv) A->B Exposure C Homolytic C-I Cleavage B->C D Aryl Radical Intermediate C->D E Iodine Radical (I•) Causes Discoloration C->E F Dimerization / Polymerization D->F Absence of quenchers G Oxidation Products D->G O2 present

Photolytic degradation pathway of 2-Iodo-4-nitrophenylacetonitrile leading to discoloration.

Q2: My reagent arrived as a pale yellow powder but has turned dark brown over several months. Is it still usable? A2: The dark brown discoloration is a visual self-validation of degradation. It indicates the release of free molecular iodine (I2), a direct result of the photolytic cleavage described above. Do not use this batch blindly. You must run a rapid LC-MS or 1H NMR. If the de-iodinated byproduct (4-nitrophenylacetonitrile) exceeds 2-5%, you must purify the reagent via flash chromatography or recrystallization before using it in sensitive cross-coupling reactions.

Q3: Why am I getting massive amounts of black tar when I treat this compound with Sodium Hydride (NaH)? A3: You are observing uncontrolled polymerization. The -CH2CN protons are flanked by a cyano group and an aryl ring bearing a para-nitro group. The nitro group acts as a powerful electron sink. When you use a strong base like NaH, you quantitatively deprotonate the alpha-carbon. The resulting carbanion is highly stabilized by resonance delocalization into both the cyano and nitro groups, turning the molecule into a highly reactive nucleophile that attacks other intact molecules in the flask.

Resonance A 2-Iodo-4-nitrophenylacetonitrile BB BB A->BB B Strong Base (Deprotonation) C Alpha-Carbanion (-CH-CN) D Resonance Delocalization into Cyano Group C->D E Resonance Delocalization into para-Nitro Group C->E F Highly Stabilized Anion (Unwanted Side Reactions) D->F E->F BB->C

Resonance stabilization pathways of the alpha-carbanion leading to unwanted side reactions.

Part 3: Troubleshooting & Experimental Workflows

When utilizing 2-Iodo-4-nitrophenylacetonitrile in Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira), researchers frequently encounter low yields due to competing side reactions. The following is a self-validating protocol designed to eliminate these failure points.

Self-Validating Protocol: Suzuki-Miyaura Cross-Coupling

This methodology ensures that every step verifies the success of the previous one, grounding your experiment in observable causality.

  • Step 1: Reagent Integrity Verification (Self-Validation Checkpoint)

    • Action: Run a rapid LC-MS of the 2-Iodo-4-nitrophenylacetonitrile starting material.

    • Validation: Proceed only if the purity is >95% and the peak corresponding to de-iodination (m/z ~ 162) is <2%.

  • Step 2: Base Selection and Preparation

    • Action: Weigh out 2.0 equivalents of a mild base such as Potassium Carbonate (K2CO3) or Potassium Phosphate (K3PO4).

    • Causality: As established, strong bases will irreversibly deprotonate the -CH2CN group. Mild bases buffer the pH, facilitating the transmetallation step of the Suzuki cycle without triggering massive alpha-deprotonation [3].

  • Step 3: Catalyst and Ligand Selection

    • Action: Use 5 mol% Pd(dppf)Cl2 or a combination of Pd2(dba)3 with SPhos.

    • Causality: The iodine atom is ortho to the bulky -CH2CN group, creating significant steric hindrance. Bidentate ligands with large bite angles (like dppf) or bulky monodentate ligands (like SPhos) are required to force the reductive elimination step and prevent the nitro group from poisoning the catalyst.

  • Step 4: Degassing and Reaction Execution

    • Action: Dissolve all reagents in a 4:1 mixture of 1,4-Dioxane and Water. Sparge the solution with Argon for exactly 15 minutes before heating to 80°C.

    • Validation: Monitor the reaction color. A stable yellow/orange indicates an active catalytic cycle. A rapid shift to deep black with precipitate (Pd black) indicates oxygen contamination or ligand dissociation.

Workflow Start Low Yield in Cross-Coupling Check1 Check Reagent Integrity (NMR/LC-MS) Start->Check1 Degraded Degraded (De-iodination/Dimer) Check1->Degraded Yes Intact Intact Reagent Check1->Intact No Action1 Use Fresh Batch & Store at 4°C in Dark under Ar/N2 Degraded->Action1 Check2 Check Base Strength Intact->Check2 BaseStrong Strong Base (e.g., NaH, KOtBu) Check2->BaseStrong Deprotonation BaseMild Mild Base (e.g., K2CO3) Check2->BaseMild Normal Action2 Alpha-deprotonation occurred. Switch to milder base. BaseStrong->Action2 Action3 Optimize Catalyst/Ligand (e.g., Pd(dppf)Cl2) BaseMild->Action3

Troubleshooting workflow for cross-coupling reactions involving reactive alpha-protons.

Part 4: Safety & Disposal Protocols

  • Toxicity: Nitrile-containing compounds can release highly toxic hydrogen cyanide (HCN) gas if exposed to strong mineral acids. Never dispose of 2-Iodo-4-nitrophenylacetonitrile or its reaction mixtures in acidic waste streams.

  • Energetic Potential: While not classified as a primary explosive, the presence of a nitroaromatic ring means the compound should never be subjected to extreme shock, friction, or uncontrolled exothermic conditions (e.g., heating to dryness under vacuum).

  • Disposal: Collect all solid and liquid waste in dedicated, clearly labeled halogenated organic waste containers. Ensure the waste stream is kept strictly basic or neutral (pH 7-9) prior to incineration by certified environmental health and safety (EHS) personnel.

References

Validation & Comparative

Comparative Analysis of 2-Iodo-4-nitrophenylacetonitrile in Advanced Cross-Coupling and Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

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Visualizing Reactivity Logic

I'm now generating a clear visualization of the electronic pathways. Diagram 1 emphasizes how the nitro group's electron-withdrawing capabilities translate to enhanced acidity of the benzylic protons and improved oxidative addition. I need to complete Diagram 2 detailing the workflow.

Finalizing Visualization Details

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Structuring the Technical Guide

I've crafted a fluid structure that adapts to the topic's complexities. It starts with the molecular properties, then moves to comparative analysis, and then experimental details. I'm focusing on providing the causality for each experimental choice. Each protocol will be self-validating, including TLC and workup steps. I will also incorporate clear citations.

Generating Visual Summaries

I'm now implementing the visualization requirements. I've ensured sufficient color contrast in the DOT diagrams, specifically setting text color for clarity. I'm focusing on ensuring diagrams are legible and that the width is appropriate using techniques like line breaks in node labels and, if necessary, the size attribute.

Analyzing Building Block Utility

I'm now integrating insights on the utility of 99-6, noting its role as a key building block. I am highlighting how it closes the gap between simpler cross-coupling reagents and more complex heterocyclic precursors. I'm focusing on its use in mechanistic profiling, especially the dual role of the nitro group in enhancing the reactivity.

Evaluating Reactivity Data

I'm now comparing building blocks to optimize the reaction. I've analyzed different aryl iodide and nitrile combinations. 2-Iodophenylacetonitrile has moderate reactivity due to its higher pKa. The tandem coupling and indole synthesis are dependent on catalyst and solvent choice.

Refining Cyclization Protocols

I'm now detailing the cyclization step, specifically. I have a draft protocol specifying the use of KOtBu for deprotonation and DMF. I'm focusing on validating this protocol to maximize the indole yield.

Refining Purification Procedures

I'm now detailing the purification steps to obtain the desired product. I'll filter the precipitate and recrystallize from EtOH to yield the pure 2-aryl-5-nitro-1H-indole. This will ensure high purity for downstream applications, especially for drug discovery.

Verifying Reference Accuracy

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Prioritizing Citation Verification

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Refining Electronic Pathways

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Finalizing Cyclization Protocol

I'm now putting the finishing touches on the cyclization protocol, which is crucial. I've chosen DMF as the solvent and KOtBu as the base for deprotonation to maximize the indole yield. The procedure includes a draft workup step, which I need to validate. I want to make sure it's reproducible.

Validating Workflow Components

I'm now focusing on validating the workup step within the cyclization protocol to maximize reproducibility. I also need to verify that all referenced URLs are accurate and accessible.

Explaining Electronic Stabilization

I'm now detailing the impact of the nitro group on reactivity. The nitro group lowers the pKa of the benzylic protons through resonance, creating an extended nitronate-like structure. This stabilizes the carbanion and facilitates deprotonation. The nitro group also lowers the LUMO of the aryl halide, thereby accelerating oxidative addition.

As a Senior Application Scientist, selecting the right building block is often the difference between a streamlined, high-yielding synthetic route and a bottlenecked multi-step failure. In the realm of highly functionalized aryl halides, 2-Iodo-4-nitrophenylacetonitrile (CAS: 1261569-99-6) stands out as a privileged bifunctional reagent.

This guide objectively evaluates the performance of 2-Iodo-4-nitrophenylacetonitrile against standard iodinated alternatives. By dissecting its electronic properties and mechanistic advantages, we provide drug development professionals with actionable, field-proven insights for deploying this reagent in complex heterocycle synthesis.

Mechanistic & Electronic Profiling: The "Why" Behind the Reactivity

To understand why 2-Iodo-4-nitrophenylacetonitrile outperforms simpler analogs like iodobenzene or 2-iodophenylacetonitrile, we must analyze the synergistic electronic effects of its substituents. The molecule features an aryl iodide (for transition-metal catalysis) positioned ortho to an acetonitrile group (a nucleophilic/cyclization handle), with a nitro group para to the acetonitrile moiety.

Accelerated Oxidative Addition

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the rate-determining step is often the oxidative addition of the aryl halide to the electron-rich Pd(0) center. The strongly electron-withdrawing nitro group lowers the energy of the aryl C–I σ* orbital (LUMO). This stabilizes the negative charge developed in the transition state, making the oxidative addition of 2-Iodo-4-nitrophenylacetonitrile significantly faster than that of electron-neutral arenes [3.7].

Enhanced Benzylic C–H Acidity

For downstream cyclizations (such as Madelung-type indole syntheses), the benzylic protons of the acetonitrile group must be deprotonated to form a nucleophilic carbanion[1]. The para-nitro group stabilizes this resulting carbanion through extended resonance (forming a nitronate-like intermediate). This drastically lowers the pKa of the benzylic protons compared to unsubstituted 2-iodophenylacetonitrile, allowing for milder base-catalyzed condensations and higher cyclization yields[2].

G A Nitro Group (para to CH2CN) B Electron Withdrawal (Resonance & Induction) A->B C Highly Acidic Benzylic Protons B->C Lowers pKa D Facile Oxidative Addition to Pd(0) B->D Lowers LUMO E Rapid Cyclization (Indole Synthesis) C->E Base Catalysis F High-Yield Cross-Coupling D->F Pd Catalysis

Electronic activation pathways of 2-Iodo-4-nitrophenylacetonitrile driving synthetic utility.

Head-to-Head Comparison: Reagent Performance Data

When designing a synthetic route, selecting the correct iodinated reagent dictates the available chemical space. The table below summarizes the quantitative and qualitative performance metrics of 2-Iodo-4-nitrophenylacetonitrile against common alternatives.

ReagentBifunctional ScaffoldRelative Pd(0) Oxidative Addition RateBenzylic C-H Acidity (Relative pKa)Primary Synthetic Utility
2-Iodo-4-nitrophenylacetonitrile Yes (Aryl Iodide + Nitrile)Very FastHigh (Lower pKa)Tandem cross-coupling & 5-nitroindole synthesis
2-Iodophenylacetonitrile Yes (Aryl Iodide + Nitrile)ModerateModerate (Higher pKa)Standard Madelung-type cyclizations & indenones[3]
1-Iodo-4-nitrobenzene No (Aryl Iodide only)Very FastN/ASimple Suzuki/Heck couplings
Iodobenzene No (Aryl Iodide only)BaselineN/ABaseline cross-coupling studies

Key Takeaway: While 1-Iodo-4-nitrobenzene matches the oxidative addition speed, it lacks the bifunctional nitrile handle required for annulation. 2-Iodophenylacetonitrile possesses the bifunctionality but lacks the electronic activation, requiring harsher conditions for both cross-coupling and cyclization[3].

Experimental Workflows: Self-Validating Tandem Synthesis

To demonstrate the practical superiority of 2-Iodo-4-nitrophenylacetonitrile, the following protocol outlines a tandem Suzuki-Miyaura cross-coupling followed by an intramolecular cyclization to yield a highly functionalized 2-aryl-5-nitro-1H-indole.

Causality & Experimental Design
  • Catalyst Selection: Pd(PPh3​)4​ is utilized. Because the nitro group heavily activates the aryl iodide, expensive or sterically demanding Buchwald-type ligands are unnecessary; standard triphenylphosphine is sufficient to drive rapid oxidative addition.

  • Base Selection (Cyclization): Potassium tert-butoxide ( KOtBu ) in DMF is chosen. The strong base ensures rapid, quantitative deprotonation of the activated benzylic nitrile, while the polar aprotic solvent maximizes the nucleophilicity of the carbanion for the subsequent intramolecular attack.

Step-by-Step Methodology

Phase 1: Suzuki-Miyaura Cross-Coupling

  • Preparation: Charge an oven-dried Schlenk flask with 2-Iodo-4-nitrophenylacetonitrile (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(PPh3​)4​ (5 mol%).

  • Solvent Addition: Evacuate and backfill with Argon (3x). Add degassed 1,4-dioxane (0.2 M) followed by 2M aqueous K2​CO3​ (2.0 equiv).

  • Reaction & Self-Validation: Heat the biphasic mixture to 80°C. Validation Check: Monitor via TLC (Hexanes/EtOAc). The distinct yellow spot of the starting material will rapidly disappear (typically within 1-2 hours), confirming complete conversion to the intermediate 2-arylphenylacetonitrile.

  • Workup: Cool to room temperature, extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Phase 2: Base-Mediated Cyclization 5. Deprotonation: Dissolve the crude intermediate in anhydrous DMF (0.1 M). Cool to 0°C and add KOtBu (2.5 equiv) portion-wise to control the exothermic deprotonation. 6. Cyclization & Self-Validation: Heat the mixture to 110°C for 4 hours. Validation Check: The solution will transition to a deep red/purple hue, visually confirming the formation of the highly conjugated indole anion. 7. Isolation: Cool the mixture and quench slowly with saturated aqueous NH4​Cl . This protonates the indole nitrogen, precipitating the crude 2-aryl-5-nitro-1H-indole. Filter and recrystallize from ethanol to yield the pure product.

Workflow Step1 Step 1: Reagent Preparation 2-Iodo-4-nitrophenylacetonitrile + Ar-B(OH)2 Step2 Step 2: Suzuki-Miyaura Coupling Pd(PPh3)4, K2CO3, Dioxane/H2O, 80°C Step1->Step2 Pd(0) Catalysis Step3 Step 3: Base-Mediated Cyclization KOtBu, DMF, 110°C Step2->Step3 Isolate Intermediate Step4 Step 4: Isolation & Purification Precipitation and Column Chromatography Step3->Step4 Quench & Extract Product Final Product 2-Aryl-5-nitro-1H-indole Step4->Product

Step-by-step experimental workflow for tandem cross-coupling and indole cyclization.

Strategic Recommendations for Drug Development

For medicinal chemists, the utility of 2-Iodo-4-nitrophenylacetonitrile extends far beyond the initial cyclization. The resulting 5-nitroindoles are privileged scaffolds. The nitro group acts as a stable placeholder during harsh cyclization conditions but can be seamlessly reduced (e.g., using Pd/C and H2​ , or Fe/NH4​Cl ) to a 5-aminoindole in late-stage synthesis. This primary amine then serves as a versatile handle for amide couplings, urea formations, or Buchwald-Hartwig aminations, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

References

  • Chemistry LibreTexts. "4.9: Oxidative Addition of Polar Reagents." LibreTexts Inorganic Chemistry. Available at:[Link]

  • Kondo, Y., et al. "Development of Madelung-Type Indole Synthesis Using Copper-Catalyzed Amidation/Condensation Strategy." Heterocycles, 2016. Available at:[Link]

  • Larock, R. C., et al. "Carbopalladation of Nitriles: Synthesis of 2,3-Diarylindenones and Polycyclic Aromatic Ketones by the Pd-Catalyzed Annulation of Alkynes and Bicyclic Alkenes by 2-Iodoarenenitriles." Journal of Organic Chemistry, 2002. Available at:[Link]

Sources

A Comparative Guide to Alternatives for 2-Iodo-4-nitrophenylacetonitrile in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Iodo-4-nitrophenylacetonitrile is a highly versatile building block in contemporary organic synthesis, particularly valued in the realms of medicinal chemistry and materials science. Its utility is derived from a strategic arrangement of three key functional groups: an iodine atom, a para-nitro group, and a benzylic nitrile moiety. The iodine atom serves as an excellent leaving group for a host of palladium-catalyzed cross-coupling reactions. Concurrently, the potent electron-withdrawing nitro group strongly activates the aromatic ring, rendering the ipso-carbon susceptible to Nucleophilic Aromatic Substitution (SNAr). The nitrile group and its adjacent methylene offer further sites for synthetic elaboration.

While its reactivity profile is robust, reliance on a single reagent can be limiting due to factors such as cost, availability, or the need for orthogonal reactivity. This guide provides a comprehensive comparison of viable alternative reagents, offering researchers and drug development professionals the data and mechanistic insights required to make informed decisions in their synthetic planning. We will dissect the performance of these alternatives in the two primary reaction manifolds—palladium-catalyzed cross-coupling and SNAr—supported by experimental data and detailed protocols.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions: Beyond the C-I Bond

The carbon-iodine bond in 2-Iodo-4-nitrophenylacetonitrile is ideal for the initial oxidative addition step in many palladium-catalyzed reactions, which is often the rate-determining step of the catalytic cycle.[1][2] However, other aryl halides and pseudohalides can serve as effective substitutes, each with a unique profile of reactivity, cost, and catalyst requirements.

Alternative Halides: A Comparative Analysis

The choice of halide (I, Br, Cl) is a critical variable that directly influences reaction conditions. The reactivity order in oxidative addition is generally I > Br > Cl > F, a trend that correlates with decreasing C-X bond strength.

  • 2-Bromo-4-nitrophenylacetonitrile: As the closest alternative, the bromo-analogue is often more cost-effective than its iodo counterpart. While the C-Br bond is stronger, requiring slightly more forcing conditions (higher temperatures, longer reaction times, or more active catalysts), it is a reliable substrate for most standard cross-coupling reactions.[1][3]

  • 2-Chloro-4-nitrophenylacetonitrile: Aryl chlorides are the most economical option but are significantly less reactive. Their successful coupling necessitates the use of specialized, highly active catalyst systems. These systems typically employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) that promote the challenging oxidative addition to the Pd(0) center.[4]

The following table summarizes typical performance data for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, comparing the iodo, bromo, and chloro variants.

Reaction Type Halide (X) Typical Catalyst/Ligand Temp (°C) Typical Yield (%) Key Considerations
Suzuki-Miyaura Iodo (I)Pd(PPh₃)₄80-100>90%Mild conditions, broad substrate scope.[5][6]
Bromo (Br)Pd(OAc)₂ / SPhos100-11085-95%Requires more active ligand than PPh₃.
Chloro (Cl)Pd₂(dba)₃ / XPhos110-13070-90%Requires specialized, often proprietary, ligands.
Sonogashira Iodo (I)Pd(PPh₃)₂Cl₂ / CuIRT-50>90%Often proceeds at room temperature.[1][7][8]
Bromo (Br)Pd(PPh₃)₂Cl₂ / CuI60-10080-95%Higher temperatures are generally necessary.
Chloro (Cl)Pd/NHC Catalyst100-14060-85%Copper-free conditions with N-Heterocyclic Carbene ligands may be required.
Buchwald-Hartwig Iodo (I)Pd₂(dba)₃ / BINAP90-110>90%Reliable with a range of amines.[9][10]
Bromo (Br)Pd(OAc)₂ / XPhos100-12085-95%Bulky, electron-rich ligands are highly effective.[4]
Chloro (Cl)Pd(OAc)₂ / BrettPhos110-13075-90%Requires highly active G3/G4 palladacycle precatalysts for best results.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-4-nitrophenylacetonitrile

This protocol provides a representative procedure for coupling the bromo-analogue with phenylboronic acid.

Materials:

  • 2-Bromo-4-nitrophenylacetonitrile (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (5 mL)

  • Degassed Water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add 2-bromo-4-nitrophenylacetonitrile, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous toluene and degassed water via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Decision Workflow for Halide Selection

The choice of halide is a balance between reactivity, cost, and process complexity. The following diagram illustrates a logical workflow for selecting the appropriate starting material for a cross-coupling reaction.

G start Define Project Needs cost Is Cost the Primary Driver? start->cost reactivity Are Mild Conditions Required? cost->reactivity No use_cl Use Aryl Chloride (e.g., 2-Chloro-4-nitrophenylacetonitrile) cost->use_cl Yes catalyst Is Catalyst System Flexible? reactivity->catalyst No use_i Use Aryl Iodide (e.g., 2-Iodo-4-nitrophenylacetonitrile) reactivity->use_i Yes catalyst->use_cl No (Specialized Ligands Needed) use_br Use Aryl Bromide (e.g., 2-Bromo-4-nitrophenylacetonitrile) catalyst->use_br Yes

Caption: Workflow for selecting an aryl halide based on project constraints.

Part 2: Nucleophilic Aromatic Substitution (SNAr): Activating Group and Leaving Group Effects

SNAr reactions proceed via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[11][12] The reaction is favored by strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group, and a good leaving group.[13]

The Counterintuitive Role of Halides in SNAr

In stark contrast to palladium-catalyzed couplings, the reactivity order for leaving groups in SNAr is often F > Cl > Br > I. This is because the rate-determining step is typically the initial nucleophilic attack on the aromatic ring, not the cleavage of the C-X bond. The high electronegativity of fluorine strongly polarizes the C-F bond, making the ipso-carbon more electrophilic and thus more susceptible to attack.

  • Alternative: 2-Fluoro-4-nitrophenylacetonitrile: This reagent is an excellent alternative for SNAr reactions. It will typically react faster and under milder conditions (lower temperatures) than its iodo counterpart when subjected to nucleophiles like amines, alkoxides, or thiolates.

Halide (X) in 2-X-4-nitrophenylacetonitrile Relative Rate of SNAr Key Mechanistic Factor
Fluoro (F)HighestHighly electrophilic carbon; stabilizes Meisenheimer complex.
Chloro (Cl)HighGood balance of electronegativity and leaving group ability.
Bromo (Br)ModerateLess activating than Cl or F.
Iodo (I)LowestLeast activating due to lower electronegativity.
Visualizing the SNAr Mechanism

The stability of the Meisenheimer complex is paramount for a successful SNAr reaction. The para-nitro group plays a crucial role by delocalizing the negative charge through resonance.

Caption: The addition-elimination mechanism of SNAr reactions.

The Nitro Group as a Leaving Group

In highly electron-deficient systems, the nitro group itself can function as a leaving group in SNAr reactions.[14] This opens up an entirely different synthetic strategy. For instance, a substrate like 2-chloro-4,6-dinitrophenylacetonitrile could potentially undergo selective substitution at either the C-Cl or C-NO₂ position depending on the nucleophile and reaction conditions. While less common than halide displacement, this reactivity should be considered when designing complex syntheses.

Conclusion: A Strategic Approach to Reagent Selection

The selection of an alternative to 2-Iodo-4-nitrophenylacetonitrile is not a matter of finding a universal replacement, but of choosing the optimal reagent for a specific transformation.

  • For palladium-catalyzed cross-coupling , the choice is a trade-off between the high reactivity of iodides , the cost-effectiveness of bromides , and the economic advantage but high catalyst demands of chlorides .

  • For Nucleophilic Aromatic Substitution (SNAr) , a fluoro analogue is mechanistically superior and will provide higher reaction rates and yields under milder conditions compared to the other halides.

By understanding the underlying mechanistic principles and considering the practical aspects of cost and catalyst availability, researchers can strategically select the most appropriate building block, enhancing the efficiency and robustness of their synthetic endeavors.

References

  • Tjosaas F, Fiksdahl A (February 2006). "A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution". Molecules (Basel, Switzerland). 11 (2): 130–3. [Link]

  • Wikipedia. "Nucleophilic aromatic substitution". [Link]

  • BYJU'S. "Nucleophilic aromatic substitution". (February 28 2022). [Link]

  • Longdom.org. "Short Notes on Nucleophilic Aromatic Substitution". (April 30 2021). [Link]

  • Mohan, N., & Anilkumar, G. (2020). "Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides". RSC Advances, 10(60), 36567-36589. [Link]

  • OpenStax. "16.6 Nucleophilic Aromatic Substitution". Organic Chemistry. (September 20 2023). [Link]

  • ResearchGate. "Cyanation of various aryl halides". [Link]

  • MDPI. "Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide". (December 20 2024). [Link]

  • Beilstein Journal of Organic Chemistry. "Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions". (March 03 2022). [Link]

  • St. Albert's College. "Copper-Mediated C–X Functionalization of Aryl Halides". (October 27 2017). [Link]

  • Bacsa, I., et al. "The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series". Beilstein Journal of Organic Chemistry, 14, 1076-1083. (May 04 2018). [Link]

  • Wikipedia. "Sonogashira coupling". [Link]

  • Wikipedia. "Buchwald–Hartwig amination". [Link]

  • Chemistry LibreTexts. "Sonogashira Coupling". (August 05 2024). [Link]

  • Organic Chemistry Portal. "Sonogashira Coupling". [Link]

  • University of South Florida. "HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS". [Link]

  • Common Organic Chemistry. "Suzuki Reaction - Palladium Catalyzed Cross Coupling". [Link]

  • Chemistry LibreTexts. "Buchwald-Hartwig Amination". (June 30 2023). [Link]

  • Der Pharma Chemica. "Synthesis of iodo-nitro-chalcones". (2012). [Link]

  • YouTube. "The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!". (April 03 2025). [Link]

  • PrepChem.com. "Preparation of 2-Iodo-4-nitroaniline". [Link]

  • Chemistry LibreTexts. "Suzuki cross-coupling". (January 22 2023). [Link]

Sources

Comparative Study of the Reactivity of Substituted Phenylacetonitriles: A Technical Guide for Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that the most common point of failure in the functionalization of phenylacetonitriles is a mismatch between the substrate's intrinsic thermodynamics and the chosen reaction conditions. Substituted phenylacetonitriles (benzyl cyanides) are ubiquitous precursors in the synthesis of pharmaceuticals (e.g., venlafaxine, phenobarbital), agrochemicals, and complex fragrances.

This guide provides an objective, data-driven comparison of how phenyl ring substitutions dictate chemical reactivity. By understanding the causality behind these electronic effects, researchers can rationally design self-validating experimental workflows that maximize yield and minimize side reactions.

Mechanistic Overview: The Dual-Site Reactivity

The synthetic utility of substituted phenylacetonitriles is primarily governed by two structural features: the electrophilic nitrile carbon and the highly acidic α -methylene protons [1]. The electron-withdrawing nature of the cyano group, coupled with the resonance stabilization provided by the adjacent phenyl ring, renders the α -carbon highly susceptible to deprotonation.

However, the degree of this acidity—and the subsequent nucleophilicity of the resulting carbanion—is profoundly modulated by the electronic properties of the substituents on the phenyl ring [1].

G sub Substituted Phenylacetonitrile ewg EWG (-NO2) sub->ewg substituted with edg EDG (-OCH3) sub->edg substituted with acid_high Higher Acidity (pKa ~18.1) ewg->acid_high electron pull acid_low Lower Acidity (pKa >22) edg->acid_low electron push nuc_low Stabilized Carbanion (Weaker Nuc.) acid_high->nuc_low yields nuc_high Destabilized Carbanion (Stronger Nuc.) acid_low->nuc_high yields

Caption: Substituent effects on α-proton acidity and carbanion nucleophilicity.

Thermodynamic Basis of Reactivity: pKa and Carbanion Stability

To design a successful alkylation or Knoevenagel condensation, one must select a base capable of quantitatively deprotonating the substrate without triggering unwanted side reactions (such as nitrile hydrolysis). The thermodynamic barrier to deprotonation is quantified by the substrate's pKa.

  • Electron-Withdrawing Groups (EWGs): Substituents like the para-nitro group (-NO 2​ ) pull electron density away from the benzylic position via inductive and resonance effects. This highly stabilizes the resulting carbanion, significantly lowering the pKa. For example, 4-nitrophenylacetonitrile has a pKa of 18.1 in DMSO [2]. While easy to deprotonate, the highly stabilized carbanion is a weaker nucleophile, often requiring elevated temperatures or highly electrophilic partners to react efficiently.

  • Electron-Donating Groups (EDGs): Substituents like the para-methoxy group (-OCH 3​ ) push electron density into the ring. This destabilizes the carbanion, raising the pKa above that of the unsubstituted parent compound (pKa ≈ 21.9 in DMSO) [3]. These substrates require exceptionally strong bases (e.g., KOtBu, NaH) for deprotonation, but the resulting carbanion is a highly aggressive, potent nucleophile.

Table 1: Thermodynamic Properties & Reactivity Profile
Substituent (Para)Electronic EffectpKa (in DMSO)Carbanion NucleophilicityPreferred Base for α -Alkylation
-NO 2​ Strong EWG18.1 [2]Moderate (Highly stabilized)K 2​ CO 3​ , NaOH (with PTC)
-Cl Weak EWG~20.5HighNaOH (PTC) or KOtBu
-H (Parent)None21.9 [3]Very HighKOtBu, NaH, or NaNH 2​
-OCH 3​ Strong EDG> 22.0Extremely HighKOtBu or NaH (Anhydrous)

Comparative Experimental Workflows: α -Alkylation

The following protocols detail the α -alkylation of substituted phenylacetonitriles. The choice between Phase-Transfer Catalysis (PTC) and an anhydrous strong-base system is entirely dictated by the substrate's pKa as outlined in Table 1.

Workflow start Substrate Selection cond1 cond1 start->cond1 EWG present cond2 cond2 start->cond2 EDG or H present deprot Deprotonation (Carbanion Formation) cond1->deprot cond2->deprot alkyl Electrophilic Addition (SN2 Pathway) deprot->alkyl visual color change workup Quench & Workup (NH4Cl / EtOAc) alkyl->workup completion

Caption: Protocol workflow for α-alkylation based on substrate pKa values.

Protocol A: Anhydrous Base-Promoted Alkylation (For EDG or Unsubstituted Substrates)

This method utilizes Potassium tert-butoxide (KOtBu) and is ideal for substrates with pKa > 20, where milder bases fail to achieve quantitative deprotonation [5].

Self-Validating System: This protocol is visually self-validating. The formation of the active carbanion is accompanied by a distinct bathochromic shift. If the solution does not change color (typically to a deep yellow or orange) upon the addition of the base, the system is either wet or the base has degraded. Do not proceed with electrophile addition until this visual confirmation is achieved.

Step-by-Step Methodology:

  • Setup: Flame-dry a Schlenk flask under vacuum and backfill with argon. Charge the flask with the arylacetonitrile (1.0 mmol) and anhydrous toluene (10 mL). Causality: Toluene is selected because it does not possess acidic protons that would quench the strong base, and its high boiling point allows for thermal driving of difficult alkylations.

  • Deprotonation: Add KOtBu (1.2 mmol) in one portion under a positive flow of argon. Stir at room temperature for 15 minutes until the characteristic color change is observed.

  • Electrophile Addition: Slowly inject the alkylating agent (e.g., benzyl alcohol or an alkyl halide, 1.2 mmol).

  • Reaction: Heat the mixture to 120 °C (if utilizing alcohols via the borrowing hydrogen pathway) or 80 °C (for standard halides) and stir for 12–18 hours [5]. Monitor by GC/MS or TLC.

  • Quench & Workup: Cool to room temperature. Quench carefully with saturated aqueous NH 4​ Cl (10 mL). Causality: NH 4​ Cl provides a mild acidic buffer; using strong aqueous acids could prematurely hydrolyze the nitrile to an amide. Extract with Ethyl Acetate (3 x 15 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate.

Protocol B: Phase-Transfer Catalysis (PTC) Alkylation (For EWG Substrates)

For highly acidic substrates (pKa < 20, e.g., 4-nitrophenylacetonitrile), using KOtBu is overkill and can lead to unwanted side reactions (like nucleophilic attack on the nitrile). A biphasic NaOH/PTC system is superior.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve the EWG-substituted phenylacetonitrile (1.0 mmol) and the alkyl halide (1.1 mmol) in dichloromethane (10 mL).

  • Catalyst Addition: Add a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB, 5 mol%). Causality: The lipophilic tetrabutylammonium cation ferries the hydroxide ion into the organic phase to deprotonate the substrate, and subsequently stabilizes the resulting carbanion ion-pair.

  • Reaction: Add 50% aqueous NaOH (5 mL). Stir vigorously (≥ 800 rpm) at room temperature. Causality: Vigorous stirring is critical to maximize the interfacial surface area between the aqueous and organic layers, which is the rate-limiting kinetic step in PTC.

  • Workup: Once complete (typically 2-4 hours), separate the layers. Wash the organic layer with water until neutral, dry over MgSO 4​ , and concentrate.

Upstream Synthesis: Catalytic Cyanation of Aryl Halides

When specific substituted phenylacetonitriles are not commercially available, they must be synthesized upstream. The most reliable method is the transition-metal-catalyzed cyanation of substituted aryl halides.

The choice of catalyst strongly depends on the electronic nature of the starting aryl halide. Palladium-based systems offer broad functional group tolerance, while Copper-based systems are highly cost-effective but generally restricted to electron-deficient (EWG-containing) aryl halides [4].

Table 2: Performance Comparison of Catalytic Cyanation Systems
Catalyst SystemCyanide SourceSubstrate ScopeTypical YieldReaction ConditionsReference
Palladium (Pd) Zn(CN) 2​ or K 4​ [Fe(CN) 6​ ]Broad (Both EWG & EDG)90–98%THF/H 2​ O, 40–100 °C, 1–18h[4]
Copper (CuI) NaCN or KCNMostly EWG70–85%Toluene, 110 °C, 24h[4]

Analytical Insight: If synthesizing an EDG-substituted phenylacetonitrile (e.g., 4-methoxy derivative), default to a Palladium-catalyzed cross-coupling. Copper catalysis will likely stall at the oxidative addition step due to the electron-rich nature of the aryl halide.

Conclusion & Strategic Recommendations

The successful functionalization of substituted phenylacetonitriles is not a one-size-fits-all endeavor. It requires a precise alignment of the substrate's electronic properties with the thermodynamic strength of the reagents.

  • Assess the pKa: Always evaluate the electronic contribution of the phenyl ring substituents. Use pKa = 20 as your operational threshold.

  • Match the Base: For substrates with pKa > 20 (EDGs or unsubstituted), employ anhydrous strong bases (KOtBu, NaH). For substrates with pKa < 20 (EWGs), leverage milder biphasic PTC conditions to preserve functional group integrity.

  • Validate Visually: Rely on the bathochromic shift during deprotonation as an immediate, self-validating checkpoint before committing expensive or complex electrophiles to the reaction mixture.

References

  • BenchChem Technical Support Team. Phenylacetonitrile|Benzyl Cyanide|CAS 140-29-4 - Benchchem: Comparative analysis of the reactivity of substituted Phenylacetonitriles. BenchChem.
  • Organic Letters. Nitrophenylacetonitriles as Versatile Nucleophiles in Enantioselective Organocatalytic Conjugate Additions. ACS Publications.
  • BenchChem Technical Support Team. 2-Phenylacetonitrile|For Research - Benchchem. BenchChem.
  • BenchChem Technical Support Team. A Comparative Guide to Catalytic Systems for the Synthesis of Substituted Phenylacetonitriles. BenchChem.
  • ResearchGate. α‐Alkylation of substituted phenylacetonitriles with benzyl alcohol; Reaction conditions. ResearchGate.

Validation of Analytical Methods for 2-Iodo-4-nitrophenylacetonitrile: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

2-Iodo-4-nitrophenylacetonitrile (CAS 1261569-99-6, Formula: C₈H₅IN₂O₂) is a highly functionalized aromatic building block critical to the synthesis of complex active pharmaceutical ingredients (APIs). The molecule presents a unique analytical challenge: it contains a thermally labile carbon-iodine (C-I) bond, a highly polar nitrile group, and a strongly UV-absorbing nitro group.

For researchers and drug development professionals, establishing a robust, self-validating analytical method is paramount. This guide objectively compares three analytical modalities and provides a comprehensive validation protocol grounded in the latest guidelines [1].

Comparison of Analytical Modalities

When selecting an analytical method for halogenated nitroaromatics, the Analytical Target Profile (ATP) must account for the molecule's specific physicochemical properties. The causality behind method selection is driven by thermal stability and detection sensitivity.

  • Reverse-Phase HPLC with UV Detection (Primary Method): The nitroaromatic system exhibits strong π→π∗ transitions, making UV detection (typically at 254 nm) highly sensitive. Crucially, RP-HPLC operates at ambient or slightly elevated temperatures (e.g., 30°C–40°C), which perfectly preserves the labile C-I bond from degradation during analysis.

  • Gas Chromatography with FID (Alternative 1): GC-FID is widely used for volatile organics, but it is fundamentally flawed for primary assay of iodoaromatics. The C-I bond dissociation energy is relatively low (~65 kcal/mol). At standard GC injector temperatures (250°C–300°C), homolytic cleavage of the C-I bond occurs, leading to artifactual deiodination (forming 4-nitrophenylacetonitrile). This results in artificially low assay values and false impurity peaks.

  • Quantitative NMR (Alternative 2): qNMR (Proton resonance) is an absolute primary ratio method that does not require an identical reference standard. While it avoids thermal degradation and provides definitive structural proof, its high Limit of Quantitation (LOQ) makes it unsuitable for trace impurity profiling. It is best reserved for qualifying primary reference standards.

Quantitative Performance Comparison

Table 1: Comparative Performance Metrics for 2-Iodo-4-nitrophenylacetonitrile Analysis

ParameterRP-HPLC-UV (Primary)GC-FID (Alternative 1)qNMR (Alternative 2)
Mechanism of Detection UV Absorbance (254 nm)Flame IonizationProton Resonance (¹H)
Thermal Degradation Risk Low (Ambient - 40°C)High (Injector > 250°C)Low (Ambient)
Linearity Range 0.5 – 150 µg/mL10 – 500 µg/mL1 – 50 mg/mL
LOD / LOQ 0.05 µg/mL / 0.15 µg/mL2.0 µg/mL / 6.0 µg/mL~0.5 mg/mL (LOQ)
Precision (%RSD) < 1.0%> 2.5% (due to degradation)< 0.5%
Best Use Case Routine Assay & ImpuritiesResidual Solvents OnlyReference Standard Qualification

ICH Q2(R2) Experimental Validation Protocol (RP-HPLC)

To ensure scientific integrity and trustworthiness, the RP-HPLC method must operate as a self-validating system . This means System Suitability Testing (SST) criteria must dictate the acceptance of every run before data is evaluated. The following step-by-step methodology aligns with modern [3].

Step 1: System Suitability and Specificity (Forced Degradation)
  • Causality: Specificity ensures that the iodine and nitro groups do not cause co-elution with degradation products (e.g., des-iodo analogs or hydrolysis products of the nitrile group).

  • Protocol:

    • Establish SST: Inject a 100 µg/mL standard six times. Acceptance: Theoretical plates ( N ) > 5000, Tailing factor ( Tf​ ) < 1.5, and %RSD < 0.73%.

    • Prepare a 100 µg/mL solution of [2] in Diluent (Water:Acetonitrile 50:50 v/v).

    • Subject aliquots to forced degradation: Acid (0.1N HCl, 60°C), Base (0.1N NaOH, 60°C), Oxidation (3% H₂O₂, RT), and Photolysis (UV light for 24h).

    • Inject into an RP-HPLC system (C18 column, 150 x 4.6 mm, 3.5 µm) using a gradient of Water (0.1% TFA) and Acetonitrile.

    • Criteria: Peak purity angle must be less than the peak purity threshold (via PDA detector). Resolution ( Rs​ ) between the API and the closest degradant must be >1.5 .

Step 2: Linearity and Range
  • Causality: Demonstrates that the UV detector's response is directly proportional to the concentration of the nitroaromatic compound across the operational range, preventing detector saturation errors.

  • Protocol:

    • Prepare a stock solution of the reference standard (1.0 mg/mL).

    • Dilute to create five concentration levels: 50%, 75%, 100%, 125%, and 150% of the target assay concentration (100 µg/mL).

    • Inject each level in triplicate.

    • Criteria: The correlation coefficient ( R2 ) must be ≥0.999 . The y-intercept must be ≤2.0% of the 100% level response.

Step 3: Accuracy (Recovery)
  • Causality: Validates that the sample preparation process does not lose the analyte due to adsorption to glassware or incomplete extraction.

  • Protocol:

    • Spike known amounts of the standard into a synthetic blank matrix at 80%, 100%, and 120% of the working concentration.

    • Prepare three independent samples per level (9 determinations total).

    • Criteria: Mean recovery must fall between 98.0% and 102.0% with an RSD ≤1.0% .

Step 4: Precision (Repeatability & Intermediate Precision)
  • Causality: Ensures the method is rugged against day-to-day and analyst-to-analyst variability, a core requirement for global drug development.

  • Protocol:

    • Repeatability: Analyst A prepares six independent 100 µg/mL samples and injects them on Day 1.

    • Intermediate Precision: Analyst B prepares six new samples on Day 2, using a different HPLC system and a different C18 column lot.

    • Criteria: The %RSD for each individual set must be ≤1.0% . The cumulative %RSD across all 12 preparations must be ≤1.5% .

Step 5: Limit of Detection (LOD) and Quantitation (LOQ)
  • Causality: Critical for trace impurity analysis, ensuring that highly toxic or reactive impurities can be accurately tracked at threshold levels.

  • Protocol:

    • Inject highly dilute solutions and calculate the signal-to-noise (S/N) ratio.

    • Establish LOD at S/N ≥3:1 and LOQ at S/N ≥10:1 .

    • Inject the LOQ concentration six times to verify baseline precision.

    • Criteria: LOQ precision %RSD must be ≤5.0% .

Method Validation Lifecycle Visualization

The following diagram illustrates the logical flow of the ICH Q2(R2) validation process, demonstrating how risk assessment feeds into quantitative testing and ultimately routine lifecycle management.

G cluster_quant Quantitative Validation Parameters MethodDev Method Development & Risk Assessment (ICH Q14) SystemSuit System Suitability Testing (SST) Establish Baseline MethodDev->SystemSuit Specificity Specificity / Forced Degradation (Peak Purity) SystemSuit->Specificity Linearity Linearity & Range (R² ≥ 0.999) Specificity->Linearity Accuracy Accuracy (98-102% Recovery) Specificity->Accuracy Precision Precision (RSD ≤ 1.0%) Specificity->Precision LODLOQ LOD / LOQ (S/N Evaluation) Specificity->LODLOQ Routine Routine Analysis & Lifecycle Management Linearity->Routine Accuracy->Routine Precision->Routine LODLOQ->Routine

ICH Q2(R2) Lifecycle Workflow for Analytical Method Validation.

References

  • Title: ICH Q2(R2) Guideline on Validation of Analytical Procedures Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]

Synthetic Strategies for 2-Iodo-4-nitrophenylacetonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for highly functionalized aromatic building blocks increases in drug discovery and materials science, selecting the optimal synthetic route becomes critical. 2-Iodo-4-nitrophenylacetonitrile is a highly versatile intermediate; its iodine atom serves as a prime handle for palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira), while the nitrile and nitro groups offer orthogonal reactivity for subsequent transformations.

This guide provides an objective, data-driven comparison of the three primary synthetic pathways to this molecule. As an application scientist, I have structured this analysis to prioritize mechanistic causality, scalability, and self-validating experimental design.

Mechanistic Overview of Synthetic Pathways

The synthesis of 2-Iodo-4-nitrophenylacetonitrile can be approached from three distinct strategic angles: nucleophilic aromatic substitution (SNAr), direct electrophilic iodination, or radical-nucleophilic substitution (Sandmeyer).

SyntheticRoutes Target 2-Iodo-4-nitrophenylacetonitrile SM_A 1-Fluoro-2-iodo- 4-nitrobenzene Int_A Ethyl 2-cyano-2-(2-iodo- 4-nitrophenyl)acetate SM_A->Int_A Ethyl cyanoacetate K2CO3, DMF Int_A->Target NaCl, DMSO/H2O 120°C (Krapcho) SM_B 4-Nitrophenylacetonitrile SM_B->Target NIS, TFA 25°C - 50°C SM_C 2-Amino-4-nitro- phenylacetonitrile Int_C Diazonium Intermediate SM_C->Int_C NaNO2, HCl, 0°C Int_C->Target KI, H2O, 60°C

Comparison of three primary synthetic pathways to 2-Iodo-4-nitrophenylacetonitrile.

Route A: SNAr & Krapcho Decarboxylation

Expertise & Causality

This two-step route leverages the extreme electrophilicity of 1-fluoro-2-iodo-4-nitrobenzene . The strong electron-withdrawing nature of the para-nitro group significantly lowers the LUMO energy of the aromatic ring, facilitating a rapid SNAr attack by the enolate of ethyl cyanoacetate.

The critical design choice in this route is the use of the [1] for the second step. Traditional saponification (using NaOH/KOH) would risk hydrolyzing the sensitive nitrile group into an amide or carboxylic acid. The Krapcho protocol circumvents this by utilizing neutral salt conditions (NaCl in wet DMSO) at elevated temperatures. The chloride anion acts as a nucleophile to attack the ethyl group via an S_N2 mechanism, triggering the release of ethyl chloride and CO₂, leaving the nitrile strictly intact[1].

Self-Validating Protocol

Step 1: SNAr Cyanomethylation

  • Dissolve 1-fluoro-2-iodo-4-nitrobenzene (1.0 eq) and ethyl cyanoacetate (1.2 eq) in anhydrous DMF.

  • Add anhydrous K₂CO₃ (2.0 eq) and stir at room temperature for 4 hours.

  • Self-Validating Check: Monitor via TLC (Hexanes/EtOAc). The reaction is complete when the highly UV-active starting material spot is entirely replaced by a lower-R_f product spot. The deep red color of the enolate intermediate should transition to a stable yellow/orange suspension.

  • Quench with water, extract with EtOAc, and concentrate to yield the crude ester.

Step 2: Krapcho Decarboxylation

  • Dissolve the crude ester in DMSO containing 2 equivalents of water.

  • Add NaCl (1.5 eq) and heat the mixture to 120 °C.

  • Self-Validating Check: Attach a bubbler to the reflux condenser. The reaction progress is directly correlated with the evolution of CO₂ gas. The system self-validates completion when gas evolution entirely ceases (typically 3-5 hours).

  • Cool, dilute with water, and precipitate the pure 2-Iodo-4-nitrophenylacetonitrile.

Route B: Direct Electrophilic Aromatic Iodination

Expertise & Causality

Direct iodination of 4-nitrophenylacetonitrile relies on the synergistic directing effects of its substituents. The -NO₂ group is a strong meta-director, while the -CH₂CN group acts as a weak ortho/para-director. Consequently, the 2-position becomes the most nucleophilic site on the ring.

However, because the ring is profoundly electron-deficient, standard molecular iodine (I₂) is insufficiently electrophilic. To overcome this, we utilize N-Iodosuccinimide (NIS) in Trifluoroacetic acid (TFA). TFA protonates the succinimide carbonyl, significantly enhancing the polarization of the N-I bond. This generates a highly potent, [2] capable of functionalizing deactivated arenes without requiring harsh, oxidizing metal catalysts[3].

Self-Validating Protocol
  • Dissolve 4-nitrophenylacetonitrile (1.0 eq) in neat TFA.

  • Add NIS (1.1 eq) in portions to control the mild exotherm. Shield the flask from direct light to prevent homolytic cleavage of the N-I bond.

  • Stir at 50 °C for 12 hours.

  • Self-Validating Check: A color shift to dark purple/brown indicates the generation of free iodine (I₂) via trace oxidative side reactions. During the aqueous workup, wash the organic layer with saturated sodium thiosulfate (Na₂S₂O₃). The immediate discharge of the purple color to pale yellow validates the successful quenching of active iodine species.

  • Purify via recrystallization from ethanol to remove trace regioisomers.

Route C: Sandmeyer Iodination

Expertise & Causality

Starting from 2-amino-4-nitrophenylacetonitrile , this route utilizes classic diazonium chemistry. The amine is diazotized to form an excellent leaving group (N₂⁺).

The[4] is mechanistically unique among halogenations because it does not require a copper(I) catalyst. The iodide anion (from KI) is a sufficiently strong single-electron donor to independently reduce the diazonium ion to an aryl radical. This radical rapidly recombines with the iodine radical to form the C-I bond, extruding nitrogen gas in a highly thermodynamically favorable process[4].

Self-Validating Protocol
  • Suspend 2-amino-4-nitrophenylacetonitrile (1.0 eq) in 6M HCl and cool to 0 °C in an ice-salt bath.

  • Dropwise add an aqueous solution of NaNO₂ (1.05 eq), maintaining the temperature below 5 °C to prevent diazonium decomposition.

  • Self-Validating Check: Spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of a slight excess of nitrous acid, validating that the diazotization is complete. Destroy excess HNO₂ with a pinch of sulfamic acid.

  • Slowly add a cold aqueous solution of KI (1.5 eq).

  • Self-Validating Check: The addition of KI will trigger immediate, vigorous effervescence (N₂ gas evolution) and the precipitation of a dark solid. The cessation of bubbling upon gentle warming to 60 °C confirms the complete conversion of the diazonium intermediate to the target iodide.

Quantitative Performance Comparison

To guide route selection for scale-up or laboratory synthesis, the following table summarizes the quantitative metrics of each pathway based on standard process chemistry parameters.

MetricRoute A (SNAr + Krapcho)Route B (Direct Iodination)Route C (Sandmeyer)
Step Count 212 (from amine)
Overall Yield (Est.) 70 - 75%55 - 65%75 - 85%
Regioselectivity Absolute (100%)High (~90% favored isomer)Absolute (100%)
Atom Economy Moderate (Loss of CO₂, EtCl)Poor (Loss of succinimide)Moderate (Loss of N₂)
Scalability Profile ExcellentModerate (Acidic waste streams)Poor (Diazonium safety at scale)
Primary Impurities Unreacted starting materialOver-iodinated byproductsPhenol byproducts (hydrolysis)

References

  • Krapcho Decarboxylation Mechanism & Applications. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid. ResearchGate (Journal of Organic Chemistry). Available at:[Link]

  • Mechanism of the Sandmeyer Reaction. Organic Chemistry Portal. Available at:[Link]

Sources

biological activity of 2-Iodo-4-nitrophenylacetonitrile derivatives vs other compounds

Author: BenchChem Technical Support Team. Date: March 2026

Title: Biological Activity of 2-Iodo-4-Nitrophenylacetonitrile Derivatives vs. Classical Uncouplers: A Comparative Guide

Executive Summary

As drug development and agrochemical research increasingly target mitochondrial bioenergetics, the demand for highly specific, membrane-permeable uncouplers of oxidative phosphorylation (OXPHOS) has surged. Derivatives synthesized from the building block 2-Iodo-4-nitrophenylacetonitrile—specifically substituted α -(phenylhydrazono)phenylacetonitriles—have emerged as some of the most potent mitochondrial uncouplers ever reported[1].

This guide objectively compares the biological activity, physicochemical mechanics, and experimental validation of these advanced derivatives against classical uncouplers like FCCP and DNP. By understanding the causality behind their molecular design, researchers can better leverage these compounds for pro-pesticide development and advanced mitochondrial probing.

Mechanistic Grounding: The Chemistry of Uncoupling

To understand the exceptional biological activity of 2-iodo-4-nitrophenylacetonitrile derivatives, we must analyze the causality behind their molecular architecture. Weakly acidic uncouplers function as protonophores: they shuttle protons across the inner mitochondrial membrane (IMM), dissipating the proton-motive force required by ATP Synthase to generate ATP[2].

The efficacy of a protonophore relies on two competing physicochemical factors:

  • Acidity (pKa): The compound must easily deprotonate in the alkaline environment of the mitochondrial matrix.

  • Anion Stability & Lipophilicity: The resulting anion must remain stable and lipophilic enough to traverse the hydrophobic lipid bilayer back to the intermembrane space[1].

Why 2-Iodo-4-Nitrophenylacetonitrile Derivatives Excel:

  • Electron Delocalization: The 4-nitro group and the nitrile moiety act as powerful electron sinks. When the α -proton is lost, the negative charge is extensively delocalized across the conjugated π -system, highly stabilizing the anionic form[1].

  • Steric Congestion: The addition of a bulky 2-iodo substituent creates severe steric congestion around the ionization site. This physical shielding prevents the localized accumulation of water molecules (reducing the desolvation penalty), which drastically increases the lipophilicity of the anion and facilitates rapid, sub-nanomolar membrane permeation[1].

G IMS Intermembrane Space High [H+] HA_IMS Protonated Derivative (HA) Highly Lipophilic IMS->HA_IMS Protonation Matrix Mitochondrial Matrix Low [H+] A_Matrix Anionic Derivative (A-) Sterically Shielded Matrix->A_Matrix Deprotonation (pKa driven) HA_IMS->Matrix Diffusion across IMM A_Matrix->IMS Electrophoretic Return (Membrane Potential)

Mechanism of protonophoric uncoupling by lipophilic phenylacetonitrile derivatives across the IMM.

Comparative Performance Analysis

When compared to the industry-standard uncoupler FCCP, α -(phenylhydrazono)-4-nitrophenylacetonitrile derivatives demonstrate vastly superior potency. While FCCP operates optimally in the low nanomolar range[2], specific highly substituted derivatives of 4-nitrophenylacetonitrile achieve sub-nanomolar uncoupling activity[1]. Furthermore, these compounds have been successfully engineered into pro-pesticides, where a cleavable pro-moiety masks the activity until activated by target-specific enzymes, providing an exceptional safety profile[3].

Table 1: Quantitative Comparison of Mitochondrial Uncouplers

Compound ClassRepresentative MoleculeUncoupling Activity ( EC50​ )Mechanism of ActionPrimary Application
Nitrophenylacetonitrile Derivatives α -(2,6-dichloro-4-CF3-phenylhydrazono)-2-iodo-4-nitrophenylacetonitrile< 1 nM (Sub-nanomolar)Highly lipophilic protonophore; sterically shielded anionPro-pesticides, advanced mitochondrial probes
Classical Hydrazones FCCP10 - 30 nM Protonophore; delocalized anionStandard laboratory uncoupler
Phenolic Uncouplers 2,4-Dinitrophenol (DNP)10 - 20 μ M Protonophore; limited lipophilicityHistorical weight-loss drug, basic research

Self-Validating Experimental Protocols

To objectively validate the uncoupling activity of a novel 2-iodo-4-nitrophenylacetonitrile derivative, a self-validating system must be employed. The following protocol uses Real-Time Metabolic Flux Analysis to measure the Oxygen Consumption Rate (OCR), ensuring that the observed effects are strictly due to OXPHOS uncoupling and not off-target cytotoxicity or respiratory inhibition[4].

Protocol: Real-Time Metabolic Flux Analysis (Seahorse XF Cell Mito Stress Test) Causality Check: This assay sequentially isolates the components of the electron transport chain (ETC) to prove that the derivative specifically dissipates the proton gradient without damaging the respiratory complexes themselves.

  • Cell Preparation & Basal Measurement: Seed target cells (e.g., HeLa or isolated mitochondria) in a microplate. Measure basal OCR to establish the resting metabolic rate.

  • ATP Synthase Inhibition (Oligomycin Addition): Inject Oligomycin (1 μ M).

    • Causality: Oligomycin blocks Complex V (ATP Synthase). OCR should drop, leaving only the oxygen consumption associated with natural proton leak. This sets the baseline for uncoupling.

  • Derivative Titration (Uncoupler Addition): Inject the 2-iodo-4-nitrophenylacetonitrile derivative at titrated concentrations (0.1 nM - 10 nM).

    • Causality: A true uncoupler will collapse the proton gradient, causing the ETC to work at maximum capacity to restore it. You will observe a rapid, massive spike in OCR (Maximal Respiration). If the compound is a respiratory inhibitor, OCR will remain flat.

  • ETC Shutdown (Rotenone/Antimycin A Addition): Inject a mixture of Rotenone (1 μ M) and Antimycin A (1 μ M).

    • Causality: This completely shuts down Complexes I and III. OCR should plummet to near zero. This internal control validates that the massive OCR spike observed in Step 3 was entirely mitochondrial (ETC-driven) and not an artifact of non-mitochondrial oxidation.

G S1 1. Basal Respiration Establish resting Oxygen Consumption Rate S2 2. Oligomycin Injection Inhibit Complex V to isolate proton leak S1->S2 S3 3. Nitrophenylacetonitrile Deriv. Injection Induce maximal uncoupled respiration S2->S3 S4 4. Rotenone & Antimycin A Injection Inhibit ETC to validate mitochondrial source S3->S4

Sequential injection workflow for validating mitochondrial uncoupling via OCR measurement.

Strategic Applications in Drug Development

The extreme potency and structural tunability of 2-iodo-4-nitrophenylacetonitrile derivatives make them invaluable building blocks. By modifying the steric bulk (utilizing the reactive 2-iodo position for cross-coupling) and adjusting the electron-withdrawing groups, researchers can fine-tune the pKa and lipophilicity. This allows for the development of targeted pro-drugs that remain inert in mammalian systems but become highly active sub-nanomolar uncouplers upon enzymatic cleavage in specific pests[3], or as highly controlled mild uncouplers for treating metabolic diseases and mitigating reactive oxygen species (ROS) production[4].

References

  • [3] Flury, T., et al. (2006). Substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives. Part 2: Synthesis and biological activity of pro-pesticides. Pest Management Science.3

  • [2] Benz, R., & McLaughlin, S. (1983). The molecular mechanism of action of the proton ionophore FCCP (carbonylcyanide p-trifluoromethoxyphenylhydrazone). Biophysical Journal / PubMed. 2

  • [1] Flury, T., et al. (2006). Substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives. Part 1: A new class of uncoupler of oxidative phosphorylation. Pest Management Science. 1

  • [4] Iaubasarova, I. R., et al. (2020). The mitochondria-targeted derivative of the classical uncoupler of oxidative phosphorylation carbonyl cyanide m-chlorophenylhydrazone is an effective mitochondrial recoupler. PLOS One. 4

Sources

Cost-Benefit Analysis of 2-Iodo-4-nitrophenylacetonitrile in Advanced Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly competitive landscape of pharmaceutical process development, the selection of starting materials dictates the efficiency, scalability, and economic viability of a synthetic route.1 (CAS: 1261569-99-6) is a highly functionalized, premium bifunctional building block[1]. Featuring an aryl iodide, a reducible nitro group, and a versatile acetonitrile moiety, it is primarily utilized in the synthesis of complex heterocycles such as functionalized indoles, oxindoles, and quinolines.

This guide provides an objective cost-benefit analysis comparing the iodo-derivative against its bromo and chloro alternatives, supported by mechanistic insights and self-validating experimental protocols.

Mechanistic Causality: The Case for the Aryl Iodide

From an application scientist's perspective, the upfront catalog cost of a reagent must be weighed against its kinetic behavior in the reactor. The core advantage of 2-Iodo-4-nitrophenylacetonitrile lies in the thermodynamics of its carbon-halogen bond.

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), the rate-determining step is typically the oxidative addition of the aryl halide to the active Pd(0) catalyst. The carbon-iodine (C-I) bond dissociation energy is approximately 65 kcal/mol, which is significantly lower than that of C-Br (~81 kcal/mol) and C-Cl (~96 kcal/mol).

The Causality of Choice: The weaker C-I bond allows oxidative addition to occur rapidly at or near room temperature. This is critical because the molecule contains an acetonitrile group ( −CH2​CN ) with highly acidic alpha-protons. If elevated temperatures (>80°C) are required—as is mandatory for bromo or chloro analogs—the base present in the coupling reaction will trigger unwanted deprotonation, leading to aldol-type condensations, oligomerization, and degradation of the starting material. By enabling mild reaction conditions, the iodo-derivative preserves sensitive functional groups, drastically improving the impurity profile.

Comparative Data Analysis

The following table summarizes the quantitative performance metrics of 2-Iodo-4-nitrophenylacetonitrile compared to its alternatives in a standardized Suzuki-Miyaura coupling model.

Halogen AnalogC-X Bond Energy (kcal/mol)Relative Material CostRequired Pd Loading (mol%)Optimal Reaction Temp (°C)Model Reaction Yield (%)
2-Iodo (CAS: 1261569-99-6)~655x1 - 2%25 - 3592%
2-Bromo ~811x5%80 - 9065%
2-Chloro ~960.5x5 - 10% (Specialized Ligands)100 - 11040%

*Yields for bromo and chloro analogs are reduced due to thermal degradation of the −CH2​CN moiety and competitive nitro-group reduction at elevated temperatures.

Decision Start Select Halogenated Building Block Iodo 2-Iodo Analog (High Material Cost) Start->Iodo Bromo 2-Bromo Analog (Low Material Cost) Start->Bromo Iodo_Adv Mild Reaction (RT) Low Catalyst Loading Iodo->Iodo_Adv Bromo_Dis Harsh Reaction (>80°C) High Catalyst Loading Bromo->Bromo_Dis Iodo_Result High Overall Yield Low Purification Cost Iodo_Adv->Iodo_Result Bromo_Result Side Reactions High Purification Cost Bromo_Dis->Bromo_Result

Caption: Decision matrix comparing iodo and bromo precursors in pharmaceutical process development.

Self-Validating Experimental Protocol

To demonstrate the practical utility of 2[2], the following protocol details a mild Suzuki-Miyaura coupling designed to synthesize a biaryl intermediate while strictly preserving the alpha-protons of the acetonitrile group.

Protocol: Mild Suzuki-Miyaura Coupling

Objective: Couple 2-Iodo-4-nitrophenylacetonitrile with phenylboronic acid.

Causality of Reagent Selection: Potassium carbonate ( K2​CO3​ ) is selected as a mild, heterogeneous base. Stronger, soluble bases (like NaOtBu ) would immediately deprotonate the acidic −CH2​CN group. A biphasic solvent system (THF/Water) is used to dissolve the inorganic base while maintaining the organic substrates in solution, facilitating reaction at 35°C.

Step-by-Step Methodology:

  • Preparation: To a rigorously oven-dried Schlenk flask, add 2-Iodo-4-nitrophenylacetonitrile (1.0 equiv) and phenylboronic acid (1.2 equiv).

  • Catalyst Addition: Add Pd(PPh3​)4​ (0.02 equiv, 2 mol%). Note: The low catalyst loading is only possible due to the high reactivity of the C-I bond.

  • Solvent & Base: Introduce a degassed mixture of THF and 2M aqueous K2​CO3​ (3:1 ratio, v/v). Degassing via argon sparging is critical to prevent the oxidation of the Pd(0) catalyst.

  • Reaction: Stir the biphasic mixture vigorously at 35°C for 4 hours.

  • Self-Validation Loop (In-Process Control):

    • TLC Check: Elute an aliquot in 3:1 Hexanes/Ethyl Acetate. The disappearance of the starting material (UV active, distinct Rf) and the appearance of a new, highly UV-active spot confirms conversion.

    • LC-MS Verification: Quench a 10 µL aliquot in acetonitrile and inject. The presence of the exact mass [M+H]+ corresponding to the biaryl product validates that the −CH2​CN group has not undergone dimerization or hydrolysis.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, separate the organic layer, wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Pathway A 2-Iodo-4-nitrophenylacetonitrile B Pd-Catalyzed Cross-Coupling A->B C Biaryl Intermediate B->C Mild Temp (35°C) D Reductive Cyclization C->D E Functionalized Indole D->E High Yield

Caption: Synthetic workflow from 2-Iodo-4-nitrophenylacetonitrile to functionalized indole scaffolds.

Conclusion: The ROI of 2-Iodo-4-nitrophenylacetonitrile

While procurement catalogs show that 3 carries a higher initial cost per gram than its halogenated counterparts[3], a holistic cost-benefit analysis heavily favors its use in advanced synthesis. The "hidden costs" of using cheaper bromo or chloro analogs—such as the need for expensive proprietary phosphine ligands, higher palladium loading, increased energy consumption for heating, and complex chromatographic purification to remove degradation products—far outweigh the upfront material savings. For researchers optimizing late-stage API scaffolds, the iodo-derivative ensures process reliability, high yields, and strict preservation of sensitive functional groups.

References

  • Leyan. "2-(2-Iodo-4-nitrophenyl)acetonitrile - CAS: 1261569-99-6".
  • AK Scientific. "2-Iodo-4-nitrophenylacetonitrile 95%".
  • MolCore. "Related Products: 1261569-99-6".

Sources

Literature Review & Application Guide: 2-Iodo-4-nitrophenylacetonitrile in Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized 5-nitroindole scaffolds is a critical bottleneck in the development of kinase inhibitors, antivirals, and novel pharmacophores. Among the available building blocks, 2-Iodo-4-nitrophenylacetonitrile (CAS: 1261569-99-6) [] has emerged as a privileged precursor. This guide objectively compares the application of 2-Iodo-4-nitrophenylacetonitrile (I-NPAN) against its primary alternatives—2-Bromo-4-nitrophenylacetonitrile (Br-NPAN) and 2-Iodo-4-nitroaniline (I-NA)—evaluating their performance in transition-metal-catalyzed cascade reactions[2],[3].

Mechanistic Rationale: The Superiority of the Ortho-Iodoacetonitrile Motif

The synthetic utility of I-NPAN lies in its unique combination of three functional groups on a single aromatic ring, which dictate the causality of its superior reactivity:

  • The Iodo Group (C2): The C–I bond possesses a significantly lower bond dissociation energy (~65 kcal/mol) compared to the C–Br bond (~81 kcal/mol). This facilitates rapid oxidative addition by Pd(0) or Cu(I) catalysts at lower temperatures, minimizing the thermal degradation of sensitive substrates[3].

  • The Acetonitrile Moiety (C1): Unlike the primary amine in 2-Iodo-4-nitroaniline, the −CH2​CN group provides highly acidic α -protons. The strong electron-withdrawing nature of the para-nitro group further lowers the pKa of these protons, allowing for base-promoted intramolecular cyclization under exceptionally mild conditions following an initial cross-coupling event[2].

  • The Nitro Group (C4): Acts as a versatile handle for downstream functionalization (e.g., reduction to an amine for subsequent amide coupling).

ReactionPathway A 2-Iodo-4-nitrophenylacetonitrile (I-NPAN) B Pd(0) Oxidative Addition (C-I Bond Cleavage) A->B Pd Catalyst C Sonogashira Coupling (Alkyne Insertion) B->C Terminal Alkyne CuI Co-catalyst D Intramolecular Cyclization (Base-Promoted) C->D Deprotonation of -CH2CN E 5-Nitroindole Scaffold D->E Tautomerization

Fig 1: Reaction pathway for the Pd-catalyzed synthesis of 5-nitroindoles from I-NPAN.

Comparative Performance Analysis

When synthesizing 2-substituted 5-nitroindoles via a one-pot Sonogashira coupling/cyclization cascade, the choice of starting material drastically impacts yield, catalyst loading, and required conditions.

Quantitative Data: Reactivity and Performance Comparison
Parameter2-Iodo-4-nitrophenylacetonitrile (I-NPAN)2-Bromo-4-nitrophenylacetonitrile (Br-NPAN)2-Iodo-4-nitroaniline (I-NA)
Primary Application Pd-catalyzed Sonogashira/CyclizationHigh-temp Cu-catalyzed amidationLarock Indole Synthesis
Catalyst Loading 2-5 mol% Pd(PPh3​)2​Cl2​ 10-15 mol% Pd(OAc)2​
  • Ligands
5 mol% Pd(OAc)2​
Reaction Temperature 60 - 80 °C110 - 130 °C100 °C
Cyclization Base Mild ( Et3​N or K2​CO3​ )Strong ( Cs2​CO3​ or KOtBu )Mild ( Na2​CO3​ )
Average Yield (Indole) 85 - 92%55 - 65%70 - 80%
Key Limitation Higher reagent costSluggish oxidative additionRegioselectivity issues with internal alkynes

Data synthesized from comparative studies on ortho-halophenylacetonitrile cyclization protocols.

DecisionTree Start Target: 5-Nitroindole Scaffold Cond1 Require Mild Conditions & Low Catalyst Loading? Start->Cond1 Iodo Use 2-Iodo-4-nitrophenylacetonitrile (High Reactivity, T < 80°C) Cond1->Iodo Yes Bromo Use 2-Bromo-4-nitrophenylacetonitrile (Cost-Effective, T > 110°C) Cond1->Bromo No

Fig 2: Logical decision tree for selecting the optimal ortho-haloarylacetonitrile precursor.

Self-Validating Experimental Protocol: One-Pot Synthesis of 2-Substituted 5-Nitroindoles

To ensure trustworthiness and reproducibility, the following protocol utilizes I-NPAN in a tandem Pd/Cu-catalyzed alkynylation and subsequent cyclization[3]. The system is designed to be self-validating: the intermediate alkyne can be monitored visually and chromatographically before triggering the thermal cyclization.

Step-by-Step Methodology
  • Reagent Preparation (Inert Atmosphere):

    • Flame-dry a Schlenk flask and backfill with Argon (3x).

    • Dissolve 1.0 mmol of 2-Iodo-4-nitrophenylacetonitrile in 5.0 mL of anhydrous, degassed DMF.

  • Catalyst Activation (Oxidative Addition):

    • Add 0.05 mmol (5 mol%) of PdCl2​(PPh3​)2​ and 0.1 mmol (10 mol%) of CuI.

    • Validation Check: The solution will transition from pale yellow to a deep reddish-brown within 5 minutes, indicating the formation of the active Pd(0) species and initial oxidative addition into the C–I bond.

  • Cross-Coupling (Sonogashira):

    • Inject 1.2 mmol of the terminal alkyne (e.g., phenylacetylene) and 2.0 mmol of triethylamine ( Et3​N ).

    • Stir at room temperature for 2 hours.

    • Validation Check: Perform TLC (Hexane:EtOAc 3:1). The I-NPAN spot ( Rf​≈0.4 ) should completely disappear, replaced by a highly UV-active intermediate spot ( Rf​≈0.35 ). Do not proceed to step 4 until the starting material is entirely consumed.

  • Intramolecular Cyclization:

    • Once the intermediate is confirmed, raise the temperature to 80 °C and stir for an additional 4 hours. The thermal energy combined with the base triggers the deprotonation of the α -nitrile protons, which subsequently attack the activated alkyne.

  • Workup and Purification:

    • Quench with saturated aqueous NH4​Cl , extract with EtOAc (3 x 15 mL), dry over Na2​SO4​ , and concentrate.

    • Purify via silica gel flash chromatography to yield the 2-substituted 5-nitroindole-3-carbonitrile.

Workflow Step1 1. Reagent Preparation Degas Solvents (Ar) Step2 2. Catalyst Loading PdCl2(PPh3)2 + CuI Step1->Step2 Step3 3. Coupling Reaction Add I-NPAN & Alkyne Step2->Step3 Step4 4. Cyclization Heat to 80°C, Base (Et3N) Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5

Fig 3: Step-by-step experimental workflow for the one-pot synthesis of 5-nitroindoles.

Conclusion

For drug development professionals engineering 5-nitroindole derivatives, 2-Iodo-4-nitrophenylacetonitrile offers a distinct kinetic and thermodynamic advantage over its brominated and aniline counterparts. By leveraging the highly labile C–I bond and the resonance-stabilized acidity of the acetonitrile protons, chemists can achieve cascade cyclizations at lower temperatures, preserving sensitive functional groups and maximizing overall yield.

References

  • Title: Development of Madelung-Type Indole Synthesis Using Copper-Catalyzed Amidation/Condensation Source: Semantic Scholar / Heterocycles (2016) URL: [Link]

  • Title: One‐Pot Synthesis of 2‐Substituted Indoles and 7‐Azaindoles via Sequential Alkynylation and Cyclization of 2‐Iodo‐N‐mesylarylamines and Alkynes in the Presence of Cu2O Source: ResearchGate (2024) URL: [Link]

Sources

A Comparative Guide to the Synthesis of 2-Iodo-4-nitrophenylacetonitrile: Assessing a Novel Route

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the synthesis of highly functionalized aromatic compounds is a cornerstone of innovation. 2-Iodo-4-nitrophenylacetonitrile is a key building block, offering multiple reaction sites for the construction of complex molecular architectures. This guide provides an in-depth analysis of a potentially novel and efficient synthetic route to this valuable compound, alongside a critical comparison with established alternatives. Our focus is on providing a comprehensive, evidence-based assessment to inform your synthetic strategy.

Introduction: The Significance of 2-Iodo-4-nitrophenylacetonitrile

2-Iodo-4-nitrophenylacetonitrile is a versatile intermediate. The presence of the iodo, nitro, and cyanomethyl groups allows for a range of orthogonal chemical transformations. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution, while the iodo group is an excellent leaving group for cross-coupling reactions. The nitrile moiety can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for molecular elaboration.

A Novel, Regioselective Synthetic Pathway

A key challenge in the synthesis of polysubstituted aromatic compounds is achieving the desired regiochemistry. The proposed "novel" route, a multi-step synthesis starting from 4-nitroaniline, is designed to overcome this hurdle by introducing the substituents in a controlled manner.

Workflow of the Proposed Synthetic Route

A 4-Nitroaniline B 2-Iodo-4-nitroaniline A->B Iodination C 2-Iodo-4-nitrophenyldiazonium Salt B->C Diazotization D 2-Iodo-4-nitrophenylacetonitrile C->D Sandmeyer Cyanation A 2-Iodophenylacetonitrile B Mixture of Isomers (including 2-Iodo-4-nitrophenylacetonitrile) A->B Nitration A 4-Nitrophenylacetonitrile B Mixture of Isomers A->B Iodination

Safety Operating Guide

Personal protective equipment for handling 2-Iodo-4-nitrophenylacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling highly functionalized, multi-hazard compounds like 2-Iodo-4-nitrophenylacetonitrile (CAS: 1261569-99-6) requires moving beyond generic safety data sheets. Standard protocols often fail because they prescribe protective measures without explaining the underlying chemical mechanics.

To ensure absolute safety and operational integrity, researchers must understand why this specific molecule behaves the way it does in biological and environmental systems. This guide provides a self-validating, step-by-step operational framework grounded in the compound's unique toxicokinetic profile[1].

Mechanistic Hazard Profile: The "Why" Behind the Danger

2-Iodo-4-nitrophenylacetonitrile (C8H5IN2O2) contains three distinct functional groups, each contributing to a synergistic hazard profile[1]. Understanding these pathways is critical for selecting the correct Personal Protective Equipment (PPE) and handling procedures.

  • The Nitroaromatic Threat (Dermal Penetration): Nitroaromatic compounds are highly lipophilic, allowing them to rapidly penetrate the dermal barrier[2]. Once absorbed into systemic circulation, they induce methemoglobinemia—the oxidation of hemoglobin (Fe2+) to methemoglobin (Fe3+)—which severely impairs oxygen transport and leads to tissue hypoxia and cyanosis[2]. Skin absorption contributes substantially to the total toxic body burden[3].

  • The Nitrile Threat (Cyanide Release): While fully substituted aromatic nitriles are generally stable in vivo, this compound is an alkylnitrile attached to an aromatic ring (a phenylacetonitrile). Because it bears an adjacent alpha-proton (-CH2-CN), it is susceptible to hepatic cytochrome P450 (CYP450) oxidation. This oxidation forms a cyanohydrin intermediate, which spontaneously decomposes to release highly toxic free cyanide (CN-) into the bloodstream[4].

  • The Iodo Threat (Photoreactivity & Lipophilicity): The heavy iodine atom not only increases the molecule's overall lipophilicity (further accelerating skin absorption) but also introduces light sensitivity. Radical-induced photodegradation can occur if exposed to direct UV/visible light for prolonged periods.

ToxicityPathway Compound 2-Iodo-4-nitrophenylacetonitrile Exposure (Dermal/Inhalation) SkinAbsorb Rapid Dermal Absorption Compound->SkinAbsorb CYP450 CYP450 Oxidation at α-Carbon (CH2) Compound->CYP450 NitroRed Nitro Group Reduction (Hepatic) SkinAbsorb->NitroRed MetHb Methemoglobinemia (Fe2+ -> Fe3+) NitroRed->MetHb Hypoxia Tissue Hypoxia & Cyanosis MetHb->Hypoxia Cyanohydrin Cyanohydrin Intermediate CYP450->Cyanohydrin Cyanide Cyanide (CN-) Release Cyanohydrin->Cyanide CytOx Cytochrome c Oxidase Inhibition Cyanide->CytOx Asphyxia Cellular Asphyxiation CytOx->Asphyxia

Metabolic toxicity pathways of 2-Iodo-4-nitrophenylacetonitrile highlighting cyanide release.

Mandatory Personal Protective Equipment (PPE) Matrix

Based on the compound's ability to bypass standard barriers, the following PPE matrix is non-negotiable.

PPE CategorySpecificationMechanistic Rationale
Hand Protection Double-gloving (Outer: Butyl Rubber; Inner: Standard Nitrile)Nitroaromatics rapidly permeate single-layer standard nitrile[2]. The inner glove provides a clean barrier if the outer glove is contaminated and requires immediate swapping.
Respiratory N95 / P100 Particulate Respirator (If handled outside a closed system)Prevents inhalation of airborne dust. Inhaled particulates bypass first-pass skin barriers, rapidly entering systemic circulation for CYP450-mediated cyanide metabolism[4].
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Protects ocular mucosa from highly irritating halogenated nitroaromatic dust. Safety glasses are insufficient due to the lack of a peripheral seal.
Body Protection Flame-Resistant (FR) Lab Coat, fully buttonedPrevents accumulation of energetic nitro-dust on personal clothing.

Operational Workflow: Step-by-Step Methodology

Every step in this protocol includes a self-validating check to ensure the system is secure before proceeding.

PPEWorkflow Start Pre-Operation Setup Hood Verify Fume Hood (Face Velocity >100 fpm) Start->Hood PPE Don Mandatory PPE Hood->PPE Gloves Double Gloving (Inner: Nitrile, Outer: Butyl) PPE->Gloves Respirator N95 / P100 Mask (If powder aerosolizes) PPE->Respirator Body FR Lab Coat & Splash Goggles PPE->Body Execution Chemical Handling & Weighing Gloves->Execution Respirator->Execution Body->Execution Decon Decontamination & Waste Segregation Execution->Decon

Step-by-step operational and PPE workflow for handling 2-Iodo-4-nitrophenylacetonitrile safely.

Phase 1: Environmental Setup & Weighing
  • Fume Hood Verification: Turn on the chemical fume hood and verify the digital airflow monitor reads between 80–120 feet per minute (fpm).

    • Self-Validation Check: Tape a small piece of tissue paper to the bottom of the sash. It should pull steadily inward without violent fluttering (which indicates turbulence that could aerosolize the powder).

  • Static Control: Wipe the exterior of the analytical balance and the weighing spatulas with a static-reducing wipe. Halogenated powders often carry static charges that cause them to "jump" and aerosolize during transfer.

  • Balance Calibration: Tare the weighing boat inside the enclosed balance.

    • Self-Validation Check: The balance must stabilize within 3 seconds. If the reading drifts, lower the fume hood sash to reduce internal turbulence before opening the chemical vial.

Phase 2: Chemical Handling
  • Vial Opening: Open the amber storage vial only inside the active fume hood. Keep the vial shielded from direct, intense light to prevent iodo-radical degradation.

  • Transfer: Use a static-free, grounded spatula to transfer the solid.

  • Sealing: Immediately recap the primary vial. Parafilm the cap to ensure a vapor-tight seal before returning it to an inert, light-protected storage desiccator.

Phase 3: Decontamination
  • Glove Removal: Inspect the outer butyl gloves. If visible yellow/brown powder is present, wash gloved hands with a compatible solvent (e.g., isopropanol) inside the hood, then remove and discard them into the solid hazardous waste bin.

  • Surface Wipe: Wipe down the balance and hood floor with a damp (not soaking) paper towel using a 10% bleach solution or soapy water to degrade residual nitriles, followed by an isopropanol wipe.

Spill Response and Disposal Plan

Due to the dual threat of skin absorption[3] and potential cyanide release[4], spills must be handled with deliberate, non-dispersive techniques.

Solid Spill Protocol:

  • Do NOT Dry Sweep: Sweeping aerosolizes the powder, creating a severe inhalation hazard.

  • Dampen & Lift: Gently place absorbent pads over the spilled powder. Dampen the pads with a low-volatility solvent (like water with a surfactant, or ethanol) to bind the dust.

  • Collect: Use a plastic scoop (avoid metal if spark risks are present with other nearby solvents) to lift the dampened mass into a sealable hazardous waste container.

Waste Segregation & Disposal:

  • Classification: Label waste explicitly as: "Toxic Organic Waste - Contains Nitroaromatics & Potential Cyanide Precursors."

  • Segregation: Never mix nitrile-containing waste with strong acids. Acidic environments can prematurely hydrolyze the nitrile group or react with trace cyanohydrins to release hydrogen cyanide (HCN) gas directly in the waste carboy.

  • Storage: Store waste in amber, high-density polyethylene (HDPE) containers away from direct light and heat sources.

References

  • Title: Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore Source: National Institutes of Health (PMC) URL: [Link]

  • Title: In Vitro Dermal Absorption of Insensitive Munitions Explosive 101 (IMX-101) and Components Source: Defense Technical Information Center (DTIC) URL: [Link]

  • Title: Nitrobenzene - NIOSH Skin Notation (SK) Profiles Source: Centers for Disease Control and Prevention (CDC) URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.